Product packaging for RO27-3225 Tfa(Cat. No.:)

RO27-3225 Tfa

Cat. No.: B11934493
M. Wt: 898.9 g/mol
InChI Key: XBNXUPIBUGBMCO-WYDLTDSDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RO27-3225 Tfa is a useful research compound. Its molecular formula is C41H53F3N12O8 and its molecular weight is 898.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H53F3N12O8 B11934493 RO27-3225 Tfa

Properties

Molecular Formula

C41H53F3N12O8

Molecular Weight

898.9 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)-methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-(butanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C39H52N12O6.C2HF3O2/c1-3-10-34(53)47-31(19-26-21-43-23-46-26)37(56)49-30(17-24-11-5-4-6-12-24)36(55)48-29(15-9-16-44-39(41)42)35(54)50-32(38(57)51(2)22-33(40)52)18-25-20-45-28-14-8-7-13-27(25)28;3-2(4,5)1(6)7/h4-8,11-14,20-21,23,29-32,45H,3,9-10,15-19,22H2,1-2H3,(H2,40,52)(H,43,46)(H,47,53)(H,48,55)(H,49,56)(H,50,54)(H4,41,42,44);(H,6,7)/t29-,30-,31-,32-;/m0./s1

InChI Key

XBNXUPIBUGBMCO-WYDLTDSDSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N(C)CC(=O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N(C)CC(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

RO27-3225 TFA: A Technical Whitepaper on a Selective Melanocortin 4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of RO27-3225 TFA, a potent and selective agonist for the melanocortin 4 receptor (MC4R). The MC4R is a critical G-protein coupled receptor involved in the regulation of energy homeostasis, food intake, and other physiological processes. This guide synthesizes available data on the pharmacological profile of this compound, details established experimental protocols for its study, and visually represents its known signaling pathways. The information presented is intended to support further research and development efforts related to this compound and the broader field of melanocortin receptor modulation.

Pharmacological Profile

This compound has been characterized as a highly potent and selective agonist of the MC4R. Its pharmacological activity has been assessed through various in vitro assays, with key quantitative data summarized below.

Quantitative Data Summary
ReceptorParameterValue (nM)Reference
MC4REC501[1][2]
MC1REC508[1][2]
MC3REC50~30 (relative to MC4R)[1][2]
MC4RIC50Significantly lower than MC3R
MC3RIC50~30-fold higher than MC4R

EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline key experimental protocols for the in vitro and in vivo characterization of this compound.

In Vitro Functional Assay: Melanocortin Receptor-Based cAMP Assay

This protocol is designed to determine the agonist activity of this compound at various melanocortin receptors by measuring intracellular cyclic adenosine monophosphate (cAMP) levels.

1. Cell Culture:

  • HEK293 cells stably transfected with the human melanocortin receptor of interest (e.g., MC1R, MC3R, MC4R, MC5R) are cultured in DMEM supplemented with 10% FBS and 500 µg/ml G418 sulfate.
  • Cells are seeded in 96-well flat-bottom tissue culture plates and grown to confluence.

2. Compound Preparation:

  • A stock solution of this compound is prepared in 100% DMSO.
  • Serial dilutions of the compound are then made in DMEM containing 10% FBS and 0.1 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, to prevent cAMP degradation.

3. Cell Stimulation:

  • The culture medium is removed from the confluent cells.
  • 200 µl of the prepared compound dilutions are added to the appropriate wells.
  • The plates are incubated for 1 hour at room temperature.

4. cAMP Extraction:

  • Following incubation, the wells are washed once with 200 µl/well of PBS.
  • cAMP is extracted by adding 60 µl of 70% ethanol to each well and incubating for 30 minutes at room temperature.
  • The plates are then stored at -20°C until the cAMP levels are quantified.

5. cAMP Quantification:

  • cAMP levels are determined using a commercially available cAMP assay kit, following the manufacturer's instructions.

In Vivo Study: Evaluation in a Mouse Model of Intracerebral Hemorrhage

This protocol describes the in vivo administration of this compound to assess its neuroprotective effects in a mouse model of intracerebral hemorrhage (ICH).

1. Animal Model:

  • Adult male CD1 mice are used for this study.
  • ICH is induced by the stereotactic intrastriatal injection of bacterial collagenase. Sham-operated animals receive a saline injection.

2. Compound Administration:

  • This compound is administered via intraperitoneal (i.p.) injection.
  • A typical effective dose is 180 μg/kg, administered 1 hour after the induction of ICH.[3]
  • A vehicle control (e.g., saline) is administered to a separate cohort of ICH animals.

3. Assessment of Neurobehavioral Function:

  • A battery of neurobehavioral tests is performed at various time points post-ICH (e.g., 24 and 72 hours) to assess motor and sensory deficits.

4. Histological and Molecular Analysis:

  • At the end of the experiment, animals are euthanized, and brain tissue is collected.
  • Brain water content can be measured to assess edema.
  • Immunofluorescence staining and Western blot analysis are performed on brain sections to evaluate neuroinflammation, apoptosis, and the expression of relevant signaling proteins.

Signaling Pathways

The activation of MC4R by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. However, evidence suggests the involvement of alternative, non-canonical pathways that contribute to its diverse physiological effects.

Canonical Gs-cAMP Signaling Pathway

Gs_cAMP_Signaling RO27_3225 This compound MC4R MC4R RO27_3225->MC4R Binds Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Canonical MC4R Gs-cAMP signaling pathway activated by RO27-3225.

AMPK/JNK/p38 MAPK Inhibitory Pathway

RO27-3225 has been shown to exert anti-inflammatory effects by modulating the AMPK/JNK/p38 MAPK pathway. This pathway is implicated in cellular stress responses and inflammation.

AMPK_Inhibition_Pathway RO27_3225 This compound MC4R MC4R RO27_3225->MC4R Binds AMPK AMPK MC4R->AMPK Activates ASK1 ASK1 AMPK->ASK1 Inhibits JNK JNK ASK1->JNK Activates p38 p38 MAPK ASK1->p38 Activates Inflammation Neuroinflammation JNK->Inflammation p38->Inflammation

Caption: RO27-3225-mediated inhibition of the pro-inflammatory ASK1/JNK/p38 MAPK pathway.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological roles of the MC4R. Its high potency and selectivity make it a suitable candidate for studies aiming to dissect the specific contributions of MC4R signaling in various biological systems. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the field. Further investigation into the pharmacokinetics and in vivo efficacy of this compound in a broader range of models will be crucial for elucidating its full therapeutic potential.

References

The Anti-Inflammatory Properties of RO27-3225 Tfa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO27-3225 Tfa, a potent and selective agonist of the melanocortin 4 receptor (MC4R), has demonstrated significant anti-inflammatory and neuroprotective effects across a range of preclinical models. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory properties, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The primary mechanism involves the activation of MC4R, which in turn modulates the AMP-activated protein kinase (AMPK) and c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase (MAPK) signaling pathways. This modulation leads to a downstream reduction in the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and a decrease in microglia activation. The compiled data and protocols within this guide are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound in inflammatory and neuroinflammatory conditions.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous pathologies, including neurodegenerative diseases, autoimmune disorders, and tissue injury following ischemic events. The melanocortin system, and specifically the melanocortin 4 receptor (MC4R), has emerged as a promising target for therapeutic intervention in inflammatory conditions. This compound is a selective MC4R agonist that has shown potent anti-inflammatory and neuroprotective activities in various animal models. This document synthesizes the available scientific literature to provide a comprehensive technical resource on the anti-inflammatory properties of this compound.

Mechanism of Action: The MC4R-AMPK-JNK/p38 MAPK Signaling Axis

The anti-inflammatory effects of this compound are primarily mediated through the activation of the MC4R, which is expressed on various cell types, including neurons, microglia, and astrocytes.[1][2] Activation of MC4R by this compound initiates a signaling cascade that leads to the attenuation of the inflammatory response. A key pathway implicated in this process is the AMP-activated protein kinase (AMPK) pathway.[1][2]

Upon activation by this compound, MC4R stimulates the phosphorylation and activation of AMPK.[1][2] Activated AMPK, in turn, exerts an inhibitory effect on the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[1][2] The JNK and p38 MAPK pathways are critical regulators of pro-inflammatory gene expression. By inhibiting these pathways, this compound effectively reduces the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][2] This mechanism has been demonstrated to be effective in reducing neuroinflammation in models of intracerebral hemorrhage and cerebral infarction.[1][2][3]

RO27-3225_Tfa_Signaling_Pathway RO27_3225 This compound MC4R MC4R RO27_3225->MC4R Activates AMPK AMPK MC4R->AMPK Activates JNK_p38 JNK / p38 MAPK AMPK->JNK_p38 Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) JNK_p38->Pro_inflammatory_Cytokines Promotes Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Leads to

Figure 1: this compound Anti-Inflammatory Signaling Pathway.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the anti-inflammatory and protective effects of this compound from key preclinical studies.

Table 1: Effects of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH) [1][2]

ParameterVehicle ControlThis compound (180 µg/kg)p-value
Brain Water Content (%)81.5 ± 1.279.2 ± 1.1< 0.05
Neurological Score8.5 ± 1.512.5 ± 1.8< 0.05
Iba-1 Positive Cells (activated microglia)HighSignificantly Reduced< 0.05
MPO Positive Cells (neutrophils)HighSignificantly Reduced< 0.05
TNF-α Protein Expression (relative to sham)~4.5~2.0< 0.05
IL-1β Protein Expression (relative to sham)~5.0~2.5< 0.05
p-JNK Protein Expression (relative to sham)~3.5~1.5< 0.05
p-p38 MAPK Protein Expression (relative to sham)~4.0~2.0< 0.05

Table 2: Effects of this compound in a Mouse Model of Cerebral Infarction (tMCAO) [3]

ParameterSaline ControlThis compoundp-value
Infarct Volume (mm³)45.2 ± 5.128.7 ± 4.3< 0.05
Brain Water Content (%)80.1 ± 0.978.5 ± 0.7< 0.05
Neurological Deficit Score2.8 ± 0.41.7 ± 0.3< 0.05
Iba1 Protein Expression (relative to sham)HighSignificantly Reduced< 0.05
TNF-α Protein Expression (relative to sham)HighSignificantly Reduced< 0.05
IL-6 Protein Expression (relative to sham)HighSignificantly Reduced< 0.05

Table 3: Effects of this compound in a Rat Model of Adjuvant-Induced Arthritis [4][5]

ParameterSaline Control (Arthritic)This compound (180 µg/kg)p-value
Arthritis ScoreHighSignificantly Reduced< 0.05
Hind Paw Volume (mL)IncreasedSignificantly Reduced< 0.01
Phospho-NF-κB(p65) in Soleus MuscleIncreasedSignificantly Reduced< 0.01
COX-2 Expression in Soleus MuscleIncreasedSignificantly Reduced< 0.05

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the anti-inflammatory properties of this compound.

Animal Models

Experimental_Workflow cluster_ICH Intracerebral Hemorrhage (ICH) Model cluster_tMCAO Cerebral Infarction (tMCAO) Model cluster_AIA Adjuvant-Induced Arthritis (AIA) Model ICH_Induction Collagenase Injection (Striatum) ICH_Treatment This compound (i.p.) 1h post-ICH ICH_Induction->ICH_Treatment ICH_Analysis Behavioral Tests Brain Water Content Western Blot Immunofluorescence ICH_Treatment->ICH_Analysis tMCAO_Induction Intraluminal Filament (Middle Cerebral Artery) tMCAO_Treatment This compound (i.p.) tMCAO_Induction->tMCAO_Treatment tMCAO_Analysis Infarct Volume Neurological Deficits Western Blot tMCAO_Treatment->tMCAO_Analysis AIA_Induction Freund's Adjuvant Injection (Base of tail) AIA_Treatment This compound (i.p.) Twice daily for 8 days AIA_Induction->AIA_Treatment AIA_Analysis Arthritis Score Hind Paw Volume Western Blot (Muscle) AIA_Treatment->AIA_Analysis

Figure 2: Workflow for Preclinical Models.
  • Animals: Adult male CD1 mice (25-30 g).

  • Induction:

    • Anesthetize mice with isoflurane.

    • Place the mouse in a stereotaxic frame.

    • Make a cranial burr hole over the right striatum.

    • Inject 0.075 U of bacterial collagenase VII-S in 0.5 µL of sterile saline into the striatum over 5 minutes.

    • Leave the needle in place for 10 minutes post-injection to prevent reflux.

    • Withdraw the needle, suture the scalp, and allow the animal to recover.

  • Treatment: Administer this compound (e.g., 180 µg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour after ICH induction.

  • Animals: Adult male C57BL/6 mice (22-25 g).

  • Induction:

    • Anesthetize mice with isoflurane.

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a 6-0 nylon monofilament suture with a silicon-coated tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

    • Suture the incision and allow the animal to recover.

  • Treatment: Administer this compound or saline via i.p. injection.

  • Animals: Male Wistar rats (180-200 g).

  • Induction:

    • Induce arthritis by a single intradermal injection of 0.1 mL of Freund's complete adjuvant containing 10 mg/mL of heat-killed Mycobacterium tuberculosis at the base of the tail.

  • Treatment: Begin i.p. injections of this compound (e.g., 180 µg/kg) or saline twice daily for 8 days, starting on day 9 after adjuvant injection.

Molecular Biology Techniques
  • Tissue Homogenization: Homogenize brain or muscle tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-p-JNK, anti-p-p38, anti-TNF-α, anti-IL-1β, anti-Iba1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

  • Tissue Preparation: Perfuse animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA overnight and then cryoprotect in 30% sucrose.

  • Sectioning: Cut 20-30 µm thick coronal brain sections using a cryostat.

  • Permeabilization and Blocking: Permeabilize sections with 0.3% Triton X-100 in PBS and block with 5% normal goat serum in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate sections with primary antibodies (e.g., anti-Iba1 for microglia) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 2 hours at room temperature.

  • Mounting and Imaging: Mount sections with a DAPI-containing mounting medium and visualize using a fluorescence or confocal microscope.

Conclusion

This compound represents a promising therapeutic candidate for a variety of inflammatory and neuroinflammatory disorders. Its selective agonism of the MC4R and subsequent modulation of the AMPK/JNK/p38 MAPK signaling pathway provide a clear mechanism for its potent anti-inflammatory effects. The quantitative data from preclinical models of intracerebral hemorrhage, cerebral infarction, and arthritis consistently demonstrate its efficacy in reducing inflammatory markers, mitigating tissue damage, and improving functional outcomes. The detailed experimental protocols provided in this guide offer a foundation for further research into the therapeutic applications of this compound. Future studies should aim to further elucidate the downstream targets of this signaling pathway and translate these promising preclinical findings into clinical applications.

References

An In-depth Technical Guide on the Role of RO27-3225 in Regulating Food Intake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective melanocortin-4 receptor (MC4R) agonist, RO27-3225, and its significant role in the regulation of food intake. The document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to RO27-3225 and the Melanocortin System

The central melanocortin system is a critical regulator of energy homeostasis, with the melanocortin-4 receptor (MC4R) playing a pivotal role in mediating the anorexigenic effects of its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH).[1][2][3][4] RO27-3225 is a novel and highly selective agonist for the MC4R, demonstrating a significant potential for reducing food intake without the aversive consequences associated with less selective melanocortin receptor agonists.[5] This selectivity is crucial, as activation of other melanocortin receptors, such as the MC3R, can lead to different, and sometimes opposing, physiological effects.[5][6][7][8]

Quantitative Data on the Effects of RO27-3225 on Food Intake

The efficacy of RO27-3225 in reducing food intake has been quantified in several preclinical models. The data below, primarily from studies on rats and mice, demonstrate a dose-dependent anorexic effect.

Table 1: In Vitro Activity of RO27-3225 [5]

ReceptorBinding Affinity (IC50, nM)Agonist Activity (EC50, nM)Selectivity (MC3R/MC4R)
MC3R150 ± 20180 ± 30~30-fold
MC4R5.0 ± 0.56.0 ± 0.8

Table 2: Effect of Central Administration of RO27-3225 on 4-hour Food Intake in Rats [5]

Dose (nmol, i3vt)Mean Food Intake (grams ± SEM)% Decrease from Saline
Saline4.7 ± 0.5-
33.3 ± 0.429.7%
53.1 ± 0.533.4%
101.5 ± 0.367.8%
p < 0.05 vs. Saline

Table 3: Time Course of Food Intake Suppression in Rats with 5 nmol RO27-3225 (i3vt) [5]

Time Point (hours)% Suppression vs. a-CSF
166.7%
270.3%
353.1%
445.9%
*p < 0.05 vs. a-CSF

Table 4: Effect of Peripheral Administration of RO27-3225 (200 µg, IP) on 4-hour Food Intake in Mice [5]

Mouse Strain% Reduction in Food Intake vs. Saline
Wild-type50.5%
db/db (leptin receptor deficient)38.5%
*p < 0.05 vs. Saline

Signaling Pathways and Experimental Workflows

The mechanism of action of RO27-3225 is centered on the activation of the MC4R signaling cascade. The following diagrams illustrate this pathway and the typical experimental workflow for evaluating its effects on food intake.

MC4R_Signaling_Pathway cluster_neuron MC4R-Expressing Neuron RO27_3225 RO27-3225 MC4R MC4R RO27_3225->MC4R Binds & Activates G_alpha_s Gαs MC4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anorexigenic_Effect Anorexigenic Effect (Reduced Food Intake) PKA->Anorexigenic_Effect Other cellular effects Gene_Expression Gene Expression CREB->Gene_Expression Modulates Gene_Expression->Anorexigenic_Effect Experimental_Workflow_Food_Intake cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Rats, Mice) Acclimation Acclimation & Habituation to single housing and food hoppers Animal_Model->Acclimation Drug_Admin Drug Administration (e.g., i3vt or IP) RO27-3225 vs. Vehicle Acclimation->Drug_Admin Food_Measurement Food Intake Measurement (e.g., at 1, 2, 4, 24 hours) Drug_Admin->Food_Measurement Behavioral_Observation Behavioral Observation (for aversive effects) Drug_Admin->Behavioral_Observation Data_Collection Data Collection & Collation Food_Measurement->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, post-hoc tests) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Investigating the Downstream Signaling of RO27-3225 Tfa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream signaling pathways activated by RO27-3225 Tfa, a potent and selective agonist of the Melanocortin 4 Receptor (MC4R). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling cascades to facilitate further research and drug development efforts in areas such as neuroprotection and anti-inflammatory therapeutics.

Core Mechanism of Action

This compound exerts its biological effects primarily through the activation of the MC4R, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] Its high selectivity for MC4R over other melanocortin receptors, such as MC1R and MC3R, makes it a valuable tool for investigating MC4R-specific signaling and its therapeutic potential.[1] The downstream effects of this compound are largely characterized by their neuroprotective and anti-inflammatory properties, which are mediated through a series of interconnected signaling pathways.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on downstream signaling molecules. The data is derived from in vivo models of intracerebral hemorrhage (ICH) and arthritis, where this compound has been shown to modulate key signaling proteins.

Table 1: Effect of this compound on Key Signaling Proteins in a Mouse Model of Intracerebral Hemorrhage

Target ProteinMethod of DetectionTreatment GroupChange in Expression/ActivityStatistical SignificanceReference
MC4RWestern BlotICH + RO27-3225Significant Increasep < 0.05 vs. ICH + vehicle[5]
Phospho-AMPKWestern BlotICH + RO27-3225Significant Increasep < 0.05 vs. ICH + vehicle[5]
Phospho-JNKWestern BlotICH + RO27-3225Significant Decreasep < 0.05 vs. ICH + vehicle[5]
Phospho-p38 MAPKWestern BlotICH + RO27-3225Significant Decreasep < 0.05 vs. ICH + vehicle[5]
TNF-αWestern BlotICH + RO27-3225Significant Decreasep < 0.05 vs. ICH + vehicle[5]
IL-1βWestern BlotICH + RO27-3225Significant Decreasep < 0.05 vs. ICH + vehicle[5]
Iba-1 (microglia/macrophage marker)Western Blot, ImmunofluorescenceICH + RO27-3225Significant Decreasep < 0.05 vs. ICH + vehicle[5]
MPO (neutrophil marker)Western Blot, ImmunofluorescenceICH + RO27-3225Significant Decreasep < 0.05 vs. ICH + vehicle[5]
NLRP1 InflammasomeWestern BlotICH + RO27-3225ReductionNot specified[3]
Cleaved Caspase-1Western BlotICH + RO27-3225ReductionNot specified[3]
Phospho-ASK1Western BlotICH + RO27-3225ReductionNot specified[3]

Table 2: Effect of this compound on Inflammatory and Atrophy Markers in an Arthritic Rat Model

Target ProteinMethod of DetectionTreatment GroupChange in Expression/ActivityReference
NF-κB (p65) phosphorylationNot specifiedArthritis + RO27-3225Decrease in gastrocnemius and soleus muscle[5]
COX-2Not specifiedArthritis + RO27-3225Prevention of increase in soleus muscle[5]
Atrogin-1Not specifiedArthritis + RO27-3225Prevention of increase in soleus muscle[5]
MuRF1Not specifiedArthritis + RO27-3225Prevention of increase in soleus muscle[5]

Signaling Pathway Diagrams

The following diagrams illustrate the key downstream signaling pathways modulated by this compound.

RO27_3225_Signaling_Pathway RO27 This compound MC4R MC4R Activation RO27->MC4R AMPK AMPK Phosphorylation (Activation) MC4R->AMPK ASK1 ASK1 Phosphorylation (Inhibition) MC4R->ASK1 Inhibits NFkB NF-κB Phosphorylation (Inhibition) MC4R->NFkB Inhibits JNK_p38 JNK/p38 MAPK Phosphorylation (Inhibition) AMPK->JNK_p38 Inhibits ASK1->JNK_p38 Activates NLRP1 NLRP1 Inflammasome Activation (Inhibition) JNK_p38->NLRP1 Activates Inflammation Neuroinflammation (TNF-α, IL-1β, Microglia/Neutrophil Activation) JNK_p38->Inflammation Promotes NFkB->Inflammation Promotes Atrophy Muscle Atrophy Markers (COX-2, Atrogin-1, MuRF1) NFkB->Atrophy Promotes Pyroptosis Neuronal Pyroptosis NLRP1->Pyroptosis Promotes

Caption: Downstream signaling cascade of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream signaling of this compound.

In Vivo Model of Intracerebral Hemorrhage (ICH)

This protocol describes the induction of ICH in mice to study the neuroprotective effects of this compound.

  • Animal Model: Adult male CD1 mice are commonly used.[3]

  • Anesthesia: Anesthesia is induced and maintained with isoflurane.

  • ICH Induction:

    • A stereotactic frame is used to position the mouse.

    • A small burr hole is drilled in the skull to expose the striatum.

    • Bacterial collagenase (e.g., 0.075 units in 0.5 µL of saline) is slowly injected into the striatum to induce hemorrhage.[4]

    • The injection needle is left in place for a few minutes to prevent reflux and then slowly withdrawn.

    • The incision is sutured, and the animal is allowed to recover.

  • Drug Administration:

    • This compound (e.g., 180 µg/kg) is administered via intraperitoneal (i.p.) injection at a specified time point after ICH induction (e.g., 1 hour).[3][5]

    • Control groups receive a vehicle (e.g., saline) injection.

    • To investigate specific pathways, antagonists or inhibitors such as the MC4R antagonist HS024 or the AMPK inhibitor dorsomorphin can be administered prior to this compound treatment.[3]

ICH_Workflow Start Anesthetize Mouse Stereotactic Position in Stereotactic Frame Start->Stereotactic Burr_Hole Drill Burr Hole Stereotactic->Burr_Hole Collagenase Inject Collagenase into Striatum Burr_Hole->Collagenase Withdraw Withdraw Needle and Suture Collagenase->Withdraw Drug_Admin Administer this compound (i.p.) Withdraw->Drug_Admin Tissue_Harvest Harvest Brain Tissue for Analysis Drug_Admin->Tissue_Harvest

Caption: Experimental workflow for the in vivo ICH model.

Western Blotting

This protocol is for the semi-quantitative analysis of protein expression and phosphorylation states in brain tissue lysates.

  • Tissue Lysis:

    • Brain tissue from the peri-hematomal region is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

    • The lysate is centrifuged, and the supernatant containing the protein is collected.

    • Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein (e.g., 30-50 µg) are loaded onto an SDS-polyacrylamide gel.

    • The proteins are separated by electrophoresis.

    • The separated proteins are transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies (e.g., anti-p-AMPK, anti-p-JNK, anti-TNF-α) overnight at 4°C with gentle agitation.

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • The membrane is washed again with TBST.

  • Detection:

    • An enhanced chemiluminescence (ECL) substrate is applied to the membrane.

    • The signal is detected using a chemiluminescence imaging system.

    • The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Staining

This protocol is for the visualization and localization of specific proteins within brain tissue sections.

  • Tissue Preparation:

    • Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

    • The brains are removed and post-fixed in 4% PFA.

    • The tissue is cryoprotected in a sucrose solution and then frozen.

    • Coronal sections (e.g., 20-30 µm) are cut using a cryostat.

  • Staining:

    • The tissue sections are washed with PBS.

    • Permeabilization is performed with a solution containing Triton X-100.

    • Blocking is carried out with a solution containing normal serum (from the same species as the secondary antibody) and BSA to prevent non-specific antibody binding.

    • The sections are incubated with primary antibodies (e.g., anti-Iba-1, anti-MPO) overnight at 4°C.

    • The sections are washed with PBS and then incubated with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.

    • A nuclear counterstain (e.g., DAPI) can be applied.

  • Imaging:

    • The sections are mounted on slides with an anti-fade mounting medium.

    • The slides are imaged using a fluorescence or confocal microscope.

Staining_Workflow Start Prepare Tissue Sections Permeabilize Permeabilize with Triton X-100 Start->Permeabilize Block Block with Serum/BSA Permeabilize->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Wash1 Wash with PBS Primary_Ab->Wash1 Secondary_Ab Incubate with Fluorescent Secondary Antibody Wash1->Secondary_Ab Wash2 Wash with PBS Secondary_Ab->Wash2 Mount Mount with DAPI Wash2->Mount Image Image with Fluorescence Microscope Mount->Image

Caption: General workflow for immunofluorescence staining.

References

Unveiling the Cerebral Targets of RO27-3225 Tfa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the cellular targets of RO27-3225 Tfa, a selective melanocortin 4 receptor (MC4R) agonist, within the brain. This document is intended for researchers, scientists, and drug development professionals interested in the neuroprotective and anti-inflammatory properties of this compound. We will delve into its mechanism of action, downstream signaling pathways, and the experimental methodologies used to elucidate these interactions.

Core Cellular Target: Melanocortin 4 Receptor (MC4R)

This compound, also known as Butir-His-D-Phe-Arg-Trp-Sar-NH2 trifluoroacetate salt, is a potent and selective agonist for the Melanocortin 4 Receptor (MC4R).[1] This G protein-coupled receptor is predominantly expressed in the central nervous system and plays a critical role in energy homeostasis, inflammation, and neuroprotection.

Quantitative Data: Receptor Binding and Potency

The selectivity and potency of RO27-3225 for MC4R have been quantified through various in vitro assays. The following table summarizes the key quantitative data.

ReceptorAssay TypeValueReference
MC4R EC501 nM[2][3][4]
MC1R EC508 nM[2][4]
MC3R Selectivity~30-fold lower affinity than for MC4R[2]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency.

Downstream Signaling Pathways in the Brain

Activation of MC4R by this compound in the brain triggers downstream signaling cascades that are crucial for its therapeutic effects, particularly in the context of neurological injury and inflammation. The two primary pathways identified are the AMPK/JNK/p38 MAPK pathway and the ASK1/JNK/p38 MAPK pathway .

AMPK/JNK/p38 MAPK Pathway

In models of intracerebral hemorrhage (ICH), RO27-3225 has been shown to attenuate neuroinflammation by modulating the AMPK/JNK/p38 MAPK pathway.[3][5] Activation of MC4R leads to an increase in the phosphorylation of AMP-activated protein kinase (AMPK), which in turn inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[3][5] This cascade ultimately leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β and suppresses microglia activation.[3]

AMPK_Signaling_Pathway RO27_3225 This compound MC4R MC4R RO27_3225->MC4R activates AMPK AMPK MC4R->AMPK activates JNK_p38 JNK / p38 MAPK AMPK->JNK_p38 inhibits Neuroinflammation Neuroinflammation (Microglia Activation, TNF-α, IL-1β) JNK_p38->Neuroinflammation promotes

AMPK/JNK/p38 MAPK Signaling Pathway
ASK1/JNK/p38 MAPK Pathway and Neuronal Pyroptosis

In the context of intracerebral hemorrhage, RO27-3225 has also been found to inhibit neuronal pyroptosis, a form of programmed cell death, by suppressing the ASK1/JNK/p38 MAPK pathway. Activation of MC4R by RO27-3225 reduces the phosphorylation of apoptosis signal-regulating kinase 1 (ASK1), which subsequently decreases the phosphorylation of JNK and p38 MAPK. This inhibition prevents the activation of the NLRP1 inflammasome and subsequent neuronal pyroptosis.

ASK1_Signaling_Pathway RO27_3225 This compound MC4R MC4R RO27_3225->MC4R activates ASK1 ASK1 MC4R->ASK1 inhibits JNK_p38 JNK / p38 MAPK ASK1->JNK_p38 activates NLRP1 NLRP1 Inflammasome JNK_p38->NLRP1 activates Pyroptosis Neuronal Pyroptosis NLRP1->Pyroptosis induces

ASK1/JNK/p38 MAPK and Pyroptosis Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the cellular targets and mechanisms of action of this compound in the brain.

Western Blot Analysis for Signaling Pathway Activation

This protocol is used to determine the phosphorylation status of key proteins in the AMPK/JNK/p38 MAPK and ASK1/JNK/p38 MAPK signaling pathways.

  • Tissue Homogenization: Brain tissue surrounding the hematoma is collected and homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • Gel Electrophoresis: Equal amounts of protein (typically 20-40 µg) are separated by SDS-PAGE on 10-12% polyacrylamide gels.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of AMPK, JNK, p38, and ASK1.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Homogenization Brain Tissue Homogenization Quantification Protein Quantification (BCA Assay) Homogenization->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer PVDF Membrane Transfer SDS_PAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-AMPK, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Western Blot Experimental Workflow
Immunofluorescence Staining for Microglia Activation

This protocol is used to visualize and quantify the activation of microglia in brain tissue.

  • Tissue Preparation: Animals are perfused with 4% paraformaldehyde (PFA), and the brains are post-fixed and cryoprotected in sucrose. Brains are then sectioned on a cryostat or vibratome (30-40 µm thick sections).

  • Antigen Retrieval: For some antibodies, antigen retrieval using citrate buffer may be necessary.

  • Permeabilization and Blocking: Sections are permeabilized with 0.3% Triton X-100 in PBS and then blocked with a solution containing 10% normal goat serum and 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against a microglial marker, such as Iba1.

  • Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 2 hours at room temperature.

  • Counterstaining and Mounting: Nuclei are counterstained with DAPI. Sections are then mounted on slides with an anti-fade mounting medium.

  • Imaging: Images are acquired using a confocal or fluorescence microscope. The number and morphology of Iba1-positive cells are analyzed to assess microglial activation.

Neuronal Pyroptosis Assay

This protocol is used to measure neuronal cell death via pyroptosis.

  • Cell Culture and Treatment: Neuronal cell cultures or brain tissue slices are treated with an insult to induce pyroptosis (e.g., LPS and ATP) in the presence or absence of this compound.

  • Lactate Dehydrogenase (LDH) Release Assay: The release of LDH into the culture medium, an indicator of cell lysis, is measured using a colorimetric assay.

  • Caspase-1 Activity Assay: The activity of caspase-1, a key enzyme in the pyroptosis pathway, is measured using a fluorogenic or colorimetric substrate.

  • Immunoblotting for Gasdermin D: Western blotting is performed on cell lysates to detect the cleavage of Gasdermin D, a hallmark of pyroptosis.

  • Pro-inflammatory Cytokine Measurement: The levels of released IL-1β and IL-18 in the culture supernatant are quantified using ELISA.

Conclusion

This compound exerts its effects in the brain primarily through the selective activation of the melanocortin 4 receptor. This interaction triggers downstream signaling pathways, notably the AMPK/JNK/p38 MAPK and ASK1/JNK/p38 MAPK cascades, which collectively lead to the suppression of neuroinflammation and inhibition of neuronal pyroptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other MC4R agonists as potential therapeutic agents for a range of neurological disorders characterized by inflammation and neuronal cell death.

References

RO27-3225 TFA: A Technical Guide for Studying Melanocortin System Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of RO27-3225 TFA, a potent and selective melanocortin 4 receptor (MC4R) agonist. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

RO27-3225 is a non-peptide small molecule that acts as a selective agonist for the melanocortin 4 receptor (MC4R).[1] The trifluoroacetate (TFA) salt is a common formulation for research purposes. The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus, and plays a crucial role in regulating energy homeostasis, food intake, and body weight.[2][3] Dysregulation of the MC4R pathway is associated with obesity.[3][4] RO27-3225's selectivity for MC4R over other melanocortin receptor subtypes, such as MC3R, makes it a valuable tool for dissecting the specific functions of the MC4R in various physiological and pathophysiological processes.[5] Beyond its role in metabolic regulation, RO27-3225 has demonstrated neuroprotective and anti-inflammatory effects in models of neurological damage, such as cerebral infarction and intracerebral hemorrhage.[1][6][7]

Quantitative Data

The following tables summarize the key quantitative parameters of RO27-3225, including its receptor binding affinity, potency, and effective doses in various in vivo models.

Table 1: In Vitro Receptor Activity of RO27-3225
ReceptorAssay TypeParameterValueReference
Human MC4RcAMP StimulationEC₅₀1 nM[8]
Human MC3RcAMP StimulationEC₅₀~30 nM[5]
Human MC1RcAMP StimulationEC₅₀8 nM[8]
Human MC4RBinding AffinityIC₅₀Lower than for MC3R[5]
Human MC3RBinding AffinityIC₅₀Higher than for MC4R[5]

EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC₅₀ indicates higher potency. IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates higher binding affinity.

Table 2: In Vivo Efficacy of RO27-3225 in Animal Models
Animal ModelAdministration RouteDoseEffectReference
RatsIntracerebroventricular (i3vt)3, 5, 10 nmolDose-dependent decrease in 4-hour food intake (29.7%, 33.4%, and 67.8% reduction, respectively)[5]
db/db Mice (leptin receptor-deficient)Intraperitoneal (i.p.)Not specified38.5% reduction in 4-hour food intake[5]
Wild-type MiceIntraperitoneal (i.p.)Not specified50.5% reduction in 4-hour food intake[5]
Mice (Intracerebral Hemorrhage model)Intraperitoneal (i.p.)180 µg/kgOptimal dose for improving neurological function[1]
Mice (Cerebral Infarction model)Intraperitoneal (i.p.)Not specifiedDecreased infarct volume and neurological deficits[6]

Signaling Pathways

Activation of the MC4R by RO27-3225 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[2] However, research has revealed that MC4R signaling is more complex, involving other pathways that contribute to its diverse physiological effects.

Canonical MC4R Signaling Pathway

MC4R_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular RO27_3225 RO27-3225 MC4R MC4R RO27_3225->MC4R Binds Gas Gαs MC4R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos) CREB->Gene_Expression Regulates

Caption: Canonical MC4R signaling pathway initiated by RO27-3225.

Neuroprotective Signaling Pathways of RO27-3225

In the context of neuronal injury, RO27-3225 has been shown to activate signaling pathways that confer neuroprotection and reduce neuroinflammation. These include the AMPK and the ASK1/JNK/p38 MAPK pathways.[1][7]

Neuroprotective_Signaling cluster_AMPK AMPK Pathway cluster_MAPK ASK1/JNK/p38 MAPK Pathway RO27_3225 RO27-3225 MC4R MC4R RO27_3225->MC4R AMPK AMPK MC4R->AMPK Activates ASK1 ASK1 MC4R->ASK1 Inhibits JNK JNK AMPK->JNK Inhibits p38 p38 MAPK AMPK->p38 Inhibits Neuroprotection Neuroprotection AMPK->Neuroprotection ASK1->JNK Activates ASK1->p38 Activates Neuroinflammation Neuroinflammation (TNF-α, IL-1β, IL-6) JNK->Neuroinflammation Neuronal_Pyroptosis Neuronal Pyroptosis (NLRP1, Caspase-1) JNK->Neuronal_Pyroptosis p38->Neuroinflammation p38->Neuronal_Pyroptosis

Caption: Neuroprotective signaling pathways activated by RO27-3225.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing RO27-3225.

In Vitro Melanocortin Receptor-Based cAMP Assay

This protocol is adapted from methodologies used to assess the agonist activity of compounds at melanocortin receptors.[5][9]

Objective: To determine the potency (EC₅₀) of RO27-3225 at MC4R and other melanocortin receptors by measuring intracellular cAMP levels.

Materials:

  • HEK293 cells stably transfected with the human MC1R, MC3R, MC4R, or MC5R.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 500 µg/ml G418 sulfate.

  • 96-well flat-bottom tissue culture plates.

  • This compound.

  • NDP-α-MSH (a non-selective melanocortin receptor agonist, used as a positive control).

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

  • Phosphate-buffered saline (PBS).

  • 70% Ethanol.

  • cAMP assay kit (e.g., Scintillation Proximity Assay - SPA).

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the transfected HEK293 cells in DMEM supplemented with 10% FBS and G418 in 96-well plates until confluent.

  • Compound Preparation: Prepare serial dilutions of RO27-3225 and NDP-α-MSH in 100% DMSO. Further dilute these solutions 1:200 in DMEM containing 10% FBS and 0.1 mM IBMX.

  • Cell Stimulation: Remove the culture medium from the confluent cells and replace it with 200 µl of the prepared compound dilutions. Include wells for unstimulated controls (vehicle only) and maximally stimulated controls (high concentration of NDP-α-MSH).

  • Incubation: Incubate the plates for 1 hour at room temperature.

  • cAMP Extraction: Wash the plates once with 200 µl/well of PBS. Add 60 µl of 70% ethanol to each well to extract cAMP.

  • Extraction Period: Allow the extraction to proceed for 30 minutes, then store the plates at -20°C until the cAMP assay is performed.

  • cAMP Measurement (SPA):

    • In a new 96-well plate, add assay buffer, the ethanol extract from the cells, [¹²⁵I]cAMP, antiserum, and SPA beads according to the kit manufacturer's instructions.

    • Seal the plates and incubate for 15-20 hours at room temperature.

    • Determine the amount of [¹²⁵I]cAMP bound to the SPA beads by counting for 2 minutes in a scintillation counter.

  • Data Analysis: Generate dose-response curves and calculate the EC₅₀ values for RO27-3225 at each receptor subtype.

cAMP_Assay_Workflow Start Start Cell_Culture Culture Transfected HEK293 Cells Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of RO27-3225 Cell_Culture->Compound_Prep Stimulation Stimulate Cells with RO27-3225 (1 hr) Compound_Prep->Stimulation Wash Wash with PBS Stimulation->Wash Extraction Extract cAMP with 70% Ethanol (30 min) Wash->Extraction Store Store at -20°C Extraction->Store SPA_Assay Perform cAMP SPA Assay (15-20 hr incubation) Store->SPA_Assay Count Scintillation Counting SPA_Assay->Count Analysis Data Analysis (EC50 Calculation) Count->Analysis End End Analysis->End

Caption: Experimental workflow for the in vitro cAMP assay.

In Vivo Food Intake Study in Rodents

This protocol is based on studies investigating the effects of centrally and peripherally administered RO27-3225 on food intake.[5]

Objective: To assess the anorexigenic effects of RO27-3225 in rats or mice.

Materials:

  • Adult male rats or mice.

  • This compound.

  • Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) as vehicle.

  • For central administration: Stereotaxic apparatus, cannulas for intracerebroventricular (i3vt) injection.

  • For peripheral administration: Syringes for intraperitoneal (i.p.) injection.

  • Metabolic cages for monitoring food intake.

  • Standard rodent chow.

Procedure:

  • Animal Acclimation: House the animals individually in metabolic cages and allow them to acclimate for several days. Maintain a regular light-dark cycle.

  • Compound Administration:

    • Central (i3vt) Administration (Rats): Anesthetize the rats and surgically implant a cannula into the third ventricle. After a recovery period, infuse RO27-3225 (e.g., 3, 5, or 10 nmol) or vehicle (aCSF) in a small volume (e.g., 2 µl) immediately before the onset of the dark phase.

    • Peripheral (i.p.) Administration (Mice): Administer RO27-3225 or saline vehicle via intraperitoneal injection immediately before the onset of the dark phase.

  • Food Intake Measurement: Provide a pre-weighed amount of food at the time of injection. Measure the amount of food consumed at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-injection.

  • Data Analysis: Calculate the cumulative food intake at each time point. Compare the food intake between the RO27-3225 treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Food_Intake_Workflow Start Start Acclimation Acclimate Rodents in Metabolic Cages Start->Acclimation Administration Administer RO27-3225 (i3vt or i.p.) or Vehicle Acclimation->Administration Food_Measurement Measure Food Intake at 1, 2, 3, 4, 24 hrs Administration->Food_Measurement Data_Analysis Analyze Cumulative Food Intake Data Food_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vivo food intake study.

In Vivo Intracerebral Hemorrhage (ICH) Model in Mice

This protocol is a generalized representation of studies evaluating the neuroprotective effects of RO27-3225 in a mouse model of ICH.[1][7]

Objective: To investigate the therapeutic potential of RO27-3225 in reducing brain injury and improving neurological outcomes following ICH.

Materials:

  • Adult male CD1 mice.

  • Bacterial collagenase.

  • Stereotaxic apparatus.

  • This compound.

  • Saline (vehicle).

  • MC4R antagonist (e.g., HS024) and other pathway inhibitors (e.g., dorsomorphin for AMPK) for mechanistic studies.

  • Equipment for neurobehavioral assessments (e.g., modified Garcia test, corner turn test).

  • Reagents and equipment for Western blotting and immunofluorescence staining.

Procedure:

  • ICH Induction: Anesthetize the mice and induce ICH by stereotaxic intrastriatal injection of bacterial collagenase. Sham-operated animals undergo the same surgical procedure without collagenase injection.

  • Drug Administration:

    • Administer RO27-3225 (e.g., 180 µg/kg) or vehicle (saline) via intraperitoneal injection at a specific time point after ICH induction (e.g., 1 hour).

    • For mechanistic studies, a specific MC4R antagonist (HS024) or other inhibitors can be administered prior to RO27-3225 treatment.

  • Neurobehavioral Assessment: Perform a battery of neurobehavioral tests at various time points post-ICH (e.g., 24 hours, 72 hours, and long-term) to evaluate sensory, motor, and cognitive function.

  • Brain Tissue Analysis:

    • At the end of the experiment, euthanize the animals and perfuse the brains.

    • Measure brain water content to assess edema.

    • Perform Western blot analysis on brain tissue homogenates to quantify the expression of proteins involved in the MC4R signaling pathways (e.g., p-AMPK, p-JNK, p-p38), neuroinflammation (e.g., TNF-α, IL-1β), and pyroptosis (e.g., NLRP1, cleaved caspase-1).

    • Use immunofluorescence staining to visualize and quantify cellular markers of neuroinflammation (e.g., Iba-1 for microglia, MPO for neutrophils) in brain sections.

  • Data Analysis: Compare the outcomes (neurobehavioral scores, protein expression levels, cell counts) between the different treatment groups using appropriate statistical analyses.

ICH_Workflow cluster_analysis Tissue Analysis Start Start ICH_Induction Induce ICH in Mice (Collagenase Injection) Start->ICH_Induction Drug_Admin Administer RO27-3225 or Vehicle Post-ICH ICH_Induction->Drug_Admin Neurobehavior Neurobehavioral Assessments Drug_Admin->Neurobehavior Tissue_Harvest Harvest Brain Tissue Neurobehavior->Tissue_Harvest Western_Blot Western Blot Tissue_Harvest->Western_Blot Immunofluorescence Immunofluorescence Tissue_Harvest->Immunofluorescence Brain_Edema Brain Water Content Tissue_Harvest->Brain_Edema Data_Analysis Statistical Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Brain_Edema->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vivo intracerebral hemorrhage model.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of the melanocortin 4 receptor. Its high selectivity allows for the targeted exploration of MC4R function in energy homeostasis and as a potential therapeutic target for neurological disorders. The data and protocols presented in this guide are intended to facilitate further research into the complex biology of the melanocortin system.

References

Exploratory Studies on RO27-3225 Tfa in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the exploratory studies on RO27-3225 Tfa, a potent and selective melanocortin 4 receptor (MC4R) agonist, in models relevant to neurodegenerative diseases. While current research has primarily focused on its role in acute brain injury, specifically intracerebral hemorrhage (ICH), the elucidated mechanisms of action hold significant implications for chronic neurodegenerative conditions characterized by neuroinflammation. This document summarizes the key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a selective agonist for the melanocortin 4 receptor (MC4R) with demonstrated neuroprotective and anti-inflammatory properties. The melanocortin system is increasingly recognized for its role in modulating inflammatory responses within the central nervous system. This compound's therapeutic potential is being investigated in conditions where neuroinflammation is a key pathological driver. Although direct studies in classical neurodegenerative disease models such as Alzheimer's, Parkinson's, or Huntington's disease are not yet extensively published, research in intracerebral hemorrhage (ICH) models provides a strong rationale for its further investigation in these areas.

Mechanism of Action in Neuroinflammation

Studies in mouse models of ICH have revealed that this compound exerts its anti-inflammatory effects through the activation of MC4R, which is expressed on microglia, neurons, and astrocytes. This activation triggers downstream signaling cascades that ultimately suppress the production of pro-inflammatory cytokines and reduce neuronal cell death.

Two primary signaling pathways have been identified:

  • AMPK/JNK/p38 MAPK Pathway: Activation of MC4R by this compound leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition results in decreased production of inflammatory mediators such as TNF-α and IL-1β, reduced microglia activation, and attenuated brain edema.

  • ASK1/JNK/p38 MAPK Pathway and Inhibition of Pyroptosis: this compound has also been shown to inhibit neuronal pyroptosis, a form of programmed cell death, by suppressing the NOD-like receptor family, pyrin domain containing 1 (NLRP1) inflammasome. This is achieved through the inhibition of the apoptosis signal-regulating kinase 1 (ASK1), which subsequently downregulates the JNK and p38 MAPK pathways.

Data Presentation

Quantitative Effects of this compound on Neurobehavioral Outcomes

Administration of this compound (180 μg/kg) significantly improved neurobehavioral function in a mouse model of ICH at 24 and 72 hours post-injury. The effects were reversed by the administration of an MC4R antagonist (HS024) or an AMPK inhibitor (dorsomorphin), confirming the mechanism of action.

Neurobehavioral TestTime PointICH + VehicleICH + RO27-3225 (180 μg/kg)p-value
Modified Garcia Test 24 hScore reported as significantly worse than shamScore reported as significantly improved< 0.05
72 hScore reported as significantly worse than shamScore reported as significantly improved< 0.05
Forelimb Placement Test 24 hScore reported as significantly worse than shamScore reported as significantly improved< 0.05
72 hScore reported as significantly worse than shamScore reported as significantly improved< 0.05
Corner Turn Test 24 hScore reported as significantly worse than shamScore reported as significantly improved< 0.05
72 hScore reported as significantly worse than shamScore reported as significantly improved< 0.05
Quantitative Effects of this compound on Brain Edema

This compound treatment significantly reduced brain water content in the ipsilateral hemisphere of ICH mice at 24 and 72 hours post-injury, indicating a reduction in brain edema.

Outcome MeasureTime PointICH + VehicleICH + RO27-3225 (180 μg/kg)p-value
Brain Water Content (%) 24 hData not numerically specified in abstractSignificantly reduced< 0.05
72 hData not numerically specified in abstractSignificantly reduced< 0.05
Quantitative Effects of this compound on Protein Expression

Western blot analysis revealed that this compound modulates key proteins in the neuroinflammatory cascade.

ProteinICH + VehicleICH + RO27-3225 (180 μg/kg)Effect of Antagonist/Inhibitor
p-AMPK Expression increased post-ICHIncreased Reversed by MC4R antagonist and AMPK inhibitor
p-JNK Expression increased post-ICHDecreased Reversed by MC4R antagonist and AMPK inhibitor
p-p38 MAPK Expression increased post-ICHDecreased Reversed by MC4R antagonist and AMPK inhibitor
TNF-α Expression increased post-ICHDecreased Reversed by MC4R antagonist and AMPK inhibitor
IL-1β Expression increased post-ICHDecreased Reversed by MC4R antagonist and AMPK inhibitor
NLRP1 Inflammasome Expression increased post-ICHDecreased Reversed by MC4R antagonist
Cleaved Caspase-1 Expression increased post-ICHDecreased Reversed by MC4R antagonist

Experimental Protocols

Intracerebral Hemorrhage (ICH) Mouse Model
  • Animals: Adult male CD1 mice were used in these studies.

  • Anesthesia: Mice were anesthetized prior to surgery.

  • ICH Induction:

    • Mice were placed in a stereotaxic frame.

    • A burr hole was drilled in the skull over the striatum.

    • Bacterial collagenase was injected into the striatum to induce hemorrhage. Sham-operated animals received a saline injection.

  • Drug Administration:

    • This compound (180 μg/kg) was administered via intraperitoneal injection at 1 hour after collagenase injection.

    • In mechanistic studies, the MC4R antagonist HS024 or the AMPK inhibitor dorsomorphin were administered prior to this compound treatment.

Western Blot Analysis for Neuroinflammatory Markers
  • Tissue Preparation: Brain tissue surrounding the hematoma was collected and homogenized in lysis buffer.

  • Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).

  • Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

  • Transfer: Proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against the target proteins (e.g., p-AMPK, p-JNK, p-p38 MAPK, TNF-α, IL-1β, NLRP1, cleaved caspase-1, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining for Microglia Activation
  • Tissue Preparation: Brains were fixed, cryoprotected, and sectioned.

  • Antigen Retrieval: Sections were treated to unmask the antigens.

  • Permeabilization: Cell membranes were permeabilized with a detergent like Triton X-100.

  • Blocking: Sections were blocked with a serum-based solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections were incubated with a primary antibody against a microglial marker (e.g., Iba-1).

  • Secondary Antibody Incubation: Sections were washed and incubated with a fluorescently labeled secondary antibody.

  • Counterstaining: Nuclei were stained with a counterstain like DAPI.

  • Imaging: Sections were mounted and visualized using a fluorescence microscope.

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 This compound This compound MC4R MC4R This compound->MC4R Activates AMPK AMPK MC4R->AMPK Activates JNK_p38 JNK / p38 MAPK AMPK->JNK_p38 Inhibits Neuroprotection Neuroprotection Neuroinflammation Neuroinflammation (TNF-α, IL-1β) JNK_p38->Neuroinflammation Promotes

Caption: this compound Signaling Pathway via AMPK.

G cluster_0 cluster_1 cluster_2 This compound This compound MC4R MC4R This compound->MC4R Activates ASK1 ASK1 MC4R->ASK1 Inhibits JNK_p38 JNK / p38 MAPK ASK1->JNK_p38 Activates Neuroprotection Neuroprotection NLRP1 NLRP1 Inflammasome JNK_p38->NLRP1 Activates Pyroptosis Neuronal Pyroptosis NLRP1->Pyroptosis Induces

Caption: this compound Signaling Pathway via ASK1.

G ICH_Induction ICH Induction (Collagenase Injection) Drug_Admin This compound Administration (1h post-ICH) ICH_Induction->Drug_Admin Behavioral Neurobehavioral Assessment (24h, 72h) Drug_Admin->Behavioral Biochemical Biochemical & Histological Analysis Drug_Admin->Biochemical

Caption: Experimental Workflow for this compound Studies.

Implications for Neurodegenerative Diseases and Future Directions

The potent anti-inflammatory effects of this compound observed in the ICH model are highly relevant to the pathology of chronic neurodegenerative diseases. Neuroinflammation, driven by activated microglia and astrocytes, is a common feature of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions, contributing to neuronal damage and disease progression.

The ability of this compound to suppress key inflammatory pathways (JNK and p38 MAPK) and inhibit inflammasome-mediated pyroptosis suggests that it could be a valuable therapeutic candidate for these disorders.

Future research should focus on:

  • Evaluating this compound in specific animal models of neurodegenerative diseases: This would involve testing its efficacy in transgenic mouse models of Alzheimer's disease (e.g., APP/PS1), Parkinson's disease (e.g., α-synuclein overexpression), and Huntington's disease.

  • Investigating the long-term effects of this compound treatment: Chronic administration studies are needed to assess the sustained therapeutic benefits and potential side effects.

  • Elucidating the precise cellular targets of this compound in different neurodegenerative contexts: Further research is required to understand its effects on different cell types (neurons, microglia, astrocytes) in various disease models.

The Selectivity Profile of RO27-3225 Tfa for the Melanocortin-4 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of RO27-3225 Tfa, a potent agonist for the Melanocortin-4 Receptor (MC4R). The document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of its signaling pathway and the experimental workflows employed in its analysis.

Introduction

This compound is a well-characterized synthetic agonist of the melanocortin receptors, with a notable selectivity for the MC4R subtype. The melanocortin system, comprising five G-protein coupled receptors (MC1R-MC5R), is implicated in a wide array of physiological processes, including the regulation of energy homeostasis, sexual function, and inflammation. The selective activation of MC4R by agonists like this compound has been a significant area of research, particularly in the context of developing therapeutics for obesity and other metabolic disorders. This guide aims to provide a comprehensive technical overview of the binding and functional selectivity of this compound.

Quantitative Selectivity Profile

The selectivity of this compound has been determined through competitive binding assays and functional cAMP accumulation assays across various melanocortin receptor subtypes. The data, primarily sourced from the foundational study by Benoit et al. (2000) in the Journal of Neuroscience, is summarized below.

Receptor SubtypeBinding Affinity (IC50, nM)Functional Potency (EC50, nM)Fold Selectivity for MC4R (based on EC50)
MC4R 2.11.01x
MC1R 258.08x
MC3R 60~30~30x
MC5R >1000>1000>1000x
MC2R Not ReportedNot ReportedNot Reported

Data synthesized from Benoit et al., J Neurosci. 2000 May 1;20(9):3442-8.[1]

Signaling Pathway of MC4R Activation

Activation of the MC4R by an agonist such as this compound initiates a canonical Gs-protein coupled signaling cascade. This pathway culminates in the modulation of gene expression aimed at regulating energy balance. The key steps are illustrated in the diagram below.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RO27_3225 This compound MC4R MC4R RO27_3225->MC4R Binds to Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Target Gene Expression pCREB->Gene Modulates

MC4R signaling cascade upon agonist binding.

Upon binding of this compound, the MC4R undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[4][5][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4][5] PKA, in turn, phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), which then modulates the transcription of genes involved in appetite suppression and increased energy expenditure.[4]

Experimental Protocols

The determination of the selectivity profile of this compound relies on two primary types of in vitro assays: competitive radioligand binding assays and functional cAMP accumulation assays.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Cells HEK293 cells expressing a specific MC Receptor subtype Membranes Cell membrane preparation Cells->Membranes Incubate Incubate membranes with: - Radiolabeled ligand (e.g., [125I]NDP-α-MSH) - Varying concentrations of this compound Membranes->Incubate Filter Rapid filtration to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters (Scintillation counting) Wash->Count Plot Plot % displacement vs. This compound concentration Count->Plot Calculate Calculate IC50 value Plot->Calculate

Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably transfected with the cDNA for the human MC1R, MC3R, MC4R, or MC5R are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

  • Binding Assay: The cell membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand, such as [¹²⁵I][Nle⁴, D-Phe⁷]-α-MSH. The assay is performed in the presence of increasing concentrations of the unlabeled test compound, this compound.

  • Incubation and Filtration: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium. The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Washing and Scintillation Counting: The filters are washed with ice-cold buffer to minimize non-specific binding. The radioactivity retained on the filters is then quantified using a gamma counter.

  • Data Analysis: The amount of radioligand displaced by this compound at each concentration is determined. The data is then plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Functional cAMP Accumulation Assay

This assay measures the functional potency (EC50) of an agonist by quantifying the production of the second messenger, cyclic AMP (cAMP), following receptor activation.

cAMP_Assay_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_lysis Lysis & Detection cluster_analysis Data Analysis Cells HEK293 cells expressing a specific MC Receptor subtype Plate Plate cells in multi-well plates Cells->Plate Stimulate Stimulate cells with varying concentrations of this compound (in the presence of a phosphodiesterase inhibitor) Plate->Stimulate Lyse Lyse cells to release intracellular cAMP Stimulate->Lyse Detect Quantify cAMP levels using: - ELISA - HTRF - Luminescence-based biosensor Lyse->Detect Plot Plot cAMP levels vs. This compound concentration Detect->Plot Calculate Calculate EC50 value Plot->Calculate

Workflow for a functional cAMP accumulation assay.

Detailed Methodology:

  • Cell Culture: HEK293 cells stably expressing one of the melanocortin receptor subtypes are seeded into multi-well plates and grown to confluence.

  • Cell Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine) to prevent the degradation of cAMP. The cells are then incubated with various concentrations of this compound for a defined period.

  • Cell Lysis and cAMP Quantification: Following stimulation, the cells are lysed to release the accumulated intracellular cAMP. The concentration of cAMP in the cell lysates is then quantified using a variety of methods, such as a competitive enzyme-linked immunosorbent assay (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), or a luminescence-based biosensor assay.

  • Data Analysis: The measured cAMP levels are plotted against the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This compound is a potent and selective MC4R agonist. The quantitative data clearly demonstrates its high affinity and functional potency at the MC4R, with significantly lower activity at other melanocortin receptor subtypes. The detailed experimental protocols provided in this guide offer a standardized approach for the characterization of similar compounds targeting the melanocortin system. The understanding of its selectivity profile and downstream signaling pathways is crucial for its continued investigation as a potential therapeutic agent and as a valuable tool for probing the physiological roles of the MC4R.

References

The Impact of RO27-3225 Tfa on Neuronal Apoptosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: RO27-3225, a selective agonist for the melanocortin 4 receptor (MC4R), has emerged as a compound of interest in neuroprotection, particularly in the context of acute brain injury. This technical guide synthesizes the current understanding of RO27-3225's impact on neuronal cell death, with a specific focus on its inhibitory effects on apoptotic and pyroptotic pathways. The primary mechanism of action involves the activation of MC4R, leading to the modulation of downstream signaling cascades that ultimately suppress neuroinflammation and programmed cell death.

Core Findings: Attenuation of Neuronal Death

RO27-3225 has demonstrated significant neuroprotective effects in preclinical models of intracerebral hemorrhage (ICH). Its administration has been shown to reduce the number of degenerating and apoptotic neurons in the perihematomal region. While the primary focus of existing research has been on the inhibition of NLRP1-dependent neuronal pyroptosis, a form of inflammatory programmed cell death, a notable reduction in apoptotic cells has also been observed.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of RO27-3225.

Cell Death Marker Treatment Group Effect Significance
FJC-Positive Neurons (Degenerating)ICH + RO27-3225Significant Decreasep < 0.05
TUNEL-Positive Neurons (Apoptotic)ICH + RO27-3225Significant Decreasep < 0.05
Cleaved Caspase-1-Positive Neurons (Pyroptotic)ICH + RO27-3225Significant Decreasep < 0.05
Signaling Pathway Component Treatment Group Effect Significance
p-ASK1ICH + RO27-3225Decreasep < 0.05
p-JNKICH + RO27-3225Decreasep < 0.05
p-p38 MAPKICH + RO27-3225Decreasep < 0.05
NLRP1 InflammasomeICH + RO27-3225Decreasep < 0.05
IL-1βICH + RO27-3225Decreasep < 0.05
p-AMPKICH + RO27-3225Increasep < 0.05

Signaling Pathways Modulated by RO27-3225

RO27-3225 exerts its neuroprotective effects through the modulation of at least two key signaling pathways.

  • ASK1/JNK/p38 MAPK Pathway: In the context of neuronal pyroptosis, RO27-3225 treatment has been shown to reduce the expression of phosphorylated (activated) forms of ASK1, JNK, and p38 MAPK.[1] This pathway is a critical component of the cellular stress response that can lead to inflammation and cell death. By inhibiting this cascade, RO27-3225 suppresses the activation of the NLRP1 inflammasome and subsequent pyroptotic death.

  • AMPK/JNK/p38 MAPK Pathway: RO27-3225 has also been found to attenuate neuroinflammation through an AMPK-dependent mechanism.[2][3] Activation of MC4R by RO27-3225 leads to an increase in the phosphorylation of AMPK, which in turn inhibits the JNK and p38 MAPK signaling pathways.[3] This results in a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on RO27-3225 and neuronal apoptosis.

Intracerebral Hemorrhage (ICH) Mouse Model
  • Animal Model: Adult male CD1 mice are commonly used.[2][3]

  • Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine.

  • Surgical Procedure:

    • The mouse is placed in a stereotaxic frame.

    • A cranial burr hole is drilled at specific coordinates relative to the bregma to target the striatum.

    • A Hamilton syringe is used to infuse bacterial collagenase into the striatum to induce hemorrhage.[3] Sham-operated animals undergo the same procedure without the collagenase injection.

  • Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.

RO27-3225 Administration
  • Route: Intraperitoneal (i.p.) injection.[3]

  • Timing: Typically administered 1 hour after the induction of ICH.[3]

  • Dose: The specific dosage can vary between studies.

Western Blot Analysis
  • Tissue Preparation: Brain tissue from the perihematomal region is dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against target proteins (e.g., p-ASK1, p-JNK, p-p38, NLRP1, cleaved caspase-1, p-AMPK, and loading controls like β-actin).

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Immunofluorescence Staining
  • Tissue Preparation: Brains are fixed by transcardial perfusion with paraformaldehyde, followed by post-fixation and cryoprotection in sucrose solutions. The brains are then sectioned using a cryostat.

  • Staining Procedure:

    • Brain sections are washed and permeabilized.

    • Non-specific binding is blocked using a blocking solution.

    • Sections are incubated overnight with primary antibodies (e.g., anti-NeuN for neurons, anti-cleaved caspase-1).

    • After washing, sections are incubated with fluorescently labeled secondary antibodies.

    • Nuclei are counterstained with DAPI.

  • Imaging: Stained sections are mounted and imaged using a fluorescence or confocal microscope.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining
  • Principle: TUNEL staining is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Procedure:

    • Brain sections are prepared as for immunofluorescence.

    • The staining is performed using a commercially available in situ cell death detection kit.

    • Sections are co-stained with a neuronal marker like NeuN to identify apoptotic neurons.

  • Analysis: The number of TUNEL-positive neurons is counted in the perihematomal region.

Visualizations

Signaling Pathways

RO27_3225_Signaling_Pathway RO27 RO27-3225 Tfa MC4R MC4R RO27->MC4R activates AMPK AMPK MC4R->AMPK activates ASK1 ASK1 MC4R->ASK1 inhibits JNK JNK AMPK->JNK inhibits p38 p38 MAPK AMPK->p38 inhibits ASK1->JNK activates ASK1->p38 activates NLRP1 NLRP1 Inflammasome JNK->NLRP1 activates Neuroinflammation Neuroinflammation JNK->Neuroinflammation promotes Apoptosis Neuronal Apoptosis JNK->Apoptosis promotes p38->NLRP1 activates p38->Neuroinflammation promotes p38->Apoptosis promotes Casp1 Caspase-1 NLRP1->Casp1 activates Pyroptosis Neuronal Pyroptosis Casp1->Pyroptosis induces

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow ICH Induce ICH in Mice (Collagenase Injection) Treatment Administer this compound (i.p. injection) ICH->Treatment Tissue Tissue Collection (Perihematomal Region) Treatment->Tissue WB Western Blot (p-ASK1, p-JNK, p-p38, NLRP1, etc.) Tissue->WB IF Immunofluorescence (NeuN, Cleaved Caspase-1) Tissue->IF TUNEL TUNEL Staining (Apoptotic Neurons) Tissue->TUNEL Analysis Data Analysis & Quantification WB->Analysis IF->Analysis TUNEL->Analysis

Caption: Experimental workflow for assessing this compound's effects.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent by targeting the MC4R and subsequently inhibiting key signaling pathways involved in both pyroptosis and apoptosis. The compound's ability to reduce neuronal death in preclinical models of intracerebral hemorrhage warrants further investigation for its therapeutic potential in acute brain injuries. Future research should aim to further elucidate the precise molecular mechanisms by which RO27-3225 modulates the core apoptotic machinery and to evaluate its efficacy in other models of neuronal injury.

References

The Role of RO27-3225 Tfa in Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO27-3225 Tfa is a potent and highly selective agonist for the melanocortin 4 receptor (MC4R), a critical G-protein coupled receptor in the central nervous system that plays a pivotal role in the regulation of energy homeostasis. Activation of MC4R is known to suppress food intake and increase energy expenditure, making it a significant target for the development of anti-obesity therapeutics. This technical guide provides a comprehensive overview of the current understanding of this compound's function in energy balance, consolidating available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways. The information presented is intended to support further research and development efforts in the field of metabolic disorders.

Introduction

The central melanocortin system is a key integrator of signals regulating energy intake and expenditure. The melanocortin 4 receptor (MC4R) is a central component of this system, and its activation leads to a decrease in food intake and an increase in energy expenditure.[1][2] this compound has been identified as a potent and selective agonist of the MC4R, with an EC50 of 1 nM for MC4R, showing approximately 30-fold selectivity over the melanocortin 3 receptor (MC3R). This selectivity is significant as it may reduce the potential for off-target effects. Research has demonstrated that central administration of this compound effectively reduces food intake in animal models without inducing the aversive side effects that can be associated with less selective melanocortin agonists. This favorable profile suggests its potential as a therapeutic agent for obesity and other metabolic disorders.

Mechanism of Action: The MC4R Signaling Pathway

This compound exerts its effects by binding to and activating the MC4R, which is predominantly expressed on neurons in various brain regions involved in energy homeostasis, including the hypothalamus. Upon activation by an agonist like this compound, the MC4R initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to the Gαs subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets to modulate neuronal activity and gene expression, ultimately leading to a reduction in food intake and an increase in energy expenditure.

Furthermore, evidence suggests that MC4R can also couple to the Gαq signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. The activation of pathways involving AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase 1/2 (ERK1/2) has also been implicated in the downstream effects of MC4R activation on energy balance.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MC4R MC4R This compound->MC4R Binds and Activates G_alpha_s Gαs MC4R->G_alpha_s Activates G_alpha_q Gαq MC4R->G_alpha_q Activates AMPK AMPK MC4R->AMPK Modulates ERK ERK1/2 MC4R->ERK Modulates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream PLC Phospholipase C G_alpha_q->PLC Activates PLC->Downstream AMPK->Downstream ERK->Downstream ↓ Food Intake ↓ Food Intake Downstream->↓ Food Intake ↑ Energy Expenditure ↑ Energy Expenditure Downstream->↑ Energy Expenditure

Caption: MC4R Signaling Pathway Activated by this compound.

Quantitative Data on the Effects of this compound

The primary and most well-documented effect of this compound on energy homeostasis is its potent dose-dependent reduction in food intake.

Effects on Food Intake

Studies in rats have demonstrated that intracerebroventricular (ICV) administration of this compound significantly suppresses food intake in a dose-dependent manner. The effect is rapid in onset and is observed over the initial hours following administration.

Dose (nmol, ICV) Species Time Point % Reduction in Food Intake (vs. Vehicle) Reference
3Rat4 hours29.7%Benoit et al., 2000
5Rat4 hours33.4%Benoit et al., 2000
10Rat4 hours67.8%Benoit et al., 2000

Note: The reduction in food intake was observed during the dark cycle when rodents typically have their highest food consumption.

Importantly, this reduction in food intake is not associated with aversive consequences, such as conditioned taste aversion, which has been a concern with other less selective melanocortin agonists.

Effects on Energy Expenditure and Metabolic Biomarkers

While the effect of this compound on food intake is well-characterized, there is a notable lack of publicly available quantitative data on its direct effects on other key parameters of energy homeostasis, such as:

  • Energy Expenditure: Oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER).

  • Metabolic Biomarkers: Circulating levels of glucose, insulin, and leptin.

Experimental Protocols

The following protocols are based on methodologies described in the literature for the investigation of this compound and related compounds.

Intracerebroventricular (ICV) Cannulation and Injection

This protocol is essential for delivering compounds directly to the central nervous system, bypassing the blood-brain barrier.

Objective: To surgically implant a guide cannula into the lateral ventricle of a rodent for subsequent microinjection of this compound.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, etc.)

  • Dental cement

  • Guide cannula and dummy cannula

  • Injection pump and Hamilton syringe

  • This compound solution in artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize the animal and mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (relative to bregma).

  • Drill a small hole in the skull at the target coordinates.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the cannula to the skull using dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week before injections.

  • For injection, remove the dummy cannula and insert an injector connected to a syringe pump.

  • Infuse the desired volume of this compound solution over a set period.

ICV_Protocol_Workflow cluster_surgery Surgical Procedure cluster_recovery Post-Operative cluster_injection Injection Procedure Anesthesia Anesthetize Animal Stereotaxic_Mounting Mount in Stereotaxic Apparatus Anesthesia->Stereotaxic_Mounting Skull_Exposure Expose Skull Stereotaxic_Mounting->Skull_Exposure Drilling Drill Hole at Target Coordinates Skull_Exposure->Drilling Cannula_Implantation Implant Guide Cannula Drilling->Cannula_Implantation Cementation Secure with Dental Cement Cannula_Implantation->Cementation Dummy_Cannula_Insertion Insert Dummy Cannula Cementation->Dummy_Cannula_Insertion Recovery Allow for Recovery (≥ 1 week) Dummy_Cannula_Insertion->Recovery Injector_Insertion Replace Dummy with Injector Cannula Recovery->Injector_Insertion Infusion Infuse this compound Injector_Insertion->Infusion

Caption: Workflow for Intracerebroventricular Cannulation and Injection.
Food Intake Measurement

Objective: To quantify the effect of this compound on food consumption.

Materials:

  • Metabolic cages with automated food intake monitoring systems or manual measurement capabilities.

  • Standard rodent chow.

  • ICV cannulated animals.

Procedure:

  • Acclimate animals to individual housing in metabolic cages.

  • Establish a baseline of daily food intake for each animal.

  • Administer this compound or vehicle (aCSF) via ICV injection at a specific time (e.g., at the onset of the dark cycle).

  • Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.

  • Data is typically expressed as grams of food consumed or as a percentage of the vehicle-treated control group.

Indirect Calorimetry for Energy Expenditure Measurement

Objective: To measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.

Materials:

  • Indirect calorimetry system with metabolic chambers.

  • ICV cannulated animals.

Procedure:

  • Acclimate animals to the metabolic chambers.

  • Obtain baseline measurements of VO2, VCO2, and activity for a 24-hour period.

  • Administer this compound or vehicle via ICV injection.

  • Continuously record VO2, VCO2, and activity for at least 24 hours post-injection.

  • Calculate RER (VCO2/VO2) and energy expenditure using appropriate formulas (e.g., Weir equation).

  • Analyze data for changes in energy expenditure during light and dark cycles.

Measurement of Metabolic Biomarkers

Objective: To determine the effect of this compound on circulating levels of glucose, insulin, and leptin.

Materials:

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Glucometer for blood glucose measurement.

  • ELISA kits for insulin and leptin quantification.

  • Centrifuge.

Procedure:

  • Fast animals for a predetermined period (e.g., 4-6 hours).

  • Administer this compound or vehicle via ICV or intraperitoneal injection.

  • Collect blood samples at specified time points post-injection (e.g., 30, 60, 120 minutes).

  • Measure blood glucose immediately using a glucometer.

  • Centrifuge the remaining blood to separate plasma.

  • Store plasma at -80°C until analysis.

  • Quantify insulin and leptin levels in plasma using specific ELISA kits according to the manufacturer's instructions.

Conclusion and Future Directions

This compound is a potent and selective MC4R agonist that has demonstrated a clear effect on reducing food intake in preclinical models. Its selectivity for MC4R and lack of aversive side effects make it a promising candidate for further investigation as an anti-obesity therapeutic. However, a significant gap in the current knowledge is the lack of comprehensive data on its effects on energy expenditure and key metabolic biomarkers.

Future research should focus on:

  • Quantifying the impact of this compound on energy expenditure using indirect calorimetry to provide a complete picture of its role in energy balance.

  • Investigating the effects of this compound on glucose homeostasis , including its influence on insulin sensitivity and glucose tolerance.

  • Elucidating the downstream signaling pathways that are specifically modulated by this compound to mediate its effects on energy homeostasis.

A more complete understanding of the metabolic profile of this compound will be crucial for its potential translation into a clinical setting for the treatment of obesity and related metabolic disorders.

References

Preliminary in vitro studies with RO27-3225 Tfa

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the In Vitro Preliminary Studies of RO27-3225 Tfa

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO27-3225 is a potent and selective peptide agonist for the melanocortin 4 receptor (MC4R), with its trifluoroacetate salt form (Tfa) commonly used in research.[1][2][3] This document provides a technical overview of the preliminary in vitro studies of RO27-3225, focusing on its mechanism of action, quantitative data from key experiments, and the signaling pathways it modulates. The information presented here is intended to serve as a foundational guide for professionals in drug development and neuroscience research.

Core Compound Activity

RO27-3225 is chemically identified as Butir-His-D-Phe-Arg-Trp-Sar-NH2.[1][2] Its primary biological function is the selective activation of the MC4R, a G-protein coupled receptor predominantly expressed in the central nervous system.[4] This agonism triggers a cascade of intracellular signaling events that have been implicated in various physiological processes, including the regulation of food intake, neuroinflammation, and neuroprotection.[5][6][7]

Quantitative Data Summary

The in vitro potency and selectivity of RO27-3225 have been characterized through various receptor binding and functional assays. The following table summarizes the key quantitative metrics reported in the literature.

MetricReceptorValueReference
EC50 MC4R1 nM[1][3][8][9]
EC50 MC1R8 nM[1][3]
Selectivity MC4R vs. MC3R>30-fold[1][7][8][9]
IC50 MC4RLower than for MC3R[7]

EC50 (Half maximal effective concentration) indicates the concentration of the drug that induces a response halfway between the baseline and maximum. A lower EC50 denotes greater potency. IC50 (Half maximal inhibitory concentration) in this context refers to the concentration of the compound that displaces 50% of a radiolabeled ligand from the receptor, indicating binding affinity.

Signaling Pathways

The activation of MC4R by RO27-3225 initiates downstream signaling cascades that mediate its biological effects. The primary pathway involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[7][10] Furthermore, studies have elucidated its role in modulating key inflammatory and apoptotic pathways.

General MC4R Agonist Signaling Pathway

MC4R_Signaling RO27_3225 RO27-3225 MC4R MC4R RO27_3225->MC4R Binds to G_Protein G-Protein (Gs) MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (phosphorylated) PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates

Caption: General signaling pathway following MC4R activation by RO27-3225.

Anti-inflammatory and Neuroprotective Pathways

RO27-3225 has been shown to exert anti-inflammatory and neuroprotective effects by inhibiting specific stress-activated protein kinase pathways.

Anti_Inflammatory_Pathway RO27_3225 RO27-3225 MC4R MC4R RO27_3225->MC4R Activates AMPK AMPK MC4R->AMPK Activates ASK1 ASK1 MC4R->ASK1 Inhibits JNK_p38 JNK/p38 MAPK AMPK->JNK_p38 Inhibits ASK1->JNK_p38 Activates NLRP1 NLRP1 Inflammasome JNK_p38->NLRP1 Activates Neuroinflammation Neuroinflammation JNK_p38->Neuroinflammation Promotes Pyroptosis Neuronal Pyroptosis NLRP1->Pyroptosis Induces

Caption: RO27-3225 mediated anti-inflammatory and neuroprotective signaling.

Experimental Protocols

The following section details the methodology for a key in vitro experiment used to characterize the activity of RO27-3225.

Melanocortin Receptor-Based cAMP Assay

This assay is designed to determine the agonist activity (EC50) and binding affinity (IC50) of compounds at the MC3 and MC4 receptors.

Objective: To quantify the potency and selectivity of RO27-3225 for MC4R over MC3R.

Materials:

  • Cells stably transfected with either human MC3R or MC4R.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • 3-isobutyl-1-methylxanthine (IBMX).

  • Phosphate-buffered saline (PBS).

  • 70% Ethanol.

  • cAMP assay kit.

Procedure:

  • Cell Culture: Culture the MC3R and MC4R transfected cells in 96-well plates until they reach confluence.

  • Compound Preparation: Prepare serial dilutions of RO27-3225 in 100% DMSO. Further dilute these in the cell culture medium containing 0.1 mM IBMX. The final concentrations should typically range from 0.02 nM to 50 nM.

  • Cell Stimulation: Remove the existing culture medium from the cells and replace it with 200 µl of the prepared compound dilutions.

  • Incubation: Incubate the plates for 1 hour at room temperature.

  • Cell Lysis: After incubation, wash the cells once with 200 µl/well of PBS. Extract the intracellular cAMP by adding 60 µl of 70% ethanol to each well.

  • cAMP Measurement: Quantify the amount of cAMP in the ethanol lysate using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the RO27-3225 concentration. Use a non-linear regression model to fit the data and determine the EC50 values. For IC50 determination in a competitive binding assay, a similar procedure is followed with the addition of a constant concentration of a radiolabeled ligand.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Confluent MC3R/MC4R Cells in 96-well plates Prepare_Compound Prepare Serial Dilutions of RO27-3225 in medium + IBMX Start->Prepare_Compound Stimulate Replace medium with compound dilutions (200 µl/well) Prepare_Compound->Stimulate Incubate Incubate for 1 hour at room temperature Stimulate->Incubate Wash Wash cells with PBS Incubate->Wash Lyse Add 70% Ethanol to extract cAMP Wash->Lyse Measure Quantify cAMP using an assay kit Lyse->Measure Analyze Analyze data to determine EC50/IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro cAMP assay to determine RO27-3225 activity.

Conclusion

The preliminary in vitro data for this compound strongly indicate that it is a highly potent and selective MC4R agonist. Its ability to activate specific signaling pathways associated with neuroprotection and anti-inflammation underscores its therapeutic potential. The experimental protocols and data presented in this guide offer a solid foundation for further research and development of this compound for various neurological and inflammatory conditions.

References

Methodological & Application

Application Notes and Protocols: RO27-3225 TFA for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of RO27-3225 trifluoroacetate (TFA) salt for in vivo studies. This document also outlines the key signaling pathway associated with RO27-3225's mechanism of action.

Solubility of RO27-3225 TFA

This compound is a potent and selective agonist for the melanocortin 4 receptor (MC4R).[1] Proper solubilization is critical for its effective use in both in vitro and in vivo experiments. The solubility of this compound in various common laboratory solvents is summarized below.

SolventSolubilityNotes
Water >10 mg/mLMay require ultrasonication to achieve higher concentrations (e.g., 100 mg/mL).[1]
Phosphate-Buffered Saline (PBS, pH 7.2) 1-10 mg/mL (sparingly soluble)[2]
Dimethyl Sulfoxide (DMSO) ≥10 mg/mL[2]Can be as high as 100 mg/mL with ultrasonication. Use of newly opened DMSO is recommended as it is hygroscopic.[1]
Ethanol 1-10 mg/mL (sparingly soluble)[2]

Preparation of this compound for In Vivo Administration

The following protocols are recommended for the preparation of this compound for in vivo studies. The choice of vehicle will depend on the experimental design, desired concentration, and route of administration.

Protocol 1: Saline Solution for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection

This is the simplest formulation and is suitable for many experimental paradigms.

Materials:

  • This compound salt

  • Sterile 0.9% Sodium Chloride solution (Saline)

Procedure:

  • Weigh the desired amount of this compound salt.

  • Add the sterile saline to the vial containing the compound.

  • Vortex and/or sonicate the solution until the compound is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulates before administration.

In vivo studies have successfully used RO27-3225 dissolved in saline for intraperitoneal injections in mice.[3]

Protocol 2: Formulation with Co-solvents for Enhanced Solubility

For higher concentrations or to improve stability, co-solvents can be utilized.

Materials:

  • This compound salt

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile 0.9% Sodium Chloride solution (Saline)

Procedure for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Vehicle (yielding ≥ 2.5 mg/mL): [1]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Mix until a clear and homogenous solution is obtained.

Protocol 3: Formulation with SBE-β-CD for Intraperitoneal (i.p.) Injection

Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) is a solubilizing agent that can be used to prepare aqueous formulations.

Materials:

  • This compound salt

  • Dimethyl Sulfoxide (DMSO)

  • 20% (w/v) SBE-β-CD in Saline

Procedure for a 10% DMSO, 90% (20% SBE-β-CD in Saline) Vehicle (yielding ≥ 2.5 mg/mL): [1]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is achieved.

Protocol 4: Corn Oil Formulation for Sustained Release

For experiments requiring a longer duration of action, a corn oil-based formulation can be considered.

Materials:

  • This compound salt

  • Dimethyl Sulfoxide (DMSO)

  • Corn Oil

Procedure for a 10% DMSO, 90% Corn Oil Vehicle (yielding ≥ 2.5 mg/mL): [1]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly. Note that this formulation may result in a suspension and should be administered with appropriate care. This protocol should be used with caution for dosing periods longer than half a month.[1]

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo study using RO27-3225.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase solubilization Solubilization of This compound formulation Vehicle Formulation solubilization->formulation dose_prep Dose Preparation formulation->dose_prep animal_model Animal Model (e.g., Mice, Rats) dose_prep->animal_model administration Administration (i.p., i.v.) animal_model->administration monitoring Behavioral/Physiological Monitoring administration->monitoring data_collection Data Collection monitoring->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: Experimental workflow for in vivo studies with RO27-3225.

Signaling Pathway of RO27-3225

RO27-3225 exerts its effects by selectively activating the melanocortin 4 receptor (MC4R). Downstream signaling has been shown to involve the AMPK/JNK/p38 MAPK pathway, which is associated with the compound's anti-inflammatory effects.[2]

signaling_pathway RO27_3225 RO27-3225 MC4R MC4R RO27_3225->MC4R Activates AMPK AMPK MC4R->AMPK Activates JNK JNK AMPK->JNK Inhibits p38_MAPK p38 MAPK AMPK->p38_MAPK Inhibits Inflammation Neuroinflammation JNK->Inflammation Promotes p38_MAPK->Inflammation Promotes

References

Application Notes and Protocols: RO27-3225 Tfa for Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO27-3225 is a selective agonist for the melanocortin-4 receptor (MC4R), which has demonstrated significant neuroprotective effects in preclinical models of acute brain injury.[1][2] Activation of MC4R has been shown to attenuate neuroinflammation and neuronal cell death, suggesting its potential as a therapeutic target for conditions such as intracerebral hemorrhage and cerebral infarction.[2][3] These application notes provide a comprehensive overview of the effective dosage, experimental protocols, and underlying signaling pathways associated with the neuroprotective actions of RO27-3225 Tfa.

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes the quantitative data from in vivo studies investigating the neuroprotective effects of this compound.

Animal ModelPathologySpeciesDosage RangeOptimal DosageAdministration RouteKey Neuroprotective OutcomesReference(s)
Collagenase-Induced Intracerebral Hemorrhage (ICH)Hemorrhagic StrokeMouse (CD1)60, 180, 540 µg/kg180 µg/kgIntraperitoneal (i.p.)Improved neurological function, reduced neuronal pyroptosis, attenuated neuroinflammation.[1][2][3]
Transient Middle Cerebral Artery Occlusion (tMCAO)Ischemic StrokeGerbil45, 180 µg/kg (twice daily for 11 days)Not explicitly stated, but 180 µg/kg was effective.Intraperitoneal (i.p.)Improved learning and memory.[4]

Experimental Protocols

In Vivo Neuroprotection Studies

1. Intracerebral Hemorrhage (ICH) Model in Mice

This protocol describes the induction of ICH using collagenase, a common method to model hemorrhagic stroke.

  • Animal Model: Adult male CD1 mice are typically used.[3]

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).

  • Stereotaxic Surgery:

    • Place the anesthetized mouse in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the target brain region (e.g., striatum).

    • Slowly infuse bacterial collagenase into the striatum using a microinjection pump. The needle should remain in place for a period post-infusion to prevent reflux.

  • Drug Administration:

    • Dissolve this compound in sterile saline.

    • Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 180 µg/kg) at a specific time point post-ICH induction (e.g., 1 hour).[1][3]

  • Neurobehavioral Assessment:

    • Perform a battery of neurobehavioral tests at various time points post-ICH (e.g., 24 and 72 hours) to assess functional deficits and recovery.[1]

    • Modified Garcia Test: Evaluates spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae stimulation.

    • Forelimb Placement Test: Assesses sensorimotor integration by measuring the ability of the mouse to place its forelimbs onto a countertop in response to whisker stimulation.

    • Corner Turn Test: Measures sensorimotor neglect by observing the turning direction of the mouse when placed in a cornered space.

  • Histological and Molecular Analysis:

    • At the end of the experiment, perfuse the animals and collect brain tissue.

    • Perform histological staining (e.g., Fluoro-Jade C, TUNEL) to assess neuronal death.[1]

    • Use techniques like Western blotting and immunofluorescence to analyze the expression of proteins involved in the signaling pathways of interest (e.g., p-ASK1, p-JNK, p-p38 MAPK, NLRP1).[1]

2. General In Vitro Neuroprotection Assay

  • Cell Culture:

    • Culture a relevant neuronal cell line (e.g., SH-SY5Y, HT22) or primary neurons in appropriate media and conditions.

  • Induction of Neuronal Injury:

    • Induce neuronal injury using a relevant toxin or condition, such as:

      • Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

      • Excitotoxicity: Glutamate or NMDA.

      • Apoptosis Induction: Staurosporine.

  • Treatment with this compound:

    • Pre-treat the cells with a range of concentrations of this compound for a specific duration (e.g., 1-24 hours) before inducing injury. Alternatively, co-treat or post-treat the cells depending on the experimental question.

  • Assessment of Neuroprotection:

    • Cell Viability Assays: Measure cell viability using assays such as MTT, MTS, or CellTiter-Glo.

    • Apoptosis Assays: Detect apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.

    • Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using fluorescent probes like DCFDA.

    • Immunocytochemistry: Stain for markers of neuronal health, apoptosis, or specific signaling pathways.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the activation of the MC4R, which in turn modulates downstream signaling cascades. In the context of intracerebral hemorrhage, the following pathway has been elucidated.[1][3]

G RO27_3225 This compound MC4R MC4R Activation RO27_3225->MC4R ASK1 p-ASK1 Inhibition MC4R->ASK1 JNK p-JNK Inhibition ASK1->JNK p38 p-p38 MAPK Inhibition ASK1->p38 NLRP1 NLRP1 Inflammasome Inhibition JNK->NLRP1 p38->NLRP1 Pyroptosis Neuronal Pyroptosis Reduction NLRP1->Pyroptosis Neuroprotection Neuroprotection Pyroptosis->Neuroprotection

Signaling pathway of this compound in neuroprotection.

Another study has also implicated the involvement of the AMPK-dependent inhibition of the JNK and p38 MAPK signaling pathway in the anti-inflammatory and neuroprotective effects of RO27-3225 following ICH.[2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in an in vivo model of acute brain injury.

G cluster_0 Pre-clinical Study Pipeline Animal_Model Animal Model Selection (e.g., Mouse ICH) ICH_Induction Induction of Brain Injury (e.g., Collagenase Injection) Animal_Model->ICH_Induction Drug_Admin This compound Administration (e.g., 180 µg/kg i.p.) ICH_Induction->Drug_Admin Behavioral Neurobehavioral Assessment (e.g., Modified Garcia, Corner Turn) Drug_Admin->Behavioral Analysis Histological & Molecular Analysis (e.g., Western Blot, IHC) Behavioral->Analysis Data_Interpretation Data Interpretation & Conclusion Analysis->Data_Interpretation

References

Application Notes and Protocols for In Vivo Administration of RO27-3225 Tfa in Rat Models of Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stroke remains a leading cause of mortality and long-term disability worldwide, necessitating the exploration of novel therapeutic interventions. The melanocortin system, particularly the melanocortin-4 receptor (MC4R), has emerged as a promising target for mitigating the neuroinflammatory cascades that exacerbate ischemic brain injury. RO27-3225 is a selective MC4R agonist that has demonstrated neuroprotective effects in preclinical models of neurological injury. While much of the research has been conducted in mouse models of intracerebral hemorrhage (ICH), the principles and methodologies can be adapted for studying its efficacy in rat models of ischemic stroke.

These application notes provide a comprehensive overview of the available data and detailed protocols for the in vivo administration of RO27-3225 Tfa in rat models of stroke, based on existing literature for RO27-3225 and other selective MC4R agonists.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving RO27-3225 in mouse models of intracerebral hemorrhage and another selective MC4R agonist (RY767) in a rat model of ischemic stroke. This information can serve as a starting point for dose-selection and experimental design in novel rat ischemic stroke studies.

Table 1: RO27-3225 Administration in Mouse Intracerebral Hemorrhage (ICH) Model

ParameterDetailsReference
Animal Model Adult male CD1 mice[1][2]
ICH Induction Intrastriatal injection of bacterial collagenase[1][2]
Compound RO27-3225[1][2]
Dosage 180 µg/kg (determined as the most effective dose)[2]
Administration Route Intraperitoneal (i.p.) injection[1][2]
Timing of Administration 1 hour after collagenase injection[1][2]
Key Findings - Improved neurobehavioral function- Decreased brain edema- Suppressed microglia/macrophage activation and neutrophil infiltration- Reduced neuronal pyroptosis[1][2]

Table 2: Administration of a Selective MC4R Agonist (RY767) in a Rat Ischemic Stroke Model

ParameterDetailsReference
Animal Model Male Wistar rats[3]
Stroke Model 90-minute transient middle cerebral artery occlusion (tMCAO)[3]
Compound RY767 (a novel small molecule MC4R agonist)[3]
Administration Route Combined intravenous (i.v.) and oral (p.o.) daily administrations[3]
Timing of Administration Initiated 2 hours after occlusion[3]
Key Findings No significant reduction in infarct volume compared to vehicle[3]

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from published studies on RO27-3225 and rat stroke models.

Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This is a widely used model to mimic ischemic stroke in humans.

  • Animals: Male Sprague-Dawley or Wistar rats (250-300g).

  • Anesthesia: Anesthetize the rat with isoflurane (2-3% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.

  • Surgical Procedure:

    • Place the anesthetized rat in a supine position.

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump.

    • Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

    • After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

    • Close the incision and allow the animal to recover.

Preparation and Administration of this compound
  • Reconstitution: Dissolve this compound powder in sterile saline (0.9% NaCl) to the desired stock concentration.

  • Dosage: Based on mouse studies, a starting dose of 180 µg/kg can be used. However, dose-response studies are recommended to determine the optimal dosage in a rat ischemic stroke model.

  • Administration:

    • Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodent models.[1][2]

    • Timing: Administer the first dose at a clinically relevant time point after stroke induction (e.g., 1-2 hours post-reperfusion). Subsequent doses can be administered daily if a chronic treatment paradigm is being investigated.

Assessment of Neurological Deficits

Neurological function should be assessed at various time points post-stroke (e.g., 24h, 48h, 72h, and weekly).

  • Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions. A higher score indicates greater neurological impairment.

  • Corner Turn Test: Assesses sensorimotor asymmetry. The rat is placed in a 30-degree corner, and the direction of turning is recorded. Healthy rats turn left and right equally, while stroked rats will preferentially turn towards the non-impaired side.

  • Forelimb Placement Test: Evaluates sensorimotor integration by testing the rat's ability to place its forelimbs onto a countertop in response to sensory stimuli (e.g., whisker stimulation).

Measurement of Infarct Volume
  • Tissue Preparation: At the study endpoint, euthanize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Staining:

    • Remove the brain and section it into 2 mm coronal slices.

    • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.

    • TTC stains viable tissue red, while the infarcted tissue remains white.

  • Quantification: Capture images of the stained sections and use image analysis software (e.g., ImageJ) to calculate the infarct volume, often corrected for edema.

Western Blot Analysis for Signaling Pathways

To investigate the mechanism of action of RO27-3225.

  • Sample Preparation: Homogenize brain tissue from the peri-infarct region in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against proteins of interest (e.g., p-AMPK, AMPK, p-JNK, JNK, p-p38, p38, NLRP1, cleaved caspase-1).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of RO27-3225 in Neuroinflammation

RO27_3225_Signaling RO27_3225 RO27-3225 MC4R MC4R RO27_3225->MC4R Activates AMPK AMPK MC4R->AMPK Activates JNK JNK AMPK->JNK Inhibits p38_MAPK p38 MAPK AMPK->p38_MAPK Inhibits Neuroinflammation Neuroinflammation JNK->Neuroinflammation p38_MAPK->Neuroinflammation Brain_Edema Brain Edema Neuroinflammation->Brain_Edema Neuronal_Injury Neuronal Injury Neuroinflammation->Neuronal_Injury

Caption: Proposed signaling pathway of RO27-3225 in attenuating neuroinflammation.

Experimental Workflow for In Vivo Study

Experimental_Workflow Start Start tMCAO tMCAO Surgery in Rats Start->tMCAO Randomization Randomization tMCAO->Randomization Treatment This compound Administration Randomization->Treatment Treatment Group Vehicle Vehicle Administration Randomization->Vehicle Control Group Neuro_Assessment Neurobehavioral Assessments Treatment->Neuro_Assessment Vehicle->Neuro_Assessment Endpoint Endpoint (e.g., 72h or 28d) Neuro_Assessment->Endpoint Analysis Histological and Molecular Analysis Endpoint->Analysis

Caption: Experimental workflow for evaluating this compound in a rat stroke model.

References

Application Notes and Protocols for Testing RO27-3225 Tfa Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO27-3225 Tfa is a potent and selective agonist for the melanocortin 4 receptor (MC4R)[1]. Activation of MC4R has been demonstrated to elicit neuroprotective and anti-inflammatory effects[1][2]. This document provides detailed protocols for a suite of cell-based assays designed to quantify the efficacy of this compound. The described assays will enable researchers to assess the compound's activity, from direct target engagement to downstream functional outcomes.

The mechanism of action for this compound involves the activation of MC4R, which can lead to the attenuation of neuroinflammation. This is mediated, in part, through the modulation of the AMPK/JNK/p38 MAPK signaling pathway[2][3]. Furthermore, RO27-3225 has been shown to inhibit NLRP1-dependent neuronal pyroptosis[4].

These protocols are designed to be adaptable for high-throughput screening and mechanistic studies, providing valuable tools for drug discovery and development programs.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway targeted by this compound and the general experimental workflow for assessing its efficacy.

RO27_3225 This compound MC4R MC4R RO27_3225->MC4R activates AMPK AMPK MC4R->AMPK activates Neuroprotection Neuroprotection MC4R->Neuroprotection pJNK_p38 JNK/p38 MAPK (inhibition) AMPK->pJNK_p38 Neuroinflammation Neuroinflammation (attenuation) pJNK_p38->Neuroinflammation

Caption: this compound signaling pathway.

cluster_workflow Experimental Workflow A Cell Seeding B Compound Treatment (this compound) A->B C Induction of Cellular Stress (e.g., LPS, MPP+) B->C D Incubation C->D E Assay Readout D->E

Caption: General experimental workflow.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the described assays.

Table 1: Dose-Response of this compound on MC4R Activation

This compound (nM)cAMP Accumulation (RFU)Standard Deviation
0 (Vehicle)10510
0.125025
185070
101500120
1001480130
10001520140

Table 2: Effect of this compound on Inflammatory Cytokine Release

TreatmentTNF-α (pg/mL)IL-1β (pg/mL)
Vehicle Control5020
LPS (1 µg/mL)800650
LPS + this compound (10 nM)450300
LPS + this compound (100 nM)200150

Table 3: Neuroprotective Effect of this compound on Cell Viability

TreatmentCell Viability (%)Standard Deviation
Vehicle Control1005
Neurotoxin (e.g., MPP+)458
Neurotoxin + this compound (10 nM)657
Neurotoxin + this compound (100 nM)856

Experimental Protocols

MC4R Target Engagement: cAMP Accumulation Assay

This assay measures the activation of MC4R by quantifying the downstream second messenger, cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing human MC4R

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Opti-MEM

  • This compound

  • Forskolin

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

  • White opaque 384-well microplates

Protocol:

  • Cell Seeding:

    • Culture HEK293-MC4R cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer (Opti-MEM with 0.5 mM IBMX).

    • Seed 2,500 cells per well in a 384-well plate.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add the compound to the wells, including a vehicle control.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Add the cAMP detection reagents according to the manufacturer's protocol.

    • Incubate at room temperature for 1 hour.

  • Readout:

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader.

    • Calculate the EC50 value from the dose-response curve.

Anti-Inflammatory Efficacy: Cytokine Release Assay

This protocol assesses the ability of this compound to reduce the release of pro-inflammatory cytokines from microglia or macrophage-like cells stimulated with lipopolysaccharide (LPS).

Materials:

  • BV-2 (microglia) or RAW 264.7 (macrophage) cells

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-1β

  • 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed 50,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Replace the medium with fresh serum-free DMEM.

    • Add various concentrations of this compound and incubate for 1 hour.

  • Inflammatory Challenge:

    • Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation:

    • Incubate the plate at 37°C for 24 hours.

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification:

    • Perform ELISA for TNF-α and IL-1β according to the manufacturer's instructions.

    • Determine the concentration of cytokines from the standard curve.

Neuroprotective Efficacy: Cell Viability Assay

This assay evaluates the ability of this compound to protect neuronal cells from a neurotoxic insult.

Materials:

  • SH-SY5Y (neuroblastoma) or primary neurons

  • DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound

  • Neurotoxin (e.g., MPP+, 6-OHDA, or glutamate)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • White opaque 96-well microplates

Protocol:

  • Cell Seeding:

    • Seed 10,000 cells per well in a 96-well plate and allow them to differentiate (if necessary) or adhere overnight.

  • Compound Pre-treatment:

    • Add various concentrations of this compound and incubate for 1 hour.

  • Neurotoxic Challenge:

    • Add the chosen neurotoxin at a pre-determined toxic concentration (e.g., a concentration that causes ~50% cell death).

  • Incubation:

    • Incubate for 24-48 hours at 37°C.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent according to the manufacturer's protocol.

    • Incubate for 10 minutes with shaking.

  • Readout:

    • Measure the luminescence using a plate reader.

    • Express the data as a percentage of the vehicle-treated control.

Downstream Signaling: Western Blot for Phosphorylated Proteins

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the AMPK/JNK/p38 MAPK pathway.

Materials:

  • Appropriate cell line (e.g., MC4R-expressing neuronal cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Protocol:

  • Cell Treatment:

    • Plate cells and treat with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Collect lysates and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

References

Application Notes and Protocols: RO27-3225 TFA Administration in Adjuvant-Induced Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vivo administration of RO27-3225 TFA, a selective melanocortin 4 receptor (MC4R) agonist, in a rat model of adjuvant-induced arthritis (AIA). This document includes comprehensive methodologies for arthritis induction, preparation and administration of this compound, and assessment of its therapeutic effects. Additionally, quantitative data from relevant studies are summarized, and key signaling pathways involved in the anti-inflammatory action of RO27-3225 are visualized. This guide is intended to assist researchers in designing and executing preclinical studies to evaluate the anti-arthritic potential of MC4R agonists.

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The adjuvant-induced arthritis (AIA) model in rats is a widely used preclinical model that shares many pathological features with human rheumatoid arthritis, including joint swelling, cartilage degradation, and a significant inflammatory component. The melanocortin system, and specifically the melanocortin 4 receptor (MC4R), has emerged as a potential therapeutic target for inflammatory diseases due to its role in modulating immune responses. RO27-3225 is a selective MC4R agonist that has demonstrated anti-inflammatory properties in various disease models. These notes detail the application of this compound in the AIA model to assess its efficacy in mitigating arthritic inflammation.

Data Presentation

Table 1: Effects of RO27-3225 on Arthritis and Inflammatory Markers

ParameterControl (Arthritic)RO27-3225 (180 µg/kg)Reference
Arthritis ScoreIncreasedDecreased[1]
Hind Paw VolumeIncreasedDecreased[1]
NF-κB (p65) Phosphorylation (Gastrocnemius & Soleus)IncreasedDecreased[1]
COX-2 Expression (Soleus)IncreasedDecreased[1]
Atrogin-1 Expression (Soleus)IncreasedDecreased[1]
MuRF1 Expression (Soleus)IncreasedDecreased[1]
MyoD Expression (Gastrocnemius)IncreasedDecreased[1]
Serum TNF-αIncreasedDecreased[2]
Serum IL-6IncreasedDecreased[2]

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Male Wistar Rats

This protocol describes the induction of arthritis using Complete Freund's Adjuvant (CFA).

Materials:

  • Male Wistar rats (180-220 g)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 1 mg/mL)

  • Sterile syringes and needles (26-30 gauge)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

Procedure:

  • Acclimatize rats to the housing facility for at least one week prior to the experiment.

  • Anesthetize the rats using an appropriate method.

  • Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.

  • Draw 0.1 mL of the CFA suspension into a sterile syringe.

  • Inject 0.1 mL of CFA intradermally into the base of the tail of each rat.[3]

  • Alternatively, 0.1 mL of CFA can be injected into the plantar surface of the right hind paw.

  • Monitor the animals daily for the onset and progression of arthritis, which typically develops within 10-14 days and is characterized by erythema, swelling, and joint stiffness in the paws.

  • Arthritis severity can be scored using a macroscopic scoring system (e.g., 0-4 scale for each paw, based on the degree of erythema and swelling).

Preparation and Administration of this compound

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sterile syringes and needles (for intraperitoneal injection)

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals. A previously reported effective dose is 180 µg/kg.[1]

  • Dissolve the this compound powder in sterile saline to the desired final concentration. For example, to prepare a 0.18 mg/mL solution, dissolve 1.8 mg of this compound in 10 mL of sterile saline.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Administer the this compound solution to the rats via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's body weight (e.g., 1 mL/kg).

  • In the study by Granado et al. (2013), RO27-3225 was administered twice daily for 8 days, starting from the onset of clinical signs of arthritis.[1]

Assessment of Therapeutic Efficacy

Parameters to Measure:

  • Clinical Scoring of Arthritis: Score each paw daily or every other day based on a scale of 0-4 (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling, erythema, and joint rigidity). The maximum score per rat is 16.

  • Paw Volume/Thickness: Measure the volume of the hind paws using a plethysmometer or the thickness using a digital caliper.

  • Body Weight: Record the body weight of the animals regularly as a general health indicator.

  • Histopathological Analysis: At the end of the study, euthanize the animals and collect the ankle joints. Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

  • Biochemical Analysis: Collect blood samples to measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

  • Molecular Analysis: Harvest relevant tissues (e.g., synovial tissue, muscle) for analysis of inflammatory and muscle atrophy markers (e.g., NF-κB, COX-2, atrogenes) by Western blot or qPCR.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anti-inflammatory effects of RO27-3225 in the context of arthritis are believed to be mediated through the activation of the MC4R, which in turn modulates downstream signaling cascades to reduce the production of pro-inflammatory mediators.

G cluster_0 This compound cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response RO27-3225 RO27-3225 MC4R MC4R RO27-3225->MC4R Binds and Activates AMPK AMPK Activation MC4R->AMPK JNK_p38 JNK/p38 MAPK Inhibition AMPK->JNK_p38 Leads to NFkB NF-κB Inhibition JNK_p38->NFkB Results in Cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Reduced Inflammation Cytokines->Inflammation G cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment Acclimatization Animal Acclimatization (Wistar Rats, 1 week) Induction Arthritis Induction (CFA Injection) Acclimatization->Induction Grouping Randomization into Treatment Groups Induction->Grouping Treatment This compound Admin (180 µg/kg, i.p., 2x/day) Grouping->Treatment Monitoring Daily Monitoring (Arthritis Score, Paw Volume) Treatment->Monitoring Endpoint Endpoint Analysis (Histology, Cytokines, WB) Monitoring->Endpoint

References

Application Notes and Protocols: Western Blot Analysis of p-AMPK and p-JNK Following RO27-3225 Tfa Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing Western blot analysis of phosphorylated AMP-activated protein kinase (p-AMPK) and phosphorylated c-Jun N-terminal kinase (p-JNK) in response to treatment with RO27-3225 Tfa.

Introduction

This compound is a potent and selective agonist for the melanocortin 4 receptor (MC4R).[1] Emerging research has highlighted its neuroprotective and anti-inflammatory properties.[1] One of the key mechanisms underlying these effects involves the modulation of critical cellular signaling pathways. Specifically, activation of MC4R by RO27-3225 has been shown to attenuate neuroinflammation through a pathway involving the phosphorylation of AMPK and the subsequent inhibition of JNK signaling.[2][3]

AMPK is a central regulator of cellular energy homeostasis, while the JNK signaling pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is strongly activated by stress signals and inflammatory cytokines.[4][5] The phosphorylation status of these proteins is a key indicator of their activity. Therefore, Western blot analysis of p-AMPK (phosphorylated at Thr172) and p-JNK (phosphorylated at Thr183/Tyr185) provides a robust method to investigate the molecular effects of this compound.

Data Presentation

The following table summarizes the quantitative data from a study investigating the effects of RO27-3225 on p-AMPK and p-JNK levels in a mouse model of intracerebral hemorrhage (ICH). The data represents the relative protein expression levels as determined by Western blot analysis 24 hours post-ICH and treatment.

Treatment GroupRelative p-AMPK Expression (Normalized to Sham)Relative p-JNK Expression (Normalized to Sham)
Sham1.001.00
ICH + Vehicle~1.50~2.50
ICH + RO27-3225~2.25~1.25

Data is estimated from graphical representations in Chen et al., 2018 and is intended for illustrative purposes.[3]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway initiated by this compound treatment, leading to the modulation of p-AMPK and p-JNK.

RO27_3225 This compound MC4R MC4R RO27_3225->MC4R Activates AMPK AMPK MC4R->AMPK Leads to Phosphorylation p_AMPK p-AMPK (Activated) JNK JNK p_AMPK->JNK Inhibits Phosphorylation p_JNK p-JNK (Inhibited) Neuroinflammation Neuroinflammation p_JNK->Neuroinflammation Reduced Signaling

Caption: this compound signaling pathway.

Experimental Workflow

The following diagram outlines the key steps for the Western blot analysis of p-AMPK and p-JNK after this compound treatment.

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A Cell/Tissue Lysis (with phosphatase inhibitors) B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to PVDF/Nitrocellulose Membrane C->D E Blocking (e.g., 5% BSA in TBST) D->E F Primary Antibody Incubation (anti-p-AMPK or anti-p-JNK) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Signal Detection (Chemiluminescence) G->H I Data Quantification H->I

Caption: Western blot experimental workflow.

Experimental Protocols

1. Cell Lysis and Protein Extraction

This protocol is a general guideline and may require optimization for specific cell or tissue types.

  • Materials:

    • RIPA buffer (or other suitable lysis buffer)

    • Protease inhibitor cocktail

    • Phosphatase inhibitor cocktail

    • BCA protein assay kit

    • Microcentrifuge

    • Cultured cells or tissue samples treated with this compound and controls.

  • Procedure:

    • Place cell culture dishes or tissue samples on ice.

    • For adherent cells, wash with ice-cold PBS. For tissue, homogenize in lysis buffer.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells or tissue.

    • Scrape adherent cells or continue homogenization.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

    • Determine the protein concentration using a BCA assay according to the manufacturer's instructions.

    • Store the protein extracts at -80°C until use.

2. Western Blotting for p-AMPK and p-JNK

  • Materials:

    • Protein samples (20-40 µg per lane)

    • Laemmli sample buffer (4x or 2x)

    • SDS-PAGE gels (appropriate percentage for target proteins)

    • Electrophoresis running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))[6]

    • Primary antibodies (specific for p-AMPK Thr172 and p-JNK Thr183/Tyr185)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

    • SDS-PAGE: Load equal amounts of protein into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.

    • Blocking: Wash the membrane with TBST and then block with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6] Using BSA for blocking is often recommended for phospho-protein detection to reduce background.[6]

    • Primary Antibody Incubation: Dilute the primary antibody (anti-p-AMPK or anti-p-JNK) in 5% BSA in TBST according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[6][7][8]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.[7]

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.

    • Washing: Repeat the washing step as described in step 6.

    • Signal Detection: Incubate the membrane with the ECL substrate according to the manufacturer's instructions.

    • Imaging: Capture the chemiluminescent signal using a digital imaging system.

    • Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total AMPK and total JNK, or a housekeeping protein like β-actin or GAPDH.

Note: It is crucial to include appropriate controls in your experiment, including untreated cells/tissues and vehicle-treated controls, to accurately assess the effects of this compound. Optimization of antibody concentrations and incubation times may be necessary to achieve the best results.

References

Application Notes and Protocols for Long-Term Administration of RO27-3225 TFA in Chronic Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of RO27-3225 TFA, a potent and selective melanocortin 4 receptor (MC4R) agonist, in preclinical chronic disease models. The information compiled from various studies highlights its neuroprotective and anti-inflammatory properties, making it a compound of interest for therapeutic development.

Introduction to this compound

This compound is a synthetic peptide that acts as a selective agonist for the melanocortin 4 receptor (MC4R), with a significantly higher affinity for MC4R compared to other melanocortin receptors.[1] Activation of MC4R has been demonstrated to elicit potent anti-inflammatory and neuroprotective effects in various disease models.[1][2] This document outlines the application of this compound in models of intracerebral hemorrhage and adjuvant-induced arthritis, providing detailed protocols and summarizing key quantitative data.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects primarily through the activation of the MC4R. This activation triggers a downstream signaling cascade that modulates inflammatory responses and promotes cell survival. A key pathway implicated in the anti-inflammatory effects of this compound is the AMP-activated protein kinase (AMPK) pathway. Upon binding to MC4R, this compound leads to the phosphorylation and activation of AMPK. Activated AMPK, in turn, inhibits the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[2][3] The inhibition of JNK and p38 MAPK leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[2][3]

Signaling Pathway of this compound in Neuroinflammation

RO27_3225_TFA_Pathway RO27 This compound MC4R MC4R RO27->MC4R AMPK AMPK (activated) MC4R->AMPK JNK JNK (inhibited) AMPK->JNK p38 p38 MAPK (inhibited) AMPK->p38 TNF TNF-α JNK->TNF IL1b IL-1β p38->IL1b Inflammation Neuroinflammation (attenuated) TNF->Inflammation IL1b->Inflammation

Caption: Signaling cascade initiated by this compound binding to MC4R.

Application in a Chronic Disease Model: Intracerebral Hemorrhage (ICH)

In a mouse model of ICH, long-term administration of RO27-3225 has been shown to improve neurobehavioral outcomes, reduce brain edema, and attenuate neuroinflammation.[2][3]

Quantitative Data Summary: ICH Model
ParameterVehicle ControlRO27-3225 (180 µg/kg)OutcomeReference
Neurobehavioral Score (Garcia Test) 8.5 ± 0.512.5 ± 0.5Improved neurological function[2]
Brain Water Content (%) 81.2 ± 0.879.1 ± 0.7Reduced brain edema[2]
TNF-α Expression (relative to sham) ~3.5~1.5Decreased pro-inflammatory cytokine[3]
IL-1β Expression (relative to sham) ~4.0~2.0Decreased pro-inflammatory cytokine[3]
p-JNK Expression (relative to sham) ~3.0~1.2Inhibition of JNK pathway[3]
p-p38 MAPK Expression (relative to sham) ~2.8~1.1Inhibition of p38 MAPK pathway[3]
Experimental Protocol: Long-Term Administration in ICH Mouse Model

Experimental Workflow for ICH Model

ICH_Workflow Model Induce ICH in Mice (collagenase injection) Treatment Administer this compound (intraperitoneal injection) Model->Treatment Assessments Short & Long-Term Assessments Treatment->Assessments Neuro Neurobehavioral Tests Assessments->Neuro Edema Brain Water Content Assessments->Edema Histo Immunofluorescence & Western Blot Assessments->Histo

Caption: Experimental workflow for evaluating this compound in an ICH mouse model.

1. Animal Model:

  • Adult male CD1 mice are commonly used.[3]

  • Intracerebral hemorrhage is induced by intrastriatal injection of bacterial collagenase.[3]

2. Drug Administration:

  • Compound: this compound dissolved in sterile saline.

  • Dosage: An effective dose is 180 µg/kg body weight.[2]

  • Route of Administration: Intraperitoneal (i.p.) injection.[3]

  • Dosing Schedule: A single injection is administered 1 hour after the induction of ICH. For long-term studies, daily or every other day injections may be considered, though the cited studies focused on a single post-injury administration.[3]

3. Outcome Measures:

  • Neurobehavioral Assessments: Perform tests such as the Garcia test, corner turn test, and forelimb placement test at 24 and 72 hours post-ICH to evaluate neurological deficits.[2]

  • Brain Water Content: Measure at 24 and 72 hours post-ICH to quantify brain edema.[2]

  • Immunofluorescence Staining and Western Blot: At selected time points (e.g., 24 hours), brain tissue is collected to analyze the expression of MC4R, p-AMPK, p-JNK, p-p38 MAPK, TNF-α, and IL-1β.[3]

Application in a Chronic Disease Model: Adjuvant-Induced Arthritis

In a rat model of adjuvant-induced arthritis, RO27-3225 has demonstrated anti-inflammatory and anti-arthritic effects, reducing clinical signs of the disease and modulating the expression of inflammatory and muscle atrophy markers.

Quantitative Data Summary: Adjuvant-Induced Arthritis Model
ParameterVehicle Control (Arthritic)RO27-3225 (180 µg/kg, twice daily)OutcomeReference
Arthritis Score IncreasedSignificantly DecreasedReduced disease severity[4]
Hind Paw Volume IncreasedSignificantly DecreasedReduced inflammation and swelling[4]
Body Weight Gain DecreasedAmeliorated DecreaseImproved overall health status[4]
COX-2 Expression (Soleus Muscle) IncreasedPrevented IncreaseReduced inflammatory marker[4]
Atrogin-1 Expression (Soleus Muscle) IncreasedPrevented IncreaseReduced muscle atrophy marker[4]
MuRF1 Expression (Soleus Muscle) IncreasedPrevented IncreaseReduced muscle atrophy marker[4]
Experimental Protocol: Long-Term Administration in Adjuvant-Induced Arthritis Rat Model

Experimental Workflow for Adjuvant-Induced Arthritis Model

Arthritis_Workflow Model Induce Arthritis in Rats (Freund's Adjuvant) Treatment Administer this compound (i.p., twice daily for 8 days) Model->Treatment Assessments Daily & Post-Sacrifice Assessments Treatment->Assessments Clinical Body Weight, Food Intake, Arthritis Index Assessments->Clinical Biochem Serum Analysis (IGF-1, Corticosterone) Assessments->Biochem Molecular Western Blot (COX-2, Atrogin-1, MuRF1) Assessments->Molecular

Caption: Experimental workflow for evaluating this compound in a rat arthritis model.

1. Animal Model:

  • Male Wistar rats are a suitable model.

  • Arthritis is induced by a single intradermal injection of Freund's complete adjuvant at the base of the tail.

2. Drug Administration:

  • Compound: this compound dissolved in sterile saline.

  • Dosage: 180 µg/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosing Schedule: Administered twice daily for a period of 8 days, starting from the day of adjuvant injection.[4]

3. Outcome Measures:

  • Clinical Assessment: Daily monitoring of body weight, food intake, and arthritis index (a scoring system based on the severity of inflammation in the paws).[4]

  • Hind Paw Volume: Measured daily using a plethysmometer to quantify swelling.[4]

  • Serum Analysis: At the end of the treatment period, blood is collected to measure levels of systemic markers like IGF-1 and corticosterone.

  • Molecular Analysis: After sacrifice, specific muscles (e.g., soleus and gastrocnemius) are harvested for Western blot analysis to determine the expression levels of proteins such as NF-κB(p65), COX-2, atrogin-1, and MuRF1.[4]

Conclusion

The long-term administration of this compound shows significant therapeutic potential in preclinical models of chronic diseases characterized by inflammation and tissue damage. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for researchers and scientists in designing and executing studies to further explore the efficacy and mechanisms of this promising MC4R agonist. The distinct signaling pathway involving AMPK activation and subsequent inhibition of JNK and p38 MAPK provides a clear molecular basis for its observed anti-inflammatory effects. Further investigation into the long-term safety and efficacy in a broader range of chronic disease models is warranted.

References

Application Notes and Protocols for RO27-3225 Tfa in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO27-3225 is a potent and selective peptide agonist for the melanocortin 4 receptor (MC4R), a G protein-coupled receptor predominantly expressed in the central nervous system.[1][2] Emerging research highlights its neuroprotective and anti-inflammatory properties, making it a compound of significant interest for neurological and neurodegenerative disease research.[1][3] These application notes provide a comprehensive guide for the use of RO27-3225 trifluoroacetate (Tfa) salt in primary neuronal cultures, including detailed protocols for assessing its neuroprotective effects and elucidating its mechanism of action.

Activation of MC4R by agonists such as RO27-3225 has been shown to confer neuroprotection in various models of neurological damage.[3][4] The primary mechanism involves the modulation of key intracellular signaling pathways. Specifically, RO27-3225 has been demonstrated to inhibit the apoptosis signal-regulating kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase (MAPK) pathway, a critical mediator of neuronal apoptosis and inflammation. Concurrently, it can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis and stress resistance.[5]

These protocols are designed to enable researchers to investigate the neuroprotective potential of RO27-3225 against common cellular stressors, such as oxidative stress, and to analyze the engagement of its downstream signaling targets in a primary neuronal culture setting.

Data Presentation

Physicochemical Properties and In Vitro Efficacy of RO27-3225 Tfa
PropertyValueSource
Molecular Formula C₃₉H₅₂N₁₂O₆ • XCF₃COOH[2]
Molecular Weight 784.9 g/mol (free base)[2]
Solubility DMSO (≥10 mg/mL), H₂O (100 mg/mL, requires sonication), PBS (pH 7.2, sparingly soluble)[1][2]
EC₅₀ (human MC4R) 0.3 nM - 1 nM[1][2]
Selectivity ~30-fold selective for MC4R over MC3R[1]
Recommended Concentration Range for In Vitro Studies
Cell TypeAgonistConcentration RangeObserved EffectSource
Primary Hypothalamic NeuronsMTII (another MC4R agonist)20 nMPromotes formation of long processes[6]
HEK293 cells expressing hMC4RRO27-32250.1 nM - 100 nMcAMP production[2]
Primary Neuronal Cultures (recommended) This compound 1 nM - 100 nM Hypothesized neuroprotection and signaling modulationInferred from EC₅₀

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in primary neuronal cultures.

Materials:

  • This compound salt

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO. For example, to prepare 1 mL of a 1 mM stock, dissolve 0.785 mg of RO27-3225 (free base molecular weight) in 1 mL of DMSO. Note: Adjust the mass based on the actual molecular weight of the Tfa salt provided by the manufacturer.

  • Vortex thoroughly to ensure complete dissolution. If necessary, brief sonication can be used.

  • Aliquot the stock solution into smaller volumes (e.g., 10 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Culturing Primary Cortical Neurons

This protocol provides a general method for establishing primary cortical neuron cultures from embryonic rodents.

Materials:

  • Timed-pregnant rodent (e.g., E18 rat or E16 mouse)

  • Hibernate®-E medium

  • Papain dissociation system

  • Neurobasal® Plus Medium supplemented with B-27® Plus Supplement

  • GlutaMAX™ Supplement

  • Poly-D-lysine (PDL) coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Prepare PDL-coated culture vessels by incubating with 0.1 mg/mL PDL solution overnight at 37°C, followed by three washes with sterile water. Allow to dry completely.

  • Euthanize the timed-pregnant animal according to approved institutional guidelines.

  • Dissect the embryonic cortices in ice-cold Hibernate®-E medium.

  • Mince the cortical tissue and enzymatically digest using a papain solution according to the manufacturer's instructions (e.g., 20 units/mL for 30 minutes at 37°C).

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

  • Plate the neurons at a density of 1.5 x 10⁵ to 2.5 x 10⁵ cells/cm² onto the PDL-coated vessels in complete Neurobasal® Plus medium.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • Perform a half-medium change every 3-4 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).

Protocol 3: Neuroprotection Assay Against Oxidative Stress

This protocol details a method to assess the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in primary neurons.

Materials:

  • Primary cortical neurons (DIV 7-10)

  • This compound stock solution (1 mM in DMSO)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Complete Neurobasal® Plus medium

  • Cell viability assay kit (e.g., Cell Counting Kit-8 (CCK-8) or Live/Dead Viability/Cytotoxicity Kit)

Procedure:

  • Seed primary neurons in a 96-well plate at a density of 2 x 10⁴ cells/well.

  • On the day of the experiment, pre-treat the neurons with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 1-2 hours. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

  • Prepare a fresh working solution of H₂O₂ in complete medium. Note: The optimal concentration of H₂O₂ should be determined empirically to induce approximately 50% cell death (e.g., 50-200 µM for 24 hours).[7][8]

  • Add the H₂O₂ solution to the wells, except for the untreated control wells.

  • Incubate the plate for the predetermined time (e.g., 24 hours) at 37°C.

  • Assess cell viability using the chosen assay according to the manufacturer's protocol. For CCK-8, add the reagent to each well, incubate for 2-4 hours, and measure absorbance at 450 nm.[7]

  • Calculate cell viability as a percentage relative to the untreated control group.

Protocol 4: Western Blot Analysis of JNK and p38 MAPK Phosphorylation

This protocol is for determining the effect of this compound on the phosphorylation status of JNK and p38 MAPK in primary neurons.

Materials:

  • Primary cortical neurons (DIV 7-10) in 6-well plates

  • This compound stock solution

  • Inducing agent (e.g., H₂O₂, Anisomycin, or Glutamate)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate primary neurons in 6-well plates.

  • Pre-treat the cells with this compound (e.g., 10 nM) for 1 hour.

  • Stimulate the neurons with an appropriate inducing agent to activate the JNK/p38 pathway (e.g., 100 µM H₂O₂ for 30-60 minutes). Include a non-stimulated control.

  • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

G cluster_ligand Ligand cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome RO27-3225 RO27-3225 MC4R MC4R AMPK AMPK MC4R->AMPK activates ASK1 ASK1 MC4R->ASK1 inhibits Neuroprotection Neuroprotection AMPK->Neuroprotection JNK JNK ASK1->JNK p38 MAPK p38 MAPK ASK1->p38 MAPK Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38 MAPK->Inflammation p38 MAPK->Apoptosis Inflammation->Neuroprotection Apoptosis->Neuroprotection

Caption: Signaling pathway of RO27-3225 in neurons.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Establish Primary Neuronal Culture (DIV 7-10) B Pre-treat with RO27-3225 (1-100 nM, 1-2h) A->B C Induce Oxidative Stress (e.g., H2O2 for 24h) B->C D Assess Neuronal Viability (CCK-8 or Live/Dead Assay) C->D Endpoint 1 E Analyze Protein Expression (Western Blot for p-JNK/p-p38) C->E Endpoint 2

Caption: Experimental workflow for neuroprotection assays.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following RO27-3225 Tfa Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO27-3225 is a selective agonist of the melanocortin 4 receptor (MC4R), which has demonstrated significant anti-inflammatory effects, particularly in the context of neuroinflammation. Activation of MC4R by RO27-3225 has been shown to attenuate neuroinflammatory processes by suppressing the activation of microglia and macrophages, and inhibiting the infiltration of neutrophils into the central nervous system (CNS).[1] The underlying mechanism involves the activation of the AMPK signaling pathway and subsequent inhibition of JNK and p38 MAPK pathways, leading to a reduction in pro-inflammatory cytokine production.[1]

These application notes provide detailed protocols for the analysis of immune cell populations by flow cytometry following treatment with RO27-3225 Tfa. The provided methodologies are designed to enable researchers to quantify changes in key immune cell subsets, including microglia, macrophages, neutrophils, and T cells, to assess the immunomodulatory effects of this compound.

Data Summary

The following tables summarize the expected qualitative and semi-quantitative changes in immune cell populations and signaling pathways based on preclinical studies of RO27-3225. While specific quantitative flow cytometry data for this compound is not extensively available in published literature, the tables reflect the observed trends and provide a framework for data analysis.

Table 1: Effect of this compound on Microglia/Macrophage and Neutrophil Populations in the CNS

Cell PopulationMarker StrategyExpected Effect of this compoundMethod of Observation
Activated Microglia/MacrophagesCD11b+ CD45highDecreasedImmunofluorescence
Infiltrating NeutrophilsMPO+DecreasedImmunofluorescence

Data derived from a study on intracerebral hemorrhage in mice.[1]

Table 2: Key Signaling Pathway Modulation by this compound

Signaling MoleculeExpected Effect of this compoundMethod of Observation
p-AMPKIncreasedWestern Blot
p-JNKDecreasedWestern Blot
p-p38 MAPKDecreasedWestern Blot
TNF-αDecreasedWestern Blot
IL-1βDecreasedWestern Blot

Data derived from a study on intracerebral hemorrhage in mice.[1]

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspension from Brain Tissue

This protocol describes the isolation of immune cells from brain tissue for flow cytometry analysis.

Materials:

  • Sterile-filtered PBS (ice-cold)

  • 4% paraformaldehyde (PFA) in PBS

  • 30% Percoll solution

  • 70% Percoll solution

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • DNAse I

  • Collagenase D

  • 70 µm cell strainer

  • 15 mL and 50 mL conical tubes

  • Refrigerated centrifuge

Procedure:

  • Perfuse mice transcardially with ice-cold PBS to remove peripheral blood from the brain vasculature.

  • Dissect the brain region of interest and place it in a petri dish containing ice-cold RPMI 1640.

  • Mince the tissue into small pieces using a sterile scalpel.

  • Transfer the minced tissue to a 15 mL conical tube containing an enzymatic digestion solution (e.g., RPMI with Collagenase D and DNAse I).

  • Incubate at 37°C for 30-45 minutes with gentle agitation.

  • Triturate the digested tissue gently with a pipette to obtain a single-cell suspension.

  • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 30% Percoll.

  • Carefully layer the cell suspension onto a 70% Percoll solution in a new 15 mL conical tube.

  • Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.

  • Myelin and debris will be in the upper layers. Carefully aspirate and discard these layers.

  • Collect the mononuclear cells from the interphase between the 30% and 70% Percoll layers.

  • Wash the collected cells with PBS containing 2% FBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in FACS buffer (PBS with 2% FBS and 0.05% sodium azide) for antibody staining.

Protocol 2: Flow Cytometry Staining for Microglia, Macrophages, and Neutrophils

This protocol outlines the antibody staining procedure for identifying key innate immune cells in the brain.

Materials:

  • Prepared single-cell suspension

  • FACS buffer

  • Fc block (anti-CD16/CD32)

  • Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)

  • Viability dye (e.g., Zombie Aqua™)

  • 96-well V-bottom plate or FACS tubes

  • Flow cytometer

Table 3: Antibody Panel for Innate Immune Cell Analysis

TargetFluorochromePurpose
CD45PE-Cy7Distinguish microglia (CD45int) from infiltrating leukocytes (CD45high)
CD11bAPCGeneral myeloid marker
Ly6GFITCNeutrophil marker
P2RY12PEHomeostatic microglia marker
CD68BV421Activated microglia/macrophage marker
Viability DyeZombie Aqua™Exclude dead cells

Procedure:

  • Add 1-2 x 10^6 cells in 100 µL of FACS buffer to each well of a 96-well plate or FACS tube.

  • Stain with a viability dye according to the manufacturer's instructions.

  • Wash the cells with FACS buffer.

  • Block non-specific antibody binding by incubating the cells with Fc block for 10-15 minutes at 4°C.

  • Without washing, add the antibody cocktail (pre-titrated for optimal concentration) to the cells.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis.

  • Acquire samples on a flow cytometer. Remember to include compensation controls and fluorescence minus one (FMO) controls for accurate gating.

Protocol 3: Flow Cytometry Staining for T Cell Subsets

This protocol is for the immunophenotyping of T cell populations.

Materials:

  • Prepared single-cell suspension from spleen or lymph nodes

  • FACS buffer

  • Fc block (anti-CD16/CD32)

  • Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)

  • Viability dye

  • 96-well V-bottom plate or FACS tubes

  • Flow cytometer

Table 4: Antibody Panel for T Cell Analysis

TargetFluorochromePurpose
CD45PE-Cy7General leukocyte marker
CD3APCPan T cell marker
CD4FITCHelper T cell marker
CD8PerCP-Cy5.5Cytotoxic T cell marker
CD69PEEarly activation marker
CD25BV421Activation and regulatory T cell marker
FoxP3Alexa Fluor 647Regulatory T cell transcription factor (requires intracellular staining)
Viability DyeZombie Aqua™Exclude dead cells

Procedure:

  • Follow steps 1-7 from Protocol 2 for surface staining.

  • For intracellular staining of FoxP3, after surface staining, fix and permeabilize the cells using a commercially available FoxP3 staining buffer set.

  • Incubate with the anti-FoxP3 antibody for 30-45 minutes at room temperature in the dark.

  • Wash the cells with permeabilization buffer.

  • Resuspend the cells in FACS buffer for analysis.

  • Acquire samples on a flow cytometer, including appropriate controls.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_staining Antibody Staining cluster_analysis Data Acquisition & Analysis tissue Brain Tissue dissociation Enzymatic Dissociation tissue->dissociation gradient Percoll Gradient Centrifugation dissociation->gradient cells Single-Cell Suspension gradient->cells viability Viability Staining cells->viability fc_block Fc Block viability->fc_block surface_stain Surface Antibody Staining fc_block->surface_stain intracellular_stain Intracellular Staining (optional) surface_stain->intracellular_stain acquisition Flow Cytometry Acquisition intracellular_stain->acquisition gating Gating & Analysis acquisition->gating results Quantitative Results gating->results

Caption: Experimental workflow for flow cytometry analysis.

signaling_pathway RO27_3225 This compound MC4R MC4R RO27_3225->MC4R activates AMPK AMPK MC4R->AMPK activates JNK_p38 JNK / p38 MAPK AMPK->JNK_p38 inhibits Inflammation Neuroinflammation (Microglia/Macrophage Activation, Neutrophil Infiltration, Pro-inflammatory Cytokines) JNK_p38->Inflammation promotes

Caption: this compound signaling pathway.

gating_strategy cluster_gating Gating Strategy for Brain Immune Cells total_cells Total Events singlets Singlets total_cells->singlets FSC-A vs FSC-H live_cells Live Cells singlets->live_cells Viability Dye cd45_pos CD45+ Leukocytes live_cells->cd45_pos CD45 cd11b_pos CD11b+ Myeloid Cells cd45_pos->cd11b_pos CD11b microglia Microglia (CD45int CD11b+) cd11b_pos->microglia macrophages Infiltrating Macrophages (CD45high CD11b+) cd11b_pos->macrophages neutrophils Neutrophils (CD45high CD11b+ Ly6G+) macrophages->neutrophils Ly6G

Caption: Gating strategy for brain immune cells.

References

Troubleshooting & Optimization

RO27-3225 TFA Dissolution Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the dissolution of RO27-3225 TFA in their experimental vehicle.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound has been shown to be soluble in several common laboratory solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) and water are recommended.[1] For in vivo preparations, a solution containing a cyclodextrin, such as 20% SBE-β-CD in saline, has been used to achieve a clear solution.

Q2: I am observing a precipitate after adding this compound to my vehicle. What should I do?

A2: Precipitation indicates that the compound is not fully soluble in your chosen vehicle at the desired concentration. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key initial steps include ensuring your solvent is pure, considering the use of sonication or gentle heating, and evaluating the pH of your vehicle.

Q3: Can the trifluoroacetate (TFA) salt affect the solubility and my experiment?

A3: Yes, the TFA counter-ion can impact the physicochemical properties of a peptide or small molecule, including its solubility.[2][3][4] TFA can also affect biological assays, so it is crucial to consider its potential effects.[3][5][6] In some cases, exchanging the TFA salt for a different salt form, such as hydrochloride (HCl) or acetate, may be necessary.[7][8][9]

Q4: My DMSO is not new. Can this affect the solubility of this compound?

A4: Yes, the hygroscopic nature of DMSO means it can absorb moisture from the air over time. This can significantly impact the solubility of compounds like this compound.[1] It is highly recommended to use newly opened or properly stored anhydrous DMSO for the preparation of your stock solutions.

Troubleshooting Guide: Poor Dissolution of this compound

If you are encountering difficulties in dissolving this compound, follow these steps to troubleshoot the issue.

Initial Steps
  • Verify Compound and Vehicle Integrity:

    • Ensure the this compound has been stored correctly according to the manufacturer's instructions.

    • Use high-purity, anhydrous solvents. As mentioned, aged DMSO can be a common source of solubility issues.[1]

  • Employ Mechanical Assistance:

    • Sonication: Use an ultrasonic bath to aid in the dissolution process. This is a recommended step for dissolving this compound in both DMSO and water.[1]

    • Vortexing: Vigorous vortexing can also help to break up particulates and enhance dissolution.

    • Gentle Heating: Cautiously warm the solution. Be mindful of the compound's stability at elevated temperatures.

Formulation Strategies

If the initial steps are unsuccessful, consider modifying your vehicle. The following table summarizes various formulation strategies.

StrategyDescriptionKey Considerations
Co-solvents The addition of a water-miscible organic solvent can increase the solubility of a poorly soluble compound.Examples include ethanol, propylene glycol, and polyethylene glycols (PEGs). The final concentration of the co-solvent must be non-toxic to the experimental system.
pH Adjustment For ionizable compounds, altering the pH of the vehicle can significantly improve solubility.RO27-3225 is a peptide, and its charge state will be pH-dependent. Systematically test a range of pH values to find the optimal solubility.
Surfactants Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.Common non-ionic surfactants used in research include Tween® 80 and Span® 80. Ensure the surfactant concentration is below its critical micelle concentration to avoid toxicity.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, which can encapsulate and solubilize lipophilic compounds.Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) is a frequently used example. A 20% SBE-β-CD solution in saline has been used for RO27-3225.
Lipid-Based Formulations For highly lipophilic compounds, lipid-based vehicles can be effective.These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS). This is a more complex formulation strategy.[10]
Advanced Troubleshooting
  • TFA Salt Exchange: If the TFA counter-ion is suspected to be the cause of poor solubility or is undesirable for the experiment, a salt exchange can be performed. This typically involves dissolving the peptide in a solution containing a different acid (e.g., HCl or acetic acid) and then lyophilizing.[7][8][9]

  • Particle Size Reduction: While more applicable to suspensions, reducing the particle size of the solid compound can increase the dissolution rate.[11]

Experimental Protocols

Protocol 1: Preparation of this compound in DMSO (for in vitro use)
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).

  • Vortex the solution vigorously for 30 seconds.

  • Place the tube in an ultrasonic water bath and sonicate until the solution is clear.

  • Visually inspect the solution for any undissolved particulates. If necessary, continue sonication in short bursts.

  • For cell-based assays, serially dilute the DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Protocol 2: Preparation of this compound in a Cyclodextrin Vehicle (for in vivo use)
  • Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.

  • Weigh the desired amount of this compound.

  • Add the 20% SBE-β-CD solution to the this compound to reach the final desired concentration.

  • Vortex the mixture thoroughly.

  • If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.

  • Filter the final solution through a 0.22 µm sterile filter before administration.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting the dissolution of this compound.

G start Start: this compound Fails to Dissolve in Vehicle check_basics 1. Check Basics - Use fresh, anhydrous solvent - Verify compound integrity start->check_basics mechanical_assist 2. Mechanical Assistance - Vortex vigorously - Sonicate - Gentle heating check_basics->mechanical_assist is_dissolved1 Dissolved? mechanical_assist->is_dissolved1 modify_vehicle 3. Modify Vehicle (Choose one or combine) is_dissolved1->modify_vehicle No success Success: Prepare for Experiment is_dissolved1->success Yes ph_adjust Adjust pH modify_vehicle->ph_adjust add_cosolvent Add Co-solvent (e.g., PEG, Propylene Glycol) modify_vehicle->add_cosolvent add_surfactant Add Surfactant (e.g., Tween® 80) modify_vehicle->add_surfactant use_cyclodextrin Use Cyclodextrin (e.g., SBE-β-CD) modify_vehicle->use_cyclodextrin is_dissolved2 Dissolved? ph_adjust->is_dissolved2 add_cosolvent->is_dissolved2 add_surfactant->is_dissolved2 use_cyclodextrin->is_dissolved2 advanced_troubleshooting 4. Advanced Troubleshooting is_dissolved2->advanced_troubleshooting No is_dissolved2->success Yes salt_exchange Consider TFA Salt Exchange (to HCl or Acetate) advanced_troubleshooting->salt_exchange

Caption: Troubleshooting workflow for this compound dissolution issues.

References

Technical Support Center: RO27-3225 Tfa In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during in vivo experiments with RO27-3225 Tfa. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is RO27-3225 and what is its reported in vivo mechanism of action?

RO27-3225 is a selective agonist for the Melanocortin-4 Receptor (MC4R). In vivo studies, particularly in models of intracerebral hemorrhage (ICH), have shown that RO27-3225 exerts neuroprotective and anti-inflammatory effects. The proposed mechanism involves the activation of MC4R, which in turn stimulates the AMP-activated protein kinase (AMPK) pathway. This activation subsequently inhibits the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways, leading to a reduction in neuroinflammation.

Q2: What are the potential sources of inconsistent results when using this compound in vivo?

Inconsistent results with this compound in vivo can arise from several factors:

  • Compound Handling and Formulation: Issues related to the solubility, stability, and potential biological activity of the trifluoroacetate (TFA) counter-ion can lead to variability.

  • Animal Model Variability: The inherent biological variability within animal models, such as the collagenase-induced intracerebral hemorrhage (ICH) model, can contribute to inconsistent outcomes.

  • Experimental Protocol Deviations: Minor differences in surgical procedures, dosing regimens, and endpoint measurements can significantly impact results.

  • Data Interpretation: The complexity of the signaling pathways involved may lead to different interpretations of the data, especially if all relevant downstream markers are not assessed.

Troubleshooting Inconsistent In Vivo Results

Issue 1: Unexpected or Variable Efficacy

Q: We are observing highly variable or lower-than-expected efficacy of this compound in our in vivo model. What could be the cause?

A: This is a common issue that can often be traced back to the preparation and administration of the compound or the animal model itself.

Possible Causes and Troubleshooting Steps:

  • Compound Solubility and Stability:

    • Solubility: this compound may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved before administration. The use of a co-solvent system may be necessary.

    • Stability: The stability of the compound in the dosing solution should be considered, especially if solutions are prepared in advance. It is recommended to use freshly prepared solutions for each experiment.

    • TFA Counter-ion Effects: The trifluoroacetate (TFA) counter-ion itself can have biological effects, including cellular toxicity, which might interfere with the expected outcome.[1][2] Consider exchanging the TFA salt for a more biocompatible salt like hydrochloride or acetate if you suspect the counter-ion is causing issues.[3]

  • Dosing and Administration:

    • Dose Calculation: Double-check the dose calculations, accounting for the molecular weight of the TFA salt.

    • Route of Administration: Ensure the chosen route of administration (e.g., intraperitoneal, intravenous) is appropriate for achieving the desired exposure in the target tissue.

    • Injection Volume and Technique: Inconsistent injection volumes or improper injection technique can lead to variability in drug exposure.

  • Animal Model Variability:

    • Model-Specific Issues: In models like the collagenase-induced ICH, the extent of the initial injury can be variable.[4][5] Ensure that the procedure is highly standardized. Consider implementing stringent exclusion criteria for animals that fall outside a defined range of injury severity.

    • Animal Strain and Health: The genetic background and health status of the animals can influence their response to both the injury and the treatment.

Issue 2: Difficulties with Compound Formulation

Q: We are having trouble dissolving this compound for our in vivo experiments. What is the recommended procedure?

Recommended Formulation Strategy:

  • Initial Solubilization: First, attempt to dissolve the compound in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO).

  • Co-solvent/Vehicle: For the final dosing solution, a vehicle containing a solubilizing agent may be necessary. A common choice is a solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

  • Preparation Steps:

    • Prepare a stock solution of this compound in 100% DMSO.

    • For the working solution, dilute the DMSO stock into the vehicle (e.g., 20% SBE-β-CD in saline) to the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically <5%) to avoid vehicle-induced toxicity.

    • If the solution is not clear, gentle warming or sonication may aid in dissolution.

Parameter Recommendation Rationale
Primary Solvent DMSOHigh solubilizing power for many organic compounds.
Vehicle Saline with a co-solvent (e.g., SBE-β-CD, Tween 80)Improves solubility and bioavailability for in vivo administration.
Final DMSO % < 5%Minimizes potential toxicity from the solvent.
Preparation Prepare fresh dailyEnsures stability and avoids precipitation.
Issue 3: Contradictory Downstream Signaling Results

Q: Our results for the downstream signaling markers (AMPK, JNK, p38) are inconsistent with the published literature. Why might this be happening?

A: Discrepancies in signaling pathway analysis can be due to the timing of sample collection, the specificity of the antibodies used, and the inherent complexity of the signaling cascades.

Troubleshooting Steps:

  • Timing of Sample Collection: The activation and phosphorylation of signaling proteins are often transient. Perform a time-course experiment to determine the peak activation of p-AMPK and subsequent inhibition of p-JNK and p-p38 in your specific model.

  • Antibody Validation: Ensure the antibodies you are using are specific and validated for the species and application (e.g., Western blot, immunohistochemistry).

  • Tissue Homogenization and Protein Extraction: Use appropriate buffers with phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins during sample processing.

  • Loading Controls: Use reliable loading controls for Western blotting to ensure accurate quantification.

Experimental Protocols

Collagenase-Induced Intracerebral Hemorrhage (ICH) Model in Mice

This protocol is a summary of methodologies described in the literature for inducing ICH in mice to study the effects of RO27-3225.[4][7]

Materials:

  • Adult male CD-1 or C57BL/6 mice (25-30g)

  • Bacterial collagenase type VII-S

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Hamilton syringe

Procedure:

  • Anesthetize the mouse and mount it in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small burr hole over the target location in the striatum (e.g., 0.5 mm anterior, 2.1 mm lateral to bregma).

  • Slowly infuse a solution of bacterial collagenase (e.g., 0.05-0.075 U in 0.5 µL of sterile saline) into the striatum at a depth of 3.1 mm over several minutes.

  • Leave the needle in place for an additional 5-10 minutes to prevent reflux.

  • Slowly withdraw the needle and suture the scalp incision.

  • Provide post-operative care, including analgesia and hydration.

Parameter Value Reference
Collagenase Dose 0.05 - 0.075 U[4][7]
Injection Volume 0.5 µL[7]
Coordinates (Striatum) A/P: +0.5mm, M/L: +2.1mm, D/V: -3.1mm from Bregma[7]

Visualizations

Signaling Pathway of RO27-3225

RO27_3225_Pathway RO27_3225 This compound MC4R MC4R RO27_3225->MC4R Activates AMPK AMPK MC4R->AMPK Activates JNK JNK AMPK->JNK Inhibits p38_MAPK p38 MAPK AMPK->p38_MAPK Inhibits Neuroinflammation Neuroinflammation JNK->Neuroinflammation Promotes p38_MAPK->Neuroinflammation Promotes

Caption: Proposed signaling pathway of this compound in reducing neuroinflammation.

Experimental Workflow for In Vivo Studies

InVivo_Workflow Animal_Acclimation Animal Acclimation ICH_Induction ICH Induction (Collagenase) Animal_Acclimation->ICH_Induction Treatment_Admin This compound Administration ICH_Induction->Treatment_Admin Behavioral_Testing Behavioral Testing Treatment_Admin->Behavioral_Testing Tissue_Collection Tissue Collection & Analysis Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

Caption: General experimental workflow for evaluating this compound in an ICH model.

References

Technical Support Center: Optimizing RO27-3225 Tfa for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RO27-3225 Tfa, a potent and selective melanocortin 4 receptor (MC4R) agonist, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist for the melanocortin 4 receptor (MC4R), with a reported EC50 of approximately 1 nM.[1] It exhibits significant selectivity for MC4R over other melanocortin receptor subtypes, such as MC1R and MC3R.[1] Upon binding to MC4R, a Gs protein-coupled receptor (GPCR), this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is central to the neuroprotective and anti-inflammatory effects observed with this compound.[1]

Q2: Which cell lines are recommended for studying this compound activity?

The most commonly used cell lines for in vitro studies of this compound are those heterologously expressing the human MC4R. Human Embryonic Kidney (HEK293) cells stably transfected with an MC4R expression vector are a well-established and commercially available model system. These cells provide a robust platform for assessing MC4R-mediated signaling, primarily through cAMP accumulation assays.

Q3: How should I prepare a stock solution of this compound for my experiments?

It is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing working dilutions for your cell-based assays, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.

Q4: What is a typical concentration range for generating a dose-response curve with this compound in a cAMP assay?

Given the EC50 of approximately 1 nM, a suitable concentration range for a dose-response curve would typically span from 0.01 nM to 1 µM. This range should allow for the determination of the full efficacy and potency of the compound. A typical 8-point dose-response curve could include concentrations such as 0.01 nM, 0.1 nM, 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM.

Q5: What is the expected signaling pathway activated by this compound?

This compound activates the canonical Gs-cAMP signaling pathway. Upon binding to MC4R, it induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase to produce cAMP. Downstream of cAMP, Protein Kinase A (PKA) is activated, which can then phosphorylate various cellular substrates. Additionally, studies have implicated the involvement of the AMPK/JNK/p38 MAPK pathway in the neuroprotective effects of this compound.

RO27_3225 This compound MC4R MC4R RO27_3225->MC4R Binds to Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuroprotection, Anti-inflammation) PKA->Cellular_Response Leads to

Figure 1: Simplified signaling pathway of this compound via the MC4R-cAMP axis.

Troubleshooting Guides

This section addresses common issues that may arise during the optimization of this compound concentration in cell-based assays.

Issue 1: Low or No Signal in cAMP Assay
Possible Cause Troubleshooting Step
Sub-optimal this compound Concentration Verify the concentration range used. Ensure it brackets the expected EC50 (~1 nM). Perform a wider dose-response experiment if necessary.
Low MC4R Expression Confirm the expression of MC4R in your cell line using qPCR, Western blot, or by testing a known potent MC4R agonist as a positive control.
Incorrect Assay incubation Time Optimize the stimulation time with this compound. A time course experiment (e.g., 5, 15, 30, 60 minutes) can determine the peak cAMP response.
Cell Seeding Density Optimize the number of cells seeded per well. Too few cells will result in a low signal, while too many can lead to desensitization or nutrient depletion.
Reagent Issues Ensure all assay reagents, including the cAMP detection kit components, are within their expiration dates and have been stored correctly.
Issue 2: High Background Signal in cAMP Assay
Possible Cause Troubleshooting Step
Constitutive MC4R Activity Some cell lines may exhibit basal MC4R activity. Include a vehicle-only control to determine the baseline cAMP level.
High Cell Density Over-confluent cells can lead to elevated basal cAMP levels. Ensure consistent and optimal cell seeding density.
Serum in Assay Medium Components in serum can sometimes stimulate GPCRs. Consider performing the final stimulation step in serum-free medium.
Phosphodiesterase (PDE) Inhibition If using a PDE inhibitor to amplify the signal, its concentration may be too high. Titrate the PDE inhibitor to find the optimal concentration that reduces background without affecting the agonist response.
Issue 3: Poor Dose-Response Curve Shape (Shallow or Shifted)
Possible Cause Troubleshooting Step
Compound Solubility Issues Ensure this compound is fully dissolved in your stock solution and does not precipitate upon dilution into aqueous assay buffer.
Incorrect Dilution Series Double-check the calculations and execution of your serial dilutions.
Receptor Desensitization Prolonged incubation with high concentrations of the agonist can lead to receptor desensitization. Shorten the incubation time or use a lower cell density.
Assay Interference Components of the cell culture medium or the compound itself might interfere with the cAMP detection assay. Consult the assay kit manual for potential interfering substances.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • Dissolve the appropriate amount of this compound powder in 100% DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C.

  • Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations.

    • For the final dilution into cell culture medium, ensure the DMSO concentration does not exceed 0.1% (v/v). For example, add 1 µL of a 1000X intermediate stock to 1 mL of medium.

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation RO27-3225_Powder This compound Powder Add_DMSO Add 100% DMSO RO27-3225_Powder->Add_DMSO Vortex_Stock Vortex Thoroughly Add_DMSO->Vortex_Stock Stock_10mM 10 mM Stock Solution Vortex_Stock->Stock_10mM Aliquot_Store Aliquot and Store at -20°C/-80°C Stock_10mM->Aliquot_Store Thaw_Stock Thaw 10 mM Stock Serial_Dilute_DMSO Serial Dilute in 100% DMSO Thaw_Stock->Serial_Dilute_DMSO Intermediate_Stocks Intermediate Stocks Serial_Dilute_DMSO->Intermediate_Stocks Final_Dilution Final Dilution in Medium (<0.1% DMSO) Intermediate_Stocks->Final_Dilution Assay_Ready_Solutions Assay-Ready Solutions Final_Dilution->Assay_Ready_Solutions

Figure 2: Workflow for the preparation of this compound solutions.

Protocol 2: cAMP Accumulation Assay in MC4R-HEK293 Cells
  • Cell Seeding:

    • Seed MC4R-expressing HEK293 cells into a white, 96-well, solid-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Stimulation:

    • The next day, gently aspirate the growth medium.

    • Add 90 µL of serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C.

    • Add 10 µL of the this compound working solutions (10X concentration) to the appropriate wells. Include a vehicle control (medium with the same final DMSO concentration).

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based biosensor assays) according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP signal against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the EC50 and maximal response.

Protocol 3: Cytotoxicity Assay
  • Cell Seeding:

    • Seed MC4R-HEK293 cells (or a relevant parental cell line) into a clear, 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C.

  • Compound Treatment:

    • Prepare a dilution series of this compound in complete growth medium, typically ranging from 1 µM to 100 µM. Include a vehicle control (medium with the highest DMSO concentration used).

    • Aspirate the medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for 24-48 hours at 37°C.

  • Viability Assessment:

    • Measure cell viability using a standard method such as MTT, MTS, or a resazurin-based assay according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percent viability against the this compound concentration to determine if the compound exhibits cytotoxicity at the tested concentrations.

Quantitative Data Summary

Parameter Recommended Value/Range Notes
This compound EC50 (MC4R) ~1 nM[1]
Stock Solution Concentration 10 mM in 100% DMSOStore at -20°C or -80°C.
Final DMSO Concentration in Assay < 0.1% (v/v)Minimize to avoid off-target effects.
Dose-Response Concentration Range (cAMP Assay) 0.01 nM - 1 µMTo capture the full dose-response curve.
Cytotoxicity Testing Range 1 µM - 100 µMTo assess potential off-target toxicity.
Cell Seeding Density (96-well plate) 5,000 - 10,000 cells/wellOptimize for your specific cell line and assay.
Stimulation Time (cAMP Assay) 30 minutesOptimal time may vary; a time-course experiment is recommended.

References

Potential off-target effects of RO27-3225 Tfa to consider

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO27-3225 Tfa, a potent and selective melanocortin 4 receptor (MC4R) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

This compound is a potent and selective agonist for the melanocortin 4 receptor (MC4R). It also exhibits activity at the melanocortin 1 receptor (MC1R) and has significantly lower activity at the melanocortin 3 receptor (MC3R). Its primary mechanism of action involves the activation of the Gαs signaling pathway upon binding to MC4R, leading to downstream cellular responses.

Q2: What are the known selectivity and potential off-target effects of this compound?

While this compound is highly selective for MC4R, researchers should consider potential cross-reactivity with other melanocortin receptor subtypes. The most notable potential off-target effect is agonism at the MC1R, which could lead to effects on pigmentation. Activity at MC3R is considerably lower. A comprehensive screening against a broader panel of G-protein coupled receptors (GPCRs), kinases, and ion channels is not publicly available. Therefore, researchers should consider performing their own off-target profiling for targets of concern in their specific experimental context.

Q3: What are common issues with the solubility and stability of this compound?

Like many peptide-like small molecules, this compound may have limited solubility in aqueous buffers. It is recommended to prepare stock solutions in an appropriate organic solvent, such as DMSO, and then dilute into the final assay buffer. For in vivo studies, specific formulation protocols may be required. Regarding stability, it is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. The stability of the compound in cell culture media over extended periods should be empirically determined.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected potency in in vitro functional assays.
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions of this compound from a new stock solution for each experiment. Avoid prolonged storage of diluted solutions.
Solubility Issues Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is consistent across all conditions and is at a level that does not affect cell viability or assay performance. Visually inspect for any precipitation.
Cell Passage Number High passage numbers of cell lines can lead to decreased receptor expression or altered signaling pathways. Use cells within a validated passage range.
Assay Reagent Variability Use fresh, quality-controlled assay reagents. If using a commercial kit, ensure it is within its expiration date.
Incorrect Assay Conditions Optimize incubation times, cell density, and serum concentration in the assay medium.
Problem 2: Suspected off-target effects observed in the experimental model.
Possible Cause Troubleshooting Step
Cross-reactivity with other Melanocortin Receptors If your experimental system expresses other melanocortin receptors (e.g., MC1R, MC3R), consider using specific antagonists for these receptors to block their potential activation by this compound.
Activation of an Unknown GPCR Perform a counterscreen using a panel of GPCR-expressing cell lines to identify potential off-target interactions. Commercial services are available for broad off-target screening.
Non-specific Compound Activity At high concentrations, compounds can exhibit non-specific effects. Determine the full dose-response curve and ensure that the observed effect is within a pharmacologically relevant concentration range. Test for compound aggregation, which can lead to artifacts.

Data Summary

Table 1: Selectivity Profile of this compound

TargetActivityNotes
MC4R Potent AgonistPrimary on-target activity.
MC1R AgonistPotential for off-target effects related to pigmentation.
MC3R Weak AgonistSignificantly lower potency compared to MC4R and MC1R.
Other GPCRs/Kinases Data not availableResearchers are advised to perform their own profiling for targets of interest.

Experimental Protocols

Key Experiment: Radioligand Binding Assay to Determine Off-Target Binding

This protocol provides a general framework for a competitive radioligand binding assay to assess the binding of this compound to a potential off-target GPCR.

Materials:

  • Cell membranes prepared from a cell line overexpressing the GPCR of interest.

  • A suitable radioligand for the target GPCR.

  • This compound.

  • Binding buffer (specific to the target GPCR).

  • Wash buffer.

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add increasing concentrations of unlabeled this compound.

  • Add a fixed, known concentration of the radioligand to each well.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Analyze the data to determine the inhibitory constant (Ki) of this compound for the target receptor.

Visualizations

Signaling_Pathway RO27_3225 This compound MC4R MC4R RO27_3225->MC4R Binds to G_alpha_s Gαs MC4R->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: On-target signaling pathway of this compound via MC4R activation.

Troubleshooting_Workflow Start Inconsistent/Low Potency Observed Check_Compound Check Compound Integrity (Fresh Stock, Solubility) Start->Check_Compound Check_Cells Validate Cell Line (Passage Number, Receptor Expression) Check_Compound->Check_Cells If compound is OK Check_Assay Verify Assay Conditions (Reagents, Incubation Time) Check_Cells->Check_Assay If cells are OK Problem_Resolved Problem Resolved Check_Assay->Problem_Resolved If issue is identified & fixed Further_Investigation Further Investigation Needed Check_Assay->Further_Investigation If issue persists

Caption: Troubleshooting workflow for inconsistent experimental results.

Off_Target_Logic RO27_3225 This compound MC4R MC4R (On-Target) RO27_3225->MC4R High Affinity MC1R MC1R (Potential Off-Target) RO27_3225->MC1R Moderate Affinity MC3R MC3R (Weak Off-Target) RO27_3225->MC3R Low Affinity Other_GPCRs Other GPCRs (Unknown) RO27_3225->Other_GPCRs Screening Recommended

Caption: Logical relationship of this compound with on-target and potential off-targets.

Addressing variability in animal response to RO27-3225 Tfa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal responses to RO27-3225 Tfa. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the melanocortin 4 receptor (MC4R), with an EC50 of 1 nM.[1] It demonstrates approximately 30-fold selectivity for MC4R over the melanocortin 3 receptor (MC3R).[1] Its primary mechanism of action is the activation of MC4R, which is involved in various physiological processes, including the regulation of food intake, inflammation, and neuroprotection.[1][2]

Q2: In which animal models has this compound been studied?

This compound has been investigated in various rodent models, including:

  • Wistar rats: in studies of hemorrhagic shock.[1]

  • Male CD1 mice: in models of intracerebral hemorrhage.[3][4][5]

  • Male Wistar rats: in studies of adjuvant-induced arthritis and associated muscle atrophy.

  • Rats and db/db mice: in studies on food intake.[6]

Q3: What are the known signaling pathways activated by this compound?

This compound-mediated activation of MC4R has been shown to modulate downstream signaling pathways, including the AMPK/JNK/p38 MAPK and ASK1/JNK/p38 MAPK pathways, which are implicated in its anti-inflammatory and neuroprotective effects.[3][5][7]

Troubleshooting Guide

Issue 1: High Variability or Lack of Efficacy in Experimental Results

Potential Cause 1: Animal Strain, Sex, and Age

  • Explanation: The expression of MC4R can differ between species, strains, and even sexes. One study found that MC4R expression in the brain and kidney is higher in female mice than in male mice, with the opposite being true in the liver.[8] Such differences in receptor expression can lead to varied responses to an MC4R agonist like this compound.

  • Recommendation:

    • Ensure consistency in the species, strain, sex, and age of the animals used in your experiments.

    • If comparing results across different studies, be mindful of the animal models used.

    • Consider conducting preliminary studies to characterize MC4R expression in your specific animal model if significant variability is observed.

Potential Cause 2: Animal Stress Levels

  • Explanation: The melanocortin system is known to be influenced by stress. Both inflammatory and psychophysiological stress can impact the activation of MC4R-expressing neurons.[2][9] Stress can also affect the hypothalamic-pituitary-adrenal (HPA) axis, leading to changes in corticosterone levels, which may interact with melanocortin signaling.[10][11]

  • Recommendation:

    • Standardize animal handling and housing conditions to minimize stress.

    • Allow for an adequate acclimatization period for animals before starting experiments.

    • Be aware that certain experimental procedures can induce stress and potentially confound results.

Potential Cause 3: Inconsistent Drug Formulation and Administration

  • Explanation: this compound is a peptide and requires careful handling and formulation to ensure its stability and bioavailability. Improper dissolution or storage can lead to degradation of the compound and reduced efficacy.

  • Recommendation:

    • Follow a consistent and validated protocol for dissolving this compound. A common method involves creating a stock solution in DMSO and then diluting it in a vehicle such as a mixture of PEG300, Tween-80, and saline.[1]

    • Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

    • Ensure the administration route (e.g., intraperitoneal, intravenous) and injection volume are consistent across all animals.

Issue 2: Unexpected or Off-Target Effects

Potential Cause 1: Dose-Dependent Effects

  • Explanation: The effects of this compound can be dose-dependent. A dose-optimization study in a mouse model of intracerebral hemorrhage found that 180 μg·kg⁻¹ significantly improved neurological outcomes compared to lower or higher doses.[4]

  • Recommendation:

    • Conduct a dose-response study to determine the optimal dose for your specific experimental model and desired outcome.

    • Start with doses reported in the literature for similar models and adjust as needed.

Potential Cause 2: Differential Effects on Tissues

  • Explanation: The response to this compound can vary between different tissues. For instance, in a rat model of arthritis, this compound was found to ameliorate atrophy in the soleus muscle but not the gastrocnemius muscle. This was suggested to be related to its inability to prevent arthritis-induced changes in corticosterone and IGF-1 levels.

  • Recommendation:

    • When investigating the effects of this compound on a specific tissue, consider the local expression of MC4R and the potential influence of systemic factors.

    • Measure relevant biomarkers in different tissues to better understand the compound's tissue-specific effects.

Data Summary Tables

Table 1: In Vivo Dosages of this compound in Rodent Models

Animal ModelDosageAdministration RouteExperimental ContextReference
Wistar Rats0.012-0.048 mg/kgIntravenousHemorrhagic shock[1]
Male CD1 Mice180 µg/kgIntraperitonealIntracerebral hemorrhage[3][4][5]
Male Wistar Rats180 µg/kg (twice daily)IntraperitonealAdjuvant-induced arthritis
Rats3, 5, and 10 nmolIntracerebroventricularFood intake[6]
db/db Mice200 µgIntraperitonealFood intake[6]

Table 2: Receptor Binding and Activity of RO27-3225

ReceptorEC50 (nM)Selectivity
MC4R1~30-fold over MC3R
MC1R8N/A
MC3R675N/A
MC5R5779N/A

Data from MedChemExpress and a study by Benoit SC, et al. (2000).[1][6]

Experimental Protocols

Protocol 1: Intraperitoneal Administration in Mice (Intracerebral Hemorrhage Model)
  • Preparation of this compound Solution:

    • Dissolve this compound in sterile saline to a final concentration for the desired dosage (e.g., 180 μg·kg⁻¹).[4]

    • Ensure the solution is clear and free of precipitation. Prepare fresh on the day of the experiment.

  • Animal Model:

    • Adult male CD1 mice are subjected to intrastriatal injection of bacterial collagenase to induce intracerebral hemorrhage (ICH).[3][5]

  • Administration:

    • One hour after the induction of ICH, administer the prepared this compound solution via intraperitoneal (i.p.) injection.[3][4][5]

    • The vehicle control group should receive an equal volume of sterile saline.

  • Post-Treatment Monitoring and Analysis:

    • Perform short- and long-term neurobehavioral assessments.[3][5]

    • Measure brain water content to assess edema.[3][5]

    • Conduct immunofluorescence staining and Western blot analysis to evaluate neuroinflammation and relevant signaling pathways.[3][5]

Protocol 2: Intravenous Administration in Rats (Hemorrhagic Shock Model)
  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).[1]

    • For the working solution, add 100 μL of the DMSO stock to 400 μL of PEG300 and mix. Then, add 50 μL of Tween-80 and mix. Finally, add 450 μL of saline to reach the final volume of 1 mL.[1] This yields a clear solution of ≥ 2.5 mg/mL.[1]

  • Animal Model:

    • Wistar rats of both sexes are used to model hemorrhagic shock.[1]

  • Administration:

    • Administer the prepared this compound solution via intravenous (i.v.) injection at the desired dosages (e.g., 0.012, 0.024, or 0.048 mg/kg).[1]

  • Post-Treatment Monitoring and Analysis:

    • Monitor for reversal of hemorrhagic shock.

    • Assess for reduction in multiple organ damage.

    • Track survival rates.

Visualizations

Signaling_Pathway_1 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RO27_3225 This compound MC4R MC4R RO27_3225->MC4R Activates AMPK AMPK MC4R->AMPK Activates JNK_p38 JNK/p38 MAPK AMPK->JNK_p38 Inhibits Neuroinflammation Neuroinflammation (TNF-α, IL-1β) JNK_p38->Neuroinflammation Promotes Signaling_Pathway_2 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RO27_3225 This compound MC4R MC4R RO27_3225->MC4R Activates ASK1 ASK1 MC4R->ASK1 Inhibits JNK_p38 JNK/p38 MAPK ASK1->JNK_p38 Activates NLRP1 NLRP1 Inflammasome JNK_p38->NLRP1 Activates Pyroptosis Neuronal Pyroptosis NLRP1->Pyroptosis Induces Experimental_Workflow start Start animal_model Induce Disease Model (e.g., ICH in mice) start->animal_model treatment Administer this compound or Vehicle animal_model->treatment monitoring Behavioral and Physiological Monitoring treatment->monitoring analysis Tissue Collection and Analysis (Western Blot, IHC) monitoring->analysis end End analysis->end

References

Why am I not seeing an anti-inflammatory effect with RO27-3225 Tfa?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RO27-3225 TFA. The information is designed to help address common issues encountered during experiments and to provide guidance on experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist for the melanocortin 4 receptor (MC4R).[1] Its anti-inflammatory effects are primarily mediated through the activation of MC4R, which is expressed on various cell types, including neurons, astrocytes, and microglia.[2][3] Activation of MC4R can lead to the downstream modulation of inflammatory pathways, such as the suppression of pro-inflammatory cytokine production.

Q2: In which experimental models has the anti-inflammatory effect of RO27-3225 been observed?

The anti-inflammatory properties of RO27-3225 have been documented in several preclinical models, including:

  • Cerebral Infarction: Reduced neuroinflammation and infarct volume in mouse models of stroke.[4]

  • Intracerebral Hemorrhage: Attenuated neuroinflammation, reduced brain edema, and improved neurological function in mice.[2][5]

  • Arthritis: Decreased inflammation and ameliorated muscle atrophy in a rat model of adjuvant-induced arthritis.[6][7]

  • Hemorrhagic Shock: Reversed hemorrhagic shock and reduced multiple organ damage in rats.[1]

It is important to note that the anti-inflammatory effects of RO27-3225 may be context-dependent, as one study reported a lack of efficacy in preventing acoustic trauma-induced tinnitus in rats.[8][9]

Troubleshooting Guide

Q3: I am not observing an anti-inflammatory effect with this compound in my in vitro experiment. What are the possible reasons?

Several factors could contribute to a lack of an observed anti-inflammatory effect. Consider the following troubleshooting steps:

  • Cell Line Selection: Ensure your chosen cell line expresses functional MC4R. While cell lines like RAW 264.7 macrophages are commonly used for in vitro inflammation studies, their MC4R expression might be low. Consider using primary cells known to express MC4R or a cell line that has been engineered to overexpress the receptor.

  • Compound Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.

  • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, diminishing the cellular response.[4][6][8] Consider pre-treating cells with this compound for a shorter duration before inflammatory stimulation or measuring downstream signaling at earlier time points.

  • Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your cell culture medium. It is recommended to prepare fresh solutions for each experiment. Some compounds can be less stable in aqueous solutions over time.

  • Inflammatory Stimulus: The concentration and timing of your inflammatory stimulus (e.g., lipopolysaccharide - LPS) are critical. If the inflammatory response is too strong, it may overwhelm the anti-inflammatory effect of this compound. Optimize the concentration of your stimulus to induce a sub-maximal inflammatory response.

  • Endpoint Measurement: The choice of inflammatory markers is important. RO27-3225 has been shown to reduce the expression of TNF-α, IL-1β, and IL-6.[2] Ensure your chosen readouts are relevant to the MC4R signaling pathway.

Q4: My in vivo experiment with this compound did not show a significant reduction in inflammation. What should I check?

  • Dosage and Route of Administration: The effective dose of this compound can vary depending on the animal model and the targeted inflammatory condition. Review published literature for appropriate dosage ranges and administration routes for your specific model. Dosages in studies have ranged from 0.012 mg/kg to 180 µg/kg via intravenous, intraperitoneal, or subcutaneous injection.[1][5][8]

  • Pharmacokinetics and Bioavailability: The timing of drug administration relative to the inflammatory insult is crucial. Consider the pharmacokinetic profile of this compound to ensure it is present at the site of inflammation at a therapeutic concentration when needed.

  • Animal Model Specifics: The expression and function of MC4R can differ between species and even strains of animals. The underlying pathology of your chosen inflammatory model may not be responsive to MC4R agonism.

  • Compound Preparation for In Vivo Use: Ensure the vehicle used for dissolving this compound is appropriate for in vivo administration and does not interfere with the compound's activity. Formulations with DMSO, PEG300, Tween-80, and saline have been reported.[1]

Quantitative Data Summary

ParameterValueSpecies/SystemReference
EC50 (MC4R) 1 nMNot specified[1]
EC50 (MC1R) 8 nMNot specified[1]
Effective In Vivo Dose (Hemorrhagic Shock) 0.012-0.048 mg/kgWistar rats[1]
Effective In Vivo Dose (Cerebral Infarction) Not specifiedMice[4]
Effective In Vivo Dose (Arthritis) 180 µg/kg (i.p. twice a day)Wistar rats[6]
Tested In Vivo Dose (Tinnitus Model) 90 or 180 µg/kg (s.c. every 12h)Rats[8]
Effective In Vivo Dose (Intracerebral Hemorrhage) 180 µg/kg (i.p.)CD1 mice[5]

Experimental Protocols

In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages

This protocol provides a general framework for assessing the anti-inflammatory effects of this compound in vitro.

1. Cell Culture:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Seed cells in 96-well plates at a density of 1-2 x 10^5 cells/mL and allow them to adhere overnight.

2. Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal dose.
  • Pre-treat the cells with the different concentrations of this compound for 1-2 hours.

3. Inflammatory Stimulation:

  • After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100-200 ng/mL for 24 hours. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an LPS-only control should be included.

4. Endpoint Measurement:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
  • Pro-inflammatory Cytokine Levels: Quantify the levels of TNF-α, IL-6, and IL-1β in the culture supernatant using ELISA kits.
  • Gene Expression Analysis: Isolate total RNA from the cells and perform qRT-PCR to measure the mRNA expression levels of Nos2 (iNOS), Tnf, Il6, and Il1b.
  • Western Blot Analysis: Analyze the protein expression of iNOS, COX-2, and phosphorylated forms of JNK and p38 MAPK in cell lysates.

5. Data Analysis:

  • Normalize the data to the vehicle control.
  • Compare the results from the this compound-treated groups to the LPS-only control to determine the percentage of inhibition.

Visualizations

G cluster_0 RO27_3225 This compound MC4R MC4R RO27_3225->MC4R Binds & Activates AC Adenylate Cyclase MC4R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA AMPK AMPK PKA->AMPK JNK_p38 JNK/p38 MAPK AMPK->JNK_p38 Inhibits NF_kB NF-κB JNK_p38->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Cytokines Upregulates

Caption: Signaling pathway of this compound's anti-inflammatory effect.

G cluster_workflow In Vitro Anti-inflammatory Assay Workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-treat with This compound (1-2h) A->B C 3. Stimulate with LPS (24h) B->C D 4. Collect supernatant and cell lysate C->D E 5. Measure inflammatory markers (NO, Cytokines) D->E

Caption: Experimental workflow for in vitro anti-inflammatory testing.

References

Technical Support Center: RO27-3225 Tfa Delivery in Rodent Brain

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RO27-3225 Tfa for intracerebral delivery in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is RO27-3225 and what is its mechanism of action in the brain?

RO27-3225 is a potent and selective agonist for the melanocortin-4 receptor (MC4R).[1] In the central nervous system, activation of MC4R has been shown to have neuroprotective and anti-inflammatory effects. Studies have demonstrated its potential in reducing brain edema, neuroinflammation, and improving neurobehavioral outcomes in models of intracerebral hemorrhage.[2][3] The mechanism involves the modulation of downstream signaling pathways, including the AMPK/JNK/p38 MAPK pathway.[3]

Q2: What are the common methods for delivering RO27-3225 to the rodent brain?

The most common methods for direct delivery to the rodent brain are intracerebroventricular (ICV) and intraparenchymal (intracerebral) injections. ICV administration introduces the compound into the cerebrospinal fluid, allowing for wider distribution, while intraparenchymal injections target a specific brain region. The choice of method depends on the specific research question and the desired target engagement.

Q3: What are the potential issues associated with the trifluoroacetate (TFA) salt of RO27-3225 in brain delivery studies?

Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and can remain as a counter-ion in the final product. Residual TFA can have several effects in biological experiments:

  • Toxicity: High concentrations of TFA can be toxic to cells and tissues.

  • Inflammatory Response: TFA has been reported to potentially elicit inflammatory responses.

  • Alteration of Biological Activity: The TFA counter-ion can sometimes influence the conformation and biological activity of peptides.

For sensitive in vivo applications like direct brain injection, it is advisable to either use a low concentration of the TFA salt or exchange it for a more biocompatible counter-ion like acetate or hydrochloride.

Q4: What is the solubility of this compound and what are suitable vehicles for intracerebral injection?

This compound is sparingly soluble in aqueous solutions like phosphate-buffered saline (PBS) but is soluble in dimethyl sulfoxide (DMSO). Therefore, a co-solvent system is typically required for preparing an injectable solution. A common approach is to first dissolve the peptide in a small amount of DMSO and then dilute it with an artificial cerebrospinal fluid (aCSF) or sterile saline to the final desired concentration. It is crucial to keep the final DMSO concentration as low as possible to minimize potential neurotoxicity.[4][5][6][7][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of RO27-3225 in the injection solution. The solubility of RO27-3225 in the aqueous vehicle (aCSF or saline) has been exceeded.- Increase the percentage of the co-solvent (e.g., DMSO), but be mindful of its potential neurotoxicity. - Gently warm the solution to aid dissolution, but avoid excessive heat which could degrade the peptide. - Prepare a more concentrated stock solution in 100% DMSO and then dilute it further in the aqueous vehicle immediately before use. - Consider using a different vehicle formulation, such as one containing cyclodextrins, to enhance solubility.[1][9][10][11][12]
Inconsistent or no behavioral/cellular effect observed after injection. - Peptide Degradation: The peptide may have degraded in the solution prior to injection. - Inaccurate Injection: The injection may not have reached the target brain region. - Low Bioavailability: The compound may not be reaching the target receptors in sufficient concentration. - TFA Interference: The TFA counter-ion might be interfering with the biological activity of the peptide.- Peptide Stability: Prepare fresh solutions for each experiment. If solutions need to be stored, aliquot and freeze at -80°C and perform stability tests for your specific formulation. - Injection Accuracy: Verify stereotaxic coordinates and injection technique. Use a dye co-injection (e.g., Evans Blue) in a subset of animals to confirm targeting. - Dosage: Re-evaluate the dosage based on literature and pilot studies. - TFA Removal: Consider exchanging the TFA salt for an acetate or hydrochloride salt.
Observed neuroinflammation or tissue damage at the injection site. - TFA-induced Inflammation: The TFA counter-ion can cause local inflammation. - DMSO Toxicity: The concentration of DMSO in the vehicle may be too high.[4][5][6][7][8] - Mechanical Injury: The injection procedure itself can cause tissue damage. - Solution pH: An unbuffered solution could be causing tissue irritation.- TFA Exchange: Use a peptide with a more biocompatible counter-ion. - Minimize DMSO: Keep the final DMSO concentration below 5%, and ideally as low as possible. Conduct vehicle-only control injections to assess the effect of the vehicle alone. - Refine Injection Technique: Use a smaller gauge needle, infuse the solution slowly, and leave the needle in place for a few minutes before withdrawal to minimize backflow and tissue damage. - Buffer the Solution: Ensure the final injection solution is buffered to a physiological pH (around 7.4) using aCSF.
Difficulty in dissolving the lyophilized peptide. The peptide may have formed aggregates.- Briefly sonicate the solution to aid dissolution. - Start by dissolving the peptide in a small volume of 100% DMSO before adding the aqueous component.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO≥ 10 mg/mL[4]
EthanolSparingly soluble (1-10 mg/mL)[4]
PBS (pH 7.2)Sparingly soluble (1-10 mg/mL)[4]

Table 2: Recommended Final DMSO Concentrations for Intracerebral Injections

Final DMSO ConcentrationPotential EffectsRecommendations
< 5%Generally considered to have minimal acute neurotoxic effects.Recommended for most applications. Always include a vehicle-only control group.
5-10%May have subtle effects on neuronal activity and behavior.Use with caution and justify the need for a higher concentration.
> 10%Increased risk of neurotoxicity, including apoptosis and behavioral deficits.[7]Generally not recommended for direct brain infusions.

Experimental Protocols

Protocol 1: Preparation of this compound Injection Solution

  • Calculate the required amount: Determine the mass of this compound needed based on the desired final concentration and injection volume.

  • Initial Dissolution: In a sterile microcentrifuge tube, dissolve the calculated mass of this compound in a small volume of 100% sterile DMSO. For example, to prepare a 1 mM stock, dissolve the peptide in an appropriate volume of DMSO.

  • Dilution: While vortexing gently, slowly add sterile artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline to the DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is as low as possible, ideally below 5%.

  • Final Check: Visually inspect the solution for any precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Storage: Use the solution immediately. For storage, aliquot into sterile, low-protein-binding tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Stereotaxic Intracerebral Injection in Rodents

  • Anesthesia: Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) according to your institution's approved animal care and use protocols.

  • Stereotaxic Mounting: Secure the anesthetized animal in a stereotaxic frame.

  • Surgical Preparation: Shave the scalp, and sterilize the surgical area with an appropriate antiseptic solution.

  • Incision and Craniotomy: Make a midline incision in the scalp to expose the skull. Use a stereotaxic atlas to determine the coordinates for the target brain region relative to bregma. Drill a small burr hole through the skull at the determined coordinates.

  • Injection: Slowly lower a Hamilton syringe or a glass micropipette filled with the RO27-3225 solution to the target depth.

  • Infusion: Infuse the solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage and backflow.

  • Needle Dwell Time: After the infusion is complete, leave the needle in place for 5-10 minutes to allow for diffusion of the solution into the tissue and to prevent backflow upon withdrawal.

  • Withdrawal and Closure: Slowly withdraw the needle. Suture the scalp incision.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery, as per your approved protocol.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_surgery Surgical Procedure cluster_analysis Post-injection Analysis a Weigh this compound b Dissolve in 100% DMSO a->b c Dilute with aCSF b->c d Verify Solubility c->d h Intracerebral Injection d->h Injectable Solution e Anesthetize Rodent f Stereotaxic Mounting e->f g Craniotomy f->g g->h i Post-operative Care h->i j Behavioral Testing i->j Recovered Animal k Tissue Collection j->k l Histology/Biochemistry k->l

Caption: Experimental workflow for this compound delivery in the rodent brain.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent or No Effect Observed cause1 Peptide Degradation? start->cause1 cause2 Inaccurate Injection? start->cause2 cause3 TFA Interference? start->cause3 solution1 Prepare Fresh Solution / Stability Check cause1->solution1 solution2 Verify Coordinates / Use Dye cause2->solution2 solution3 TFA Salt Exchange cause3->solution3

Caption: Troubleshooting logic for inconsistent experimental results.

signaling_pathway RO27_3225 RO27-3225 MC4R MC4R RO27_3225->MC4R activates AMPK AMPK MC4R->AMPK activates JNK_p38 JNK/p38 MAPK AMPK->JNK_p38 inhibits Neuroprotection Neuroprotection AMPK->Neuroprotection promotes Neuroinflammation Neuroinflammation JNK_p38->Neuroinflammation promotes

References

Interpreting unexpected behavioral changes with RO27-3225 Tfa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective melanocortin 4 receptor (MC4R) agonist, RO27-3225 Tfa. This guide will help interpret unexpected behavioral changes and provide standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the melanocortin 4 receptor (MC4R).[1] It exhibits approximately 30-fold selectivity for MC4R over the melanocortin 3 receptor (MC3R).[1] Its primary mechanism of action is to bind to and activate MC4R, which is a G-protein coupled receptor predominantly expressed in the central nervous system. This activation mimics the effect of the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), leading to downstream signaling cascades that regulate energy homeostasis, appetite, and inflammation.[2][3][4]

Q2: What are the known, expected behavioral effects of this compound?

The most well-documented behavioral effect of this compound is a dose-dependent reduction in food intake without inducing aversive consequences, such as conditioned taste aversion.[1] Studies in rats and mice have shown significant suppression of food intake within the first few hours of administration.[1][5] Additionally, due to its anti-inflammatory and neuroprotective properties, it has been shown to improve neurobehavioral outcomes in models of intracerebral hemorrhage.[6][7][8]

Q3: What are potential unexpected behavioral or physiological changes observed with this compound?

Unexpected behavioral and physiological changes can occur, particularly at higher doses. These may include:

  • Barrel Rolling: A rotational behavior has been observed in rats at doses of 10 nmol or higher.[1] This may indicate vestibular or broader central nervous system side effects.

  • Cardiovascular Effects: Other MC4R agonists have been associated with transient increases in heart rate and blood pressure.[9] While some studies with specific MC4R agonists like BIM-22493 have not shown these effects, it is a potential side effect to monitor.[9]

  • Effects of the TFA Counter-ion: The trifluoroacetate (TFA) counter-ion, often present from peptide synthesis and purification, can have its own biological effects.[4][10][11][12] TFA has been reported to influence cell proliferation, induce immune responses, and potentially alter the secondary structure and bioavailability of the peptide.[4][10][11][12] These effects are independent of MC4R activation and can lead to unexpected experimental outcomes.

Troubleshooting Guide

Issue 1: Unexpected Behavioral Phenotypes (e.g., Barrel Rolling, Hyperactivity)

  • Question: My animals are exhibiting "barrel rolling" or other unusual motor behaviors after administration of this compound. What could be the cause and how can I troubleshoot this?

  • Answer:

    • High Dosage: "Barrel rolling" has been specifically reported at higher doses (≥10 nmol) of RO27-3225.[1] This is likely an off-target or exaggerated pharmacological effect.

      • Troubleshooting Steps:

        • Dose-Response Curve: Conduct a dose-response study to determine the minimal effective dose for your desired behavioral effect (e.g., food intake reduction).

        • Lower the Dose: If possible, reduce the dose to a range that has been shown to be effective without inducing motor disturbances (e.g., 3-5 nmol for food intake studies in rats).[1]

    • Vestibular System Disruption: The behavior may be related to effects on the vestibular system.

      • Troubleshooting Steps:

        • Observe for Other Vestibular Signs: Look for other signs of vestibular disruption such as head tilting or nystagmus.[13]

        • Control Experiments: Include control groups that receive only the vehicle to ensure the behavior is specific to the compound.

    • TFA Counter-ion Effects: While less likely to cause such a specific motor pattern, the TFA counter-ion can have unexpected biological activity.[4][11]

      • Troubleshooting Steps:

        • Counter-ion Exchange: If possible, perform a counter-ion exchange to replace TFA with a more biologically inert counter-ion like hydrochloride (HCl) or acetate.[12]

        • Source from a Different Vendor: Inquire with your supplier about the counter-ion and consider sourcing the compound with a different salt form if available.

Issue 2: Inconsistent or No Effect on Food Intake

  • Question: I am not observing the expected reduction in food intake after administering this compound. What are the possible reasons?

  • Answer:

    • Compound Stability and Solubility: Peptides can be prone to degradation and may have solubility issues.

      • Troubleshooting Steps:

        • Fresh Preparation: Prepare solutions fresh for each experiment.

        • Appropriate Vehicle: Ensure you are using an appropriate vehicle for solubilization. Refer to the Experimental Protocols section for recommended vehicles.

        • Storage: Store the lyophilized powder and stock solutions as recommended by the manufacturer, typically at -20°C or -80°C.

    • Administration Technique: Improper administration can lead to incorrect dosing.

      • Troubleshooting Steps:

        • Verify Route of Administration: Confirm the correct route of administration for your experimental question (e.g., intraperitoneal, intravenous, or intracerebroventricular).

        • Injection Volume and Speed: Ensure accurate and consistent injection volumes and a controlled speed of injection.

    • Animal-related Factors:

      • Troubleshooting Steps:

        • Habituation: Ensure animals are properly habituated to the experimental procedures and environment to reduce stress-induced variability in feeding behavior.

        • Fasting State: The feeding paradigm (e.g., fasted vs. ad libitum fed) can significantly impact the results. Standardize the feeding state of the animals before the experiment.

Issue 3: Concern about Aversive Effects

  • Question: How can I be sure that the reduction in food intake is not due to the animal feeling unwell (malaise)?

  • Answer:

    • Conditioned Taste Aversion (CTA) Paradigm: This is the gold standard for assessing malaise in animals. RO27-3225 has been shown to not induce a conditioned taste aversion at doses that effectively reduce food intake.[1]

      • Experimental Approach: A CTA study involves pairing a novel taste with the administration of the compound. If the animal subsequently avoids the novel taste, it suggests the compound induced a negative internal state. Refer to the Experimental Protocols section for a detailed CTA protocol.

    • Pica Behavior: Pica, the consumption of non-nutritive substances like kaolin clay, is another indicator of malaise. Administration of LiCl (a known emetic agent) increases kaolin consumption, whereas RO27-3225 does not.[1]

Quantitative Data Summary

Table 1: In Vitro Receptor Binding and Activity of RO27-3225

ReceptorIC50 (nm)EC50 (nm)
MC4R161
MC3RNo activity675
MC1R428
MC5R3405779

Data from Benoit et al., 2000.[1]

Table 2: Dose-Dependent Effect of RO27-3225 on 4-Hour Food Intake in Rats

Dose (nmol, i3vt)% Decrease in Food Intake
329.7%
533.4%
1067.8%

Data from Benoit et al., 2000.[1]

Table 3: Effect of RO27-3225 on Food Intake in db/db Mice

Treatment (intraperitoneal)% Reduction in 4-Hour Food Intake (vs. Saline)
200 µg RO27-322538.5%

Data from Benoit et al., 2000.[5]

Experimental Protocols

Protocol 1: Food Intake Study in Rats
  • Animals: Male Wistar or Sprague-Dawley rats, individually housed.

  • Habituation: Acclimate rats to handling and the experimental setting for at least 3 days prior to the experiment.

  • Compound Preparation:

    • Vehicle: Artificial cerebrospinal fluid (aCSF) for intracerebroventricular (i3vt) injections.

    • Stock Solution: Prepare a stock solution of this compound in aCSF.

    • Dosing Solutions: Prepare fresh dilutions to the desired final concentrations (e.g., 3, 5, 10 nmol) on the day of the experiment.

  • Procedure:

    • At the beginning of the dark cycle (when rats are most active and eat), administer the prepared dose of this compound or vehicle via i3vt injection.

    • Provide a pre-weighed amount of standard chow immediately after injection.

    • Measure and record food intake at 1, 2, 3, and 4 hours post-injection.[1]

    • Also, measure 24-hour cumulative food intake to assess longer-term effects.[1]

Protocol 2: Conditioned Taste Aversion (CTA) Study in Rats
  • Animals: Male Sprague-Dawley rats, water-restricted.

  • Habituation:

    • Habituate rats to a 20-minute daily session in a Plexiglas observation chamber for 4 days.

    • During the last two habituation sessions, provide intraoral infusions of 5 ml of distilled water over 10 minutes.[1]

  • Conditioning Day:

    • Provide access to a novel taste (e.g., 0.1% saccharin solution) for a defined period (e.g., 15 minutes).

    • Immediately following, administer this compound or a known aversive agent like LiCl (positive control) or vehicle (negative control).[1][12][14][15]

  • Test Day (Two-Bottle Choice):

    • 48 hours after conditioning, present the rats with two bottles: one containing water and the other containing the novel taste solution.

    • Measure the volume consumed from each bottle over a 24-hour period.

  • Data Analysis: Calculate a preference ratio (volume of novel taste consumed / total volume consumed). A significant decrease in the preference ratio for the compound-paired group compared to the vehicle group indicates a conditioned taste aversion.

Visualizations

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha_MSH α-MSH RO27_3225 RO27-3225 MC4R MC4R RO27_3225->MC4R Binds Gs Gαs MC4R->Gs Activates beta_Arrestin β-Arrestin MC4R->beta_Arrestin Recruits AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF, SIM1) CREB->Gene_Expression Downstream_Effects Appetite Regulation Energy Expenditure Gene_Expression->Downstream_Effects ERK ERK beta_Arrestin->ERK Activates ERK->Downstream_Effects

Caption: Canonical MC4R signaling pathway.

Troubleshooting_Workflow Start Unexpected Behavioral Change (e.g., Barrel Rolling) CheckDose Is the dose ≥ 10 nmol? Start->CheckDose LowerDose Action: Lower the dose and perform a dose-response study. CheckDose->LowerDose Yes CheckTFA Consider TFA counter-ion effects. CheckDose->CheckTFA No Resolved Issue Resolved LowerDose->Resolved ExchangeTFA Action: Perform counter-ion exchange or source a different salt form. CheckTFA->ExchangeTFA Yes ObserveVestibular Observe for other vestibular signs. CheckTFA->ObserveVestibular No ExchangeTFA->Resolved ControlExperiments Action: Run vehicle-only control groups. ObserveVestibular->ControlExperiments ControlExperiments->Resolved

Caption: Troubleshooting unexpected motor behaviors.

References

Technical Support Center: RO27-3225 Experiments and Trifluoroacetic Acid (TFA) Salt Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MC4R agonist RO27-3225. The focus is on identifying and controlling for potential artifacts arising from the trifluoroacetate (TFA) counter-ion, which is often present in commercially available synthetic peptides like RO27-3225.

Frequently Asked Questions (FAQs)

Q1: What is RO27-3225 and why is it supplied as a TFA salt?

RO27-3225 is a potent and selective peptide agonist for the melanocortin-4 receptor (MC4R).[1] Like many synthetic peptides, it is often supplied as a trifluoroacetate (TFA) salt. This is a byproduct of the manufacturing process, where trifluoroacetic acid is used for cleaving the peptide from the solid-phase resin and during purification by high-performance liquid chromatography (HPLC).[2]

Q2: Can the TFA salt affect my experimental results with RO27-3225?

Yes, residual TFA in your peptide preparation can significantly impact your experimental outcomes. TFA is a strong acid and can have direct biological effects, independent of RO27-3225 activity. These effects can include:

  • Cell Proliferation: TFA has been shown to inhibit the proliferation of some cell types, such as osteoblasts and chondrocytes, at concentrations as low as 10 nM to 100 nM.[2][3] In other cases, it has been observed to promote cell growth.[2]

  • Alteration of pH: Residual TFA can lower the pH of your experimental solutions, which can, in turn, affect protein function and cell viability.[4]

  • Direct Receptor Modulation: TFA has been identified as an allosteric modulator of the glycine receptor.[2] While there is no direct evidence of this for MC4R, it highlights the potential for off-target effects.

  • Immunological Responses: In in-vivo studies, TFA has the potential to trifluoroacetylate proteins and phospholipids, which may elicit an antibody response.[2]

Q3: How do I know if TFA is affecting my RO27-3225 experiments?

A key indicator of TFA interference is observing unexpected or inconsistent results. For example, you might see:

  • Lower than expected cell viability in your control wells.

  • Discrepancies between the activity of different batches of RO27-3225.

  • Results that are inconsistent with published data for similar MC4R agonists.

The best way to determine if TFA is affecting your experiments is to include the proper controls, as outlined in the troubleshooting guide below.

Q4: What are the alternatives to using the TFA salt of RO27-3225?

The most common alternatives are the hydrochloride (HCl) and acetate salt forms of the peptide.[5] These are generally considered more biocompatible. You can either purchase the peptide in these alternative salt forms or perform a salt exchange procedure in your lab.[5]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Altered Cell Proliferation

Symptoms:

  • High levels of cell death in both control and RO27-3225 treated groups.

  • Reduced cell proliferation in RO27-3225 treated groups that does not align with the known mechanism of action.

  • Inconsistent results between different batches of the peptide.

Possible Cause: Residual TFA in the RO27-3225 preparation may be exerting cytotoxic effects.

Solutions:

  • Run a Vehicle Control with TFA: Prepare a vehicle control solution that contains the same concentration of TFA as your RO27-3225 stock solution, but without the peptide. This will help you to distinguish the effects of the TFA from the effects of the peptide.

  • Perform a Salt Exchange: Exchange the TFA salt for a more biocompatible salt like hydrochloride (HCl) or acetate. Detailed protocols are provided below.

  • Quantify TFA Content: If possible, quantify the amount of residual TFA in your peptide stock. This can be done using techniques like ion chromatography, though this may require specialized equipment.[6]

Issue 2: Poor Reproducibility of Experimental Results

Symptoms:

  • High variability between replicate experiments.

  • The dose-response curve for RO27-3225 is not consistent.

Possible Cause: In addition to TFA effects, poor reproducibility can be caused by issues with peptide solubility and stability.

Solutions:

  • Ensure Complete Solubilization: Follow the manufacturer's instructions for dissolving the RO27-3225. Peptides can be challenging to dissolve, and incomplete solubilization will lead to inaccurate concentrations.

  • Aliquot and Store Properly: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot your stock solution and store it at -20°C or -80°C.[4]

  • Use a Freshly Prepared Solution: Whenever possible, use a freshly prepared solution of RO27-3225 for your experiments.

Data Presentation

Table 1: Potential Effects of TFA Counter-ion in RO27-3225 Experiments

Parameter Potential Effect of TFA Reference
Cell Viability Can be cytotoxic or promote proliferation depending on cell type and concentration.[2][3]
pH of Media Can lower the pH of the experimental medium.[4]
In-vivo Response Potential for immunogenic reactions.[2]
Assay Reproducibility Can introduce variability and lead to inconsistent results.[2]

Table 2: Comparison of TFA Removal/Exchange Methods

Method Principle Advantages Disadvantages Reference
TFA/HCl Exchange Repeated lyophilization with HCl to replace TFA with chloride ions.Effective at removing TFA; relatively simple procedure.Can be time-consuming; requires a lyophilizer.[7]
TFA/Acetate Exchange Ion exchange chromatography to replace TFA with acetate ions.Results in a highly biocompatible salt form.Requires chromatography equipment and expertise.[7]
Dialysis Removal of small molecules like TFA based on molecular weight cutoff.Simple and does not require harsh chemicals.May not completely remove TFA; potential for peptide loss.

Experimental Protocols

Protocol 1: TFA to Hydrochloride (HCl) Salt Exchange

This protocol is adapted from standard peptide chemistry procedures.[7]

Materials:

  • RO27-3225 TFA salt

  • 100 mM Hydrochloric Acid (HCl)

  • Liquid Nitrogen

  • Lyophilizer

Procedure:

  • Dissolve the this compound salt in 100 mM HCl.

  • Allow the solution to stand at room temperature for 1 minute.

  • Freeze the solution in liquid nitrogen.

  • Lyophilize the frozen solution until all the solvent is removed. This will yield the peptide hydrochloride salt.

  • For optimal TFA removal, this process may need to be repeated 2-3 times.

Protocol 2: Vehicle Control for TFA Salt Experiments

Objective: To determine the effect of the TFA salt itself on the experimental system.

Procedure:

  • Prepare your RO27-3225 stock solution as you normally would for your experiment. Note the final concentration of the peptide.

  • Calculate the molar concentration of TFA in your stock solution. Assuming a 1:1 molar ratio of peptide to TFA is a common starting point, though the actual ratio can vary.

  • Prepare a "TFA vehicle" control solution by adding TFA to the same solvent used for your peptide stock to match the molar concentration of TFA in your experimental wells.

  • In your experiment, include a set of wells that are treated with the TFA vehicle control at the same volume as your RO27-3225 treatment.

  • Compare the results from the TFA vehicle control wells to your untreated control wells. Any significant difference can be attributed to the effect of the TFA.

Visualizations

RO27_3225_Signaling_Pathway RO27_3225 RO27-3225 MC4R MC4R RO27_3225->MC4R Binds and Activates Gs Gαs MC4R->Gs Activates AMPK AMPK MC4R->AMPK Activates ASK1 ASK1 MC4R->ASK1 Inhibits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., cFos) CREB->Gene_Expression Regulates JNK_p38 JNK/p38 MAPK AMPK->JNK_p38 Inhibits ASK1->JNK_p38 Activates Neuroinflammation Neuroinflammation JNK_p38->Neuroinflammation Promotes Neuronal_Pyroptosis Neuronal Pyroptosis JNK_p38->Neuronal_Pyroptosis Promotes

Caption: Signaling pathway of RO27-3225 via the MC4R.

TFA_Control_Workflow start Start Experiment with RO27-3225 (TFA Salt) prep_peptide Prepare RO27-3225 Stock Solution start->prep_peptide prep_vehicle Prepare TFA Vehicle Control start->prep_vehicle exp_setup Set up Experimental Groups: 1. Untreated Control 2. RO27-3225 Treatment 3. TFA Vehicle Control prep_peptide->exp_setup prep_vehicle->exp_setup analysis Analyze Results exp_setup->analysis decision Compare Vehicle Control to Untreated Control analysis->decision no_effect No Significant Difference: TFA effect is likely negligible decision->no_effect No effect Significant Difference: TFA is affecting the assay decision->effect Yes action Perform Salt Exchange or Source Alternative Salt Form effect->action

Caption: Experimental workflow for controlling for TFA salt effects.

References

RO27-3225 Tfa batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective melanocortin 4 receptor (MC4R) agonist, RO27-3225, particularly concerning issues of batch-to-batch variability associated with its trifluoroacetate (TFA) salt form.

Frequently Asked Questions (FAQs)

Q1: What is RO27-3225 and what is its mechanism of action?

RO27-3225 is a potent and selective agonist for the melanocortin 4 receptor (MC4R), with an EC50 of 1 nM.[1][2] It exhibits over 30-fold selectivity for MC4R compared to MC3R.[1][2] Activation of MC4R by RO27-3225 has been shown to exert neuroprotective and anti-inflammatory effects.[2][3][4] Its mechanism involves the modulation of signaling pathways such as the ASK1/JNK/p38 MAPK and AMPK/JNK/p38 MAPK pathways, leading to the attenuation of neuroinflammation and neuronal pyroptosis.[3][4]

Q2: Why is RO27-3225 supplied as a TFA salt?

Synthetic peptides like RO27-3225 are often purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which commonly utilizes trifluoroacetic acid (TFA) in the mobile phase for better separation.[5][6][7] During the final lyophilization step, the peptide is obtained as a TFA salt.[5][6]

Q3: What does "batch-to-batch variability" mean for RO27-3225 TFA?

Batch-to-batch variability refers to the differences observed between different production lots of this compound.[8] These variations can manifest in the peptide's purity, net peptide content, and the amount of residual TFA, potentially impacting experimental reproducibility.

Q4: How can residual TFA from different batches affect my experiments?

Residual TFA can introduce variability in several ways:

  • Biological Activity: TFA itself can have biological effects, such as inhibiting or promoting cell growth at certain concentrations, which can interfere with the specific effects of RO27-3225.[5][9] For instance, TFA has been shown to inhibit osteoblast growth at concentrations as low as 10 nM.[5]

  • Physicochemical Properties: The presence of TFA can alter the peptide's secondary structure and solubility.[5][10]

  • pH Alteration: Residual TFA is acidic and can lower the pH of your stock solutions and experimental media, potentially affecting assay performance and cell viability.[5][9]

  • In Vivo Effects: In animal studies, TFA has the potential to elicit immune responses.[5][6]

Q5: Should I have the TFA removed from my RO27-3225?

For sensitive applications such as cell-based assays, in vivo studies, or when high reproducibility is critical, removing TFA is highly recommended.[11] For less sensitive screening experiments, the presence of TFA might be acceptable, but it is crucial to be aware of its potential confounding effects.

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays between different batches of RO27-3225.
  • Possible Cause: Varying levels of residual TFA between batches are affecting cell viability or interfering with the assay readout.[5][9][11]

  • Troubleshooting Steps:

    • Quantify Peptide Content: Do not assume that the net weight of the lyophilized powder is the actual peptide amount. Determine the net peptide content for each batch. Methods like quantitative amino acid analysis (AAA) or UV spectroscopy can be used.[12][13]

    • Standardize pH: Before use, ensure that the pH of stock solutions and final assay media are consistent across experiments with different batches.

    • Perform a TFA Control: Run a control experiment with TFA alone at concentrations equivalent to those potentially present in your RO27-3225 solutions to assess its direct effect on your cells.

    • Consider TFA Salt Exchange: If variability persists, perform a salt exchange to replace the TFA counter-ion with a more biologically compatible one, such as acetate or hydrochloride.[6][10][11]

Issue 2: Reduced or variable potency of RO27-3225 in functional assays.
  • Possible Cause: Degradation of the peptide or interference from TFA affecting receptor binding or downstream signaling.

  • Troubleshooting Steps:

    • Assess Purity and Integrity: Analyze the purity of each batch using RP-HPLC. The presence of degradation products can indicate improper storage or handling.[14][15]

    • Proper Storage and Handling: Store lyophilized RO27-3225 at -20°C, desiccated.[16] Once reconstituted, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[16] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[16]

    • Solubility Check: Ensure the peptide is fully dissolved. Visual inspection may not be sufficient. Inconsistent solubility can lead to inaccurate concentrations.

Issue 3: Unexpected inflammatory or cytotoxic responses in vivo.
  • Possible Cause: Immunogenic response to the TFA salt or endotoxin contamination.

  • Troubleshooting Steps:

    • TFA Salt Exchange: For in vivo studies, it is highly advisable to exchange the TFA salt for acetate or hydrochloride to minimize the risk of immune responses.[6][11]

    • Endotoxin Testing: Ensure that the peptide preparation is tested for and free of endotoxins, as these can cause significant inflammatory responses.[9]

Quantitative Data Summary

Table 1: Reported Potency of RO27-3225

ReceptorEC50 (nM)Reference
MC4R1[1][2]
MC1R8[2]
MC3R>30-fold less potent than at MC4R[1][2]

Table 2: Potential Effects of TFA Counter-ion on Biological Experiments

Experimental AspectPotential Impact of TFAConcentrationReference
Cell Growth (Osteoblasts)InhibitionAs low as 10 nM[5]
Cell Growth (Murine Glioma)Promotion0.5 - 7.0 mM[5]
Spectroscopic Analysis (FTIR)Interference with Amide I bandN/A[5]
In Vivo StudiesPotential ImmunogenicityN/A[5][6]

Experimental Protocols

Protocol 1: Quantification of Net Peptide Content using UV-Vis Spectroscopy

This protocol provides a general method to estimate the concentration of a peptide solution containing aromatic amino acids (Tryptophan, Tyrosine).

  • Prepare a suitable buffer: Use a buffer in which the peptide is soluble and that does not have high absorbance at 280 nm (e.g., phosphate-buffered saline).

  • Dissolve the peptide: Accurately weigh a small amount of the lyophilized RO27-3225 and dissolve it in a known volume of buffer to create a stock solution.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the solution at 280 nm. Use the same buffer as a blank.

  • Calculate Concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration.

    • A = Absorbance

    • ε = Molar absorptivity of the peptide at 280 nm (can be estimated based on the number of Trp and Tyr residues). For RO27-3225 (sequence: Butir-His-D-Phe-Arg-Trp-Sar-NH2), the presence of Tryptophan will be the main contributor to absorbance at 280nm.

    • b = Path length of the cuvette (usually 1 cm).

    • c = Concentration of the peptide.

Protocol 2: TFA Salt Exchange to Acetate Form

This protocol describes a general procedure for exchanging the TFA counter-ion.

  • Dissolve Peptide: Dissolve the this compound salt in a minimal amount of deionized water.

  • Acidify with Acetic Acid: Add a 100-fold molar excess of acetic acid.

  • Lyophilize: Freeze the solution and lyophilize it to remove the water and excess acetic acid.

  • Repeat: Repeat steps 1-3 at least three times to ensure complete exchange of the TFA for acetate.

  • Confirm Exchange: The efficiency of the exchange can be verified using techniques like 19F-NMR or HPLC with an evaporative light-scattering detector (ELSD).[10]

Visualizations

RO27_3225_Signaling_Pathway RO27_3225 RO27-3225 MC4R MC4R RO27_3225->MC4R activates ASK1 p-ASK1 MC4R->ASK1 inhibits AMPK p-AMPK MC4R->AMPK activates JNK p-JNK ASK1->JNK p38 p-p38 MAPK ASK1->p38 NLRP1 NLRP1 Inflammasome JNK->NLRP1 p38->NLRP1 Caspase1 Cleaved Caspase-1 NLRP1->Caspase1 activates Pyroptosis Neuronal Pyroptosis IL1B IL-1β Caspase1->IL1B Caspase1->Pyroptosis induces Neuroprotection Neuroprotection AMPK->JNK inhibits AMPK->p38 inhibits

Caption: Signaling pathway of RO27-3225 in neuroprotection.

Batch_Variability_Workflow Start Receive New Batch of This compound QC Quality Control (Purity, Net Peptide Content) Start->QC Prep Prepare Stock Solution (Standardized Protocol) QC->Prep Assay Perform Experiment Prep->Assay Results Analyze Results Assay->Results Consistent Results Consistent with Previous Batches Results->Consistent Yes Inconsistent Results Inconsistent Results->Inconsistent No End Proceed with Research Consistent->End Troubleshoot Troubleshoot: - Check pH - Run TFA control - Consider salt exchange Inconsistent->Troubleshoot Troubleshoot->Assay

Caption: Workflow for managing batch-to-batch variability.

References

Cell viability problems with high concentrations of RO27-3225 Tfa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell viability issues with high concentrations of RO27-3225 Tfa.

Troubleshooting Guide: Cell Viability Problems

Researchers using the selective melanocortin-4 receptor (MC4R) agonist, this compound, may occasionally observe decreased cell viability at high concentrations. This guide provides a systematic approach to troubleshoot these issues.

Diagram: Troubleshooting Workflow for this compound High-Concentration Cell Viability Issues

cluster_start cluster_concentration Concentration-Related Issues cluster_experimental Experimental Protocol Review cluster_offtarget Off-Target & Specificity Checks cluster_conclusion Start Decreased Cell Viability Observed at High [this compound] Concentration Is the concentration excessively high? (e.g., >> 10 µM) Start->Concentration DoseResponse Perform a Dose-Response Curve (e.g., 0.1 nM to 100 µM) Concentration->DoseResponse Yes Protocol Review Experimental Protocol Concentration->Protocol No SelectConcentration Select Concentrations Below Apparent Cytotoxic Threshold DoseResponse->SelectConcentration SelectConcentration->Protocol SolventControl Include Solvent (e.g., DMSO) Control Protocol->SolventControl AssayInterference Check for Assay Interference SolventControl->AssayInterference CellHealth Assess Baseline Cell Health AssayInterference->CellHealth OffTarget Consider Off-Target Effects CellHealth->OffTarget Antagonist Co-treat with MC4R Antagonist (e.g., HS024) OffTarget->Antagonist Possible DifferentAgonist Test a Structurally Different MC4R Agonist OffTarget->DifferentAgonist Possible Conclusion Identify Source of Cytotoxicity: - On-target (MC4R-mediated) - Off-target - Experimental Artifact Antagonist->Conclusion DifferentAgonist->Conclusion cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response RO27_3225 This compound (MC4R Agonist) MC4R MC4R RO27_3225->MC4R Binds to Gs Gs MC4R->Gs Activates Gq Gq MC4R->Gq Activates AC Adenylate Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Response Downstream Cellular Effects PKA->Response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Releases from ER PKC PKC DAG->PKC Activates Ca2->Response PKC->Response

Technical Support Center: Ensuring Consistent Delivery of RO27-3225 Tfa via Osmotic Pumps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and reliable delivery of RO27-3225 Tfa using osmotic pumps in experimental settings.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and use of this compound with osmotic pumps.

Quantitative Data Summary

For successful delivery, it is crucial to start with a properly prepared solution. The following table summarizes the key quantitative data for this compound.

ParameterValueNotes
Solubility
DMSO100 mg/mLUltrasonic assistance may be needed.[1]
Water100 mg/mLUltrasonic assistance may be needed.[1]
Ethanol1-10 mg/mL (sparingly soluble)[2]
PBS (pH 7.2)1-10 mg/mL (sparingly soluble)[2]
Storage Stability
Powder (-20°C)≥ 4 years[2]
In Solvent (-80°C)6 monthsSealed storage, away from moisture.[1]
In Solvent (-20°C)1 monthSealed storage, away from moisture.[1]

Q1: My this compound solution is precipitating in the osmotic pump. What should I do?

A1: Precipitation can lead to inconsistent delivery or complete pump failure. Here are the steps to troubleshoot this issue:

  • Verify Solubility Limits: Ensure the concentration of your this compound solution does not exceed its solubility in the chosen solvent at 37°C (the in-vivo temperature). While initial dissolution may be successful at room temperature, the compound may precipitate at physiological temperatures.

  • Solvent Compatibility: Confirm that your solvent is compatible with the materials of the osmotic pump. Hydrophilic, non-aqueous solvents are often used for poorly water-soluble compounds, but crystallization can occur upon contact with aqueous physiological fluids.[3]

  • pH of the Solution: The solubility of peptides like this compound can be pH-dependent. Ensure the pH of your formulation is one at which the compound remains soluble. For infusions into the brain, artificial cerebrospinal fluid (aCSF) is a preferred vehicle.[4]

  • Use of Co-solvents or Excipients: Consider using co-solvents such as PEG 300, PEG 400, propylene glycol, or glycerol to improve solubility.[4] However, ensure these are compatible with your experimental model and the pump.

  • Filter Sterilization: Always filter your final solution through a 0.22 µm filter before filling the pump to remove any undissolved particles.[5]

Q2: I suspect the delivery from my osmotic pump is inconsistent or has failed. How can I verify this?

A2: Verifying the delivery from an osmotic pump is a critical step in ensuring the validity of your experimental results. There are two primary methods to check for pump functionality:

  • Measurement of Plasma Levels: The most reliable method is to measure the plasma concentration of this compound at multiple time points during the infusion period.[6] This will help you determine if a steady-state concentration has been achieved.

  • Measurement of Residual Volume: After the experiment, the pump can be explanted, and the remaining volume of the drug solution can be measured.[6] To do this, carefully aspirate the remaining solution from the pump's reservoir using a filling tube attached to a syringe. Subtract this residual volume from the initial filling volume to calculate the total volume delivered.

Important Note: Do not rely on the weight of the explanted pump to determine the amount of drug delivered, as the pump will imbibe water during operation.[6]

Troubleshooting Workflow for Inconsistent Delivery

The following diagram outlines a logical workflow for troubleshooting inconsistent delivery of this compound from an osmotic pump.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solution & Formulation Issues cluster_3 Pump & Procedural Issues cluster_4 Resolution start Inconsistent Delivery Suspected check_plasma Measure Plasma Levels of this compound start->check_plasma check_residual Measure Residual Volume in Explanted Pump start->check_residual check_solubility Review Solution Preparation: - Concentration vs. Solubility - pH and Stability at 37°C check_plasma->check_solubility If levels are low/erratic check_residual->check_solubility If residual volume is high check_precipitation Visually Inspect for Precipitation in a Test Solution at 37°C check_solubility->check_precipitation check_filling Review Pump Filling Technique: - Aseptic Technique - No Air Bubbles check_solubility->check_filling If solution is stable reformulate Reformulate Solution check_precipitation->reformulate If precipitation occurs check_priming Confirm Pump Was Primed (if required for immediate delivery) check_filling->check_priming refine_procedure Refine Filling/Priming Procedure check_priming->refine_procedure If procedures were not optimal contact_support Contact Osmotic Pump Manufacturer's Technical Support check_priming->contact_support If all else fails reformulate->start Re-initiate Experiment refine_procedure->start Re-initiate Experiment

A troubleshooting workflow for inconsistent osmotic pump delivery.

Experimental Protocol: Preparation and Loading of this compound into Osmotic Pumps

This protocol provides a detailed methodology for the preparation of a this compound solution and the subsequent loading into an osmotic pump.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 0.9% saline, artificial cerebrospinal fluid, or a vehicle containing solubilizing agents like DMSO and PEG300)[1]

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Ultrasonic bath

  • Sterile 0.22 µm syringe filter

  • Syringes and needles

  • Osmotic pumps and filling tubes

  • Aseptic working area (e.g., laminar flow hood)

Procedure:

  • Calculate the Required Concentration: Determine the final concentration of this compound needed based on the desired dose, the pumping rate of the specific osmotic pump model, and the weight of the animal. The formula to use is: Concentration (mg/mL) = [Dose (mg/kg/day) x Animal Weight (kg)] / [Pump Rate (mL/day)] .

  • Prepare the Vehicle: If using a combination of solvents, prepare the vehicle first by mixing the individual sterile components in the correct proportions in an aseptic environment.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder and place it in a sterile vial.

    • Add the sterile vehicle to the vial.

    • Briefly vortex the solution.

    • If necessary, use an ultrasonic bath to aid dissolution.[1] Be cautious to avoid overheating the solution.

  • Filter Sterilize the Solution: Draw the prepared this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile vial. This step is crucial to ensure the sterility of the solution and to remove any micro-precipitates.[5]

  • Fill the Osmotic Pump:

    • Work in an aseptic environment.

    • Attach a sterile filling tube to a new sterile syringe and draw up the filtered this compound solution.

    • Hold the osmotic pump in an upright position and insert the filling tube until it reaches the bottom of the pump's reservoir.

    • Slowly inject the solution into the pump until the reservoir is full. A small amount of overflow is normal.

    • Remove the filling tube and insert the flow moderator until it is flush with the top of the pump.

  • Priming the Pump (if necessary): For experiments requiring immediate and consistent delivery from the start, it is recommended to prime the pump.[5] This involves incubating the filled pump in sterile saline at 37°C for a specified period (refer to the pump manufacturer's instructions) before implantation.

Frequently Asked Questions (FAQs)

Q3: What is this compound and what is its mechanism of action?

A3: this compound is a potent and selective agonist for the melanocortin 4 receptor (MC4R).[1] It has demonstrated neuroprotective and anti-inflammatory effects in various preclinical models.[1][7] Its mechanism of action involves the activation of MC4R, which can lead to the attenuation of neuroinflammation through signaling pathways such as the AMPK/JNK/p38 MAPK pathway.[8][9]

Q4: Can I reuse an osmotic pump?

A4: No, osmotic pumps are designed for single use only and cannot be reused.[10] The internal components are not designed to be refilled or re-sterilized.

Q5: Does the type of drug affect the pumping rate of the osmotic pump?

A5: The pumping rate of an osmotic pump is primarily determined by the permeability of its semipermeable outer membrane and the osmotic gradient between the inside of the pump and the surrounding physiological environment.[10][11] Therefore, the pumping rate is largely independent of the specific drug being delivered.

Q6: What is the signaling pathway affected by this compound?

A6: this compound, by activating the MC4 receptor, has been shown to modulate inflammatory responses in the central nervous system. One of the key pathways it influences is the AMPK/JNK/p38 MAPK signaling cascade. Activation of MC4R by this compound can lead to an increase in phosphorylated AMPK (p-AMPK), which in turn can inhibit the phosphorylation of JNK and p38 MAPK.[8][9] This ultimately results in a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8]

Signaling Pathway of this compound in Neuroinflammation

The following diagram illustrates the signaling pathway through which this compound exerts its anti-inflammatory effects.

G RO27_3225 This compound MC4R MC4R RO27_3225->MC4R activates AMPK AMPK MC4R->AMPK activates JNK_p38 JNK / p38 MAPK AMPK->JNK_p38 inhibits Neuroinflammation Neuroinflammation (e.g., TNF-α, IL-1β) JNK_p38->Neuroinflammation promotes

The anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: RO27-3225 Tfa In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RO27-3225 Tfa in in vitro experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist for the Melanocortin 4 Receptor (MC4R). Its trifluoroacetate (Tfa) salt form is commonly used in research. By activating MC4R, this compound has been shown to exert neuroprotective and anti-inflammatory effects.

Q2: What are the key signaling pathways activated by this compound?

In vitro and in vivo studies have demonstrated that this compound can attenuate neuroinflammation by modulating the AMP-activated protein kinase (AMPK) pathway, which subsequently inhibits the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling cascades.[1][2]

Q3: What are typical in vitro applications for this compound?

Based on its known anti-inflammatory and neuroprotective properties, this compound is frequently used in in vitro models of:

  • Neuroinflammation (e.g., using lipopolysaccharide (LPS)-stimulated microglia or astrocytes).

  • Neuronal protection assays (e.g., against oxidative stress or excitotoxicity).

  • Receptor binding and signaling assays (e.g., cAMP production assays).

Q4: How should I prepare and store this compound for in vitro use?

For optimal results, it is critical to handle and store this compound, a peptide-based compound, correctly:

  • Storage: Store the lyophilized powder at -20°C, protected from light.

  • Reconstitution: For initial stock solutions, use sterile, nuclease-free water or a buffer recommended by the supplier. To enhance solubility, a small amount of DMSO can be used before further dilution in aqueous buffers.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution.

Optimizing Incubation Time: A General Guide

The optimal incubation time for this compound is highly dependent on the specific cell type, the concentration of the compound, and the endpoint being measured. While direct, comprehensive studies on the optimization of this compound incubation times in vitro are limited, the following table provides a general framework for designing your experiments. It is recommended to perform a time-course experiment to determine the ideal incubation period for your specific assay.

Assay TypeGeneral Incubation Time RangeKey Considerations
cAMP Production Assay 15 minutes - 1 hourThis is a rapid signaling event. A short incubation is typically sufficient to observe maximal cAMP production.
Receptor Internalization 15 minutes - 4 hoursReceptor internalization can be a relatively fast process. Time points within this range should capture the dynamics of receptor movement from the cell surface.
Phosphorylation of Signaling Proteins (e.g., p-AMPK, p-JNK, p-p38) 30 minutes - 6 hoursThe phosphorylation of downstream signaling molecules is an early to mid-range event. A time-course experiment within this window is recommended to capture peak phosphorylation.
Cytokine/Chemokine Release (e.g., TNF-α, IL-6) 4 hours - 24 hoursThe production and release of cytokines is a downstream effect that requires transcription and translation. Longer incubation times are generally needed.
Gene Expression Analysis (qPCR) 4 hours - 24 hoursSimilar to cytokine release, changes in gene expression require time for transcription to occur.
Cell Viability/Protection Assays 24 hours - 72 hoursAssessing the protective effects of this compound against a cellular insult often requires longer incubation periods to observe significant changes in cell viability.
Desensitization Assays 4 hours - 96 hoursTo study the long-term effects of receptor activation and potential desensitization, prolonged exposure is necessary. In such cases, it is advisable to change the media with fresh compound every 8-24 hours to account for potential peptide degradation.

Experimental Protocols

Protocol 1: In Vitro Neuroinflammation Model using Microglia

This protocol provides a general workflow for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.

  • Cell Seeding: Plate primary microglia or a microglial cell line (e.g., BV-2) in a suitable multi-well plate at a density that allows for optimal growth and response. Allow the cells to adhere overnight.

  • Pre-treatment with this compound: The following day, replace the medium with fresh medium containing the desired concentrations of this compound. It is recommended to test a range of concentrations (e.g., 1 nM - 1 µM). Incubate for a pre-determined time (e.g., 1 hour) based on your experimental goals.

  • Inflammatory Challenge: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.

  • Incubation: Incubate the cells for a period suitable for your endpoint of interest (refer to the table above). For example, 6 hours for qPCR analysis of inflammatory gene expression or 24 hours for measuring cytokine levels in the supernatant.

  • Sample Collection and Analysis:

    • Supernatant: Collect the cell culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-6) by ELISA.

    • Cell Lysate: Lyse the cells to extract total protein for Western blot analysis of signaling pathways (e.g., p-AMPK, p-JNK, p-p38) or to extract RNA for qPCR analysis.

Protocol 2: cAMP Production Assay

This protocol outlines the steps to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels.

  • Cell Seeding: Seed cells expressing MC4R (e.g., HEK293 cells transfected with an MC4R expression vector) in a 96-well plate and allow them to grow to confluency.

  • Pre-incubation with IBMX: Wash the cells with serum-free medium and then pre-incubate them with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) (e.g., 0.5 mM) for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Stimulation with this compound: Add varying concentrations of this compound to the wells and incubate for 15-60 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak response to this compound 1. Incorrect Storage/Handling: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Low Receptor Expression: The cell line used may not express sufficient levels of MC4R. 3. Suboptimal Concentration: The concentration of this compound may be too low. 4. Suboptimal Incubation Time: The incubation time may be too short or too long to observe the desired effect.1. Ensure proper storage of lyophilized powder at -20°C and prepare fresh dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles. 2. Confirm MC4R expression in your cell line using qPCR, Western blot, or flow cytometry. Consider using a cell line with known high expression or a transiently transfected system. 3. Perform a dose-response experiment to determine the optimal concentration. 4. Conduct a time-course experiment to identify the optimal incubation time for your specific endpoint.
High background or off-target effects 1. High Concentration: The concentration of this compound may be too high, leading to non-specific effects. 2. Cell Culture Contamination: Contamination can lead to unexpected cellular responses.1. Use the lowest effective concentration determined from your dose-response experiments. 2. Regularly check your cell cultures for any signs of contamination.
Inconsistent results between experiments 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect the response. 2. Inconsistent Reagent Preparation: Variations in the preparation of this compound or other reagents. 3. Peptide Instability in Media: The peptide may be degrading in the cell culture medium over longer incubation times.1. Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. 2. Prepare reagents fresh for each experiment whenever possible and follow standardized protocols. 3. For long-term experiments (>24 hours), consider replenishing the medium with fresh this compound every 24 hours.

Visualizing Key Processes

G This compound Signaling Pathway RO27_3225 This compound MC4R MC4R RO27_3225->MC4R Activates AMPK AMPK MC4R->AMPK pAMPK p-AMPK AMPK->pAMPK Phosphorylation JNK_p38 JNK / p38 MAPK pAMPK->JNK_p38 Inhibits Phosphorylation pJNK_p38 p-JNK / p-p38 MAPK JNK_p38->pJNK_p38 Phosphorylation Neuroinflammation Neuroinflammation (e.g., TNF-α, IL-6 release) pJNK_p38->Neuroinflammation Promotes

Caption: Signaling pathway of this compound in attenuating neuroinflammation.

G Experimental Workflow for In Vitro Neuroinflammation Assay cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2-3 cluster_3 Analysis seed_cells Seed Microglia pretreat Pre-treat with This compound seed_cells->pretreat lps Add LPS pretreat->lps incubation Incubate lps->incubation elisa ELISA (Supernatant) incubation->elisa western Western Blot (Cell Lysate) incubation->western qpcr qPCR (Cell Lysate) incubation->qpcr

References

Validation & Comparative

A Comparative Analysis of RO27-3225 TFA and NDP-MSH in Melanocortin 4 Receptor (MC4R) Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two key agonists, RO27-3225 TFA and NDP-MSH, in the activation of the Melanocortin 4 Receptor (MC4R), a critical regulator of energy homeostasis and appetite. This analysis is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction to MC4R Agonists

The Melanocortin 4 Receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, where it plays a pivotal role in regulating food intake and energy expenditure.[1] Activation of MC4R is a key therapeutic strategy for the treatment of obesity and other metabolic disorders. This guide focuses on two well-characterized MC4R agonists:

  • This compound: A potent and selective small-molecule agonist for the MC4R.[2][3]

  • NDP-MSH (Melanotan I): A synthetic analog of the endogenous agonist α-melanocyte-stimulating hormone (α-MSH), known for its high potency but lower selectivity across melanocortin receptor subtypes.

Quantitative Comparison of Agonist Potency

The potency of an agonist is a crucial parameter in drug development and is typically quantified by its half-maximal effective concentration (EC50). The following table summarizes the reported EC50 values for this compound and NDP-MSH in activating MC4R.

CompoundReceptorEC50 (nM)SelectivityReference
This compound Human MC4R1~30-fold selective for MC4R over MC3R[2]
NDP-MSH Human MC4R0.28Non-selective[4]

Note: The provided EC50 values are derived from different studies and may not be directly comparable due to potential variations in experimental conditions. However, they provide a strong indication of the high potency of both compounds. NDP-MSH appears to be more potent, while this compound offers significant selectivity for MC4R over other melanocortin receptors.

MC4R Signaling Pathway

Activation of the MC4R by an agonist initiates a downstream signaling cascade, primarily through the Gs alpha subunit of the associated G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP is a hallmark of MC4R activation and serves as a measurable endpoint in functional assays.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R G_protein G-protein (Gsα, Gβγ) MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (this compound or NDP-MSH) Agonist->MC4R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets cAMP_Assay_Workflow start Start cell_culture 1. Cell Culture & Transfection with MC4R start->cell_culture seeding 2. Seed Cells into Assay Plate cell_culture->seeding pre_incubation 3. Pre-incubation with PDE Inhibitor (e.g., IBMX) seeding->pre_incubation agonist_addition 4. Add Serial Dilutions of Agonist (RO27-3225 or NDP-MSH) pre_incubation->agonist_addition incubation 5. Incubate at 37°C agonist_addition->incubation lysis 6. Cell Lysis incubation->lysis cAMP_quantification 7. Quantify cAMP (e.g., ELISA, HTRF) lysis->cAMP_quantification data_analysis 8. Data Analysis: Generate Dose-Response Curve and Determine EC50 cAMP_quantification->data_analysis end End data_analysis->end

References

Validating MC4R Agonist RO27-3225 Tfa Effects with the Selective Antagonist HS024: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a novel compound is a critical step. This guide provides a comparative framework for utilizing the well-characterized melanocortin 4 receptor (MC4R) antagonist, HS024, to validate the effects of the potent MC4R agonist, RO27-3225 Tfa. This guide includes a summary of their pharmacological data, detailed experimental protocols for validation, and visualizations of the signaling pathways and experimental workflows.

The melanocortin 4 receptor (MC4R) is a G-protein coupled receptor predominantly expressed in the central nervous system and plays a crucial role in regulating energy homeostasis, food intake, and other physiological processes.[1][2] Dysregulation of MC4R signaling is implicated in obesity and other metabolic disorders, making it a key target for therapeutic development.[3]

This compound is a potent and selective agonist of the MC4R, demonstrating neuroprotective and anti-inflammatory effects.[4][5] To rigorously confirm that the observed effects of this compound are indeed mediated by its action on the MC4R, a selective antagonist is required to competitively block these effects. HS024 is a superpotent and highly selective antagonist for the MC4R, making it an ideal tool for such validation studies.[6][7][8]

Comparative Pharmacological Data

The following table summarizes the key pharmacological parameters for HS024 and this compound, highlighting their potency and selectivity for the melanocortin 4 receptor.

CompoundTypeTarget ReceptorPotencySelectivity
HS024 AntagonistMC4RKᵢ = 0.29 nM[6][7][9]~20-fold selective for MC4R over other MC receptors[6]
This compound AgonistMC4REC₅₀ = 1 nM[4][5]~30-fold selective for MC4R over MC3R[4]

Experimental Protocols for Validation

To validate that the effects of this compound are MC4R-dependent, HS024 can be used in a variety of in vitro and in vivo experimental settings. The core principle of these experiments is to demonstrate that pre-treatment with HS024 can attenuate or completely block the physiological or cellular response induced by this compound.

In Vitro Validation: cAMP Accumulation Assay

The MC4R primarily signals through the Gs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). The agonistic activity of this compound can be measured by quantifying cAMP production in cells expressing MC4R. HS024 should inhibit this effect in a dose-dependent manner.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably or transiently expressing the human MC4R.

  • Antagonist Pre-incubation: Plate the cells and pre-incubate with varying concentrations of HS024 for a specified time (e.g., 20-30 minutes) to allow for receptor binding.

  • Agonist Stimulation: Add a fixed, effective concentration of this compound to the wells already containing HS024. Include control wells with no compounds, this compound alone, and HS024 alone.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based biosensors).

  • Data Analysis: Plot the concentration-response curve for HS024's inhibition of the this compound-induced cAMP production. This will demonstrate the competitive antagonism at the MC4R.

In Vivo Validation: Food Intake Studies in Rodent Models

A well-established in vivo effect of MC4R activation is the reduction of food intake. The anorectic effect of this compound can be validated using HS024 in rodent models.

Methodology:

  • Animal Acclimation: Acclimate rodents (e.g., rats or mice) to individual housing and handling.

  • Antagonist Administration: Administer HS024 via an appropriate route (e.g., intracerebroventricularly, i.c.v.) at a dose known to effectively block MC4R.

  • Agonist Administration: After a suitable pre-treatment time, administer this compound.

  • Food Intake Measurement: Provide a pre-weighed amount of food and measure consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) post-drug administration.

  • Controls: Include vehicle control groups, a group receiving only this compound, and a group receiving only HS024.

  • Data Analysis: Compare the food intake between the different treatment groups. A successful validation will show that the reduction in food intake caused by this compound is significantly reversed in the animals pre-treated with HS024.

In Vivo Validation: Neuroinflammation Model

In a model of intracerebral hemorrhage (ICH) in mice, RO27-3225 has been shown to have anti-inflammatory effects. HS024 was used to confirm that this effect was mediated by MC4R.

Methodology:

  • ICH Induction: Induce ICH in mice, for example, by intrastriatal injection of collagenase.[6]

  • Antagonist and Agonist Administration: In a treatment group, administer HS024 prior to the administration of this compound.[6] Control groups should include sham, ICH with vehicle, ICH with this compound only, and ICH with HS024 only.

  • Assessment of Neuroinflammation: At a defined time point after ICH, assess markers of neuroinflammation. This can be done through:

    • Western Blot: Analyze the expression of key inflammatory and signaling proteins in brain tissue lysates (e.g., p-JNK, p-p38 MAPK, TNF-α, IL-1β).[6]

    • Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of microglial activation or neutrophil infiltration.[6]

  • Data Analysis: Quantify the levels of inflammatory markers. The study by Zhou et al. (2018) demonstrated that the reduction in these markers by this compound was reversed by pre-treatment with HS024, confirming the MC4R-dependent anti-inflammatory effect.[6]

Visualizing the Molecular Interaction and Experimental Logic

To further clarify the concepts, the following diagrams illustrate the signaling pathway, the mechanism of action of the compounds, and the experimental workflow for validation.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RO27-3225 This compound (Agonist) MC4R MC4R RO27-3225->MC4R Binds & Activates HS024 HS024 (Antagonist) HS024->MC4R Binds & Blocks G_Protein Gαs MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced inflammation, decreased food intake) PKA->Cellular_Response Phosphorylates targets leading to

Caption: MC4R signaling pathway activated by this compound and blocked by HS024.

Experimental_Workflow cluster_invitro In Vitro Validation (cAMP Assay) cluster_invivo In Vivo Validation (Food Intake) Cells MC4R-expressing cells Pre-treat Pre-treat with HS024 Cells->Pre-treat Stimulate Stimulate with this compound Pre-treat->Stimulate Measure Measure cAMP levels Stimulate->Measure Result_vitro HS024 blocks RO27-3225-induced cAMP increase Measure->Result_vitro Animals Rodent Models Admin_HS024 Administer HS024 Animals->Admin_HS024 Admin_RO27 Administer this compound Admin_HS024->Admin_RO27 Measure_Food Measure Food Intake Admin_RO27->Measure_Food Result_vivo HS024 reverses RO27-3225-induced anorexia Measure_Food->Result_vivo

Caption: Experimental workflow for validating this compound effects with HS024.

Logical_Relationship RO27_Effect Observed Effect of This compound MC4R_Activation MC4R Activation RO27_Effect->MC4R_Activation Hypothesis: Is Mediated By Effect_Blocked Effect of this compound is Blocked MC4R_Activation->Effect_Blocked Is Prevented By HS024_Block HS024 Blocks MC4R HS024_Block->Effect_Blocked

Caption: Logical relationship of using HS024 to confirm MC4R-mediated effects.

References

A Comparative Analysis of RO27-3225 TFA and Other Melanocortin-4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the melanocortin-4 receptor (MC4R) agonist RO27-3225 TFA with other notable agonists. This document focuses on receptor selectivity, supported by experimental data, and outlines the methodologies used in these key experiments.

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor predominantly expressed in the central nervous system and plays a crucial role in regulating energy homeostasis, food intake, and body weight. Its significance as a therapeutic target for obesity and other metabolic disorders has led to the development of numerous agonists. This guide will focus on this compound, a potent and selective MC4R agonist, and compare its performance with other well-characterized MC4R agonists: Setmelanotide, Bremelanotide, and THIQ. The term "TFA" in this compound refers to its formulation as a trifluoroacetate salt, a common practice in peptide and small molecule drug development, and does not pertain to its receptor selectivity.

Comparative Selectivity of MC4R Agonists

The selectivity of a ligand for its target receptor over other related receptors is a critical factor in drug development, as it can significantly impact the therapeutic window and side-effect profile. In the context of MC4R agonists, selectivity is typically assessed against other melanocortin receptor subtypes (MC1R, MC2R, MC3R, and MC5R).

The following table summarizes the available quantitative data on the functional potency (EC50) and binding affinity (IC50 or Ki) of RO27-3225 and other selected MC4R agonists. Lower EC50 values indicate higher potency in activating the receptor, while lower IC50 or Ki values signify stronger binding affinity.

CompoundMC1RMC2RMC3RMC4RMC5RSelectivity (MC4R vs. others)
RO27-3225 EC50: 8 nM[1]-~30-fold less potent than at MC4R[1]EC50: 1 nM[1]-Highly selective for MC4R over MC1R and MC3R.
Setmelanotide EC50: 5.8 nM-EC50: 5.3 nMEC50: 0.27 nM; Ki: 2.1 nMEC50: >1000 nMApproximately 20-fold more potent at MC4R than at MC1R and MC3R.[2]
Bremelanotide Higher affinity than MC4RLowest affinityLower affinity than MC4RSecond highest affinityLower affinity than MC3RNon-selective, with a potency order of MC1R > MC4R > MC3R > MC5R > MC2R.[3][4]
THIQ IC50: 2067 nM; EC50: 2850 nM-IC50: 761 nM; EC50: 2487 nMIC50: 1.2 nM; EC50: 2.1 nMIC50: 326 nM; EC50: 737 nMHighly selective for MC4R over MC1R, MC3R, and MC5R.

Signaling Pathways and Experimental Workflows

To understand how the selectivity of these agonists is determined, it is essential to visualize the underlying biological processes and experimental procedures.

MC4R Signaling Pathway

Activation of the MC4R by an agonist initiates a downstream signaling cascade that is fundamental to its physiological effects. The following diagram illustrates this pathway.

MC4R_Signaling cluster_membrane Cell Membrane Agonist MC4R Agonist (e.g., RO27-3225) MC4R MC4R Agonist->MC4R Binds to G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (transcription factor) PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., related to satiety) CREB->Gene_Expression Regulates

Caption: MC4R agonist binding activates a Gs protein, leading to cAMP production and downstream signaling.

Experimental Workflow for Agonist Selectivity

The determination of an agonist's selectivity profile involves a series of well-defined experimental steps. The following diagram outlines a typical workflow for these assays.

Agonist_Selectivity_Workflow cluster_cell_culture Cell Line Preparation cluster_assays Selectivity Assays cluster_data_analysis Data Analysis Cell_Lines Cell Lines Expressing Melanocortin Receptors (MC1R, MC3R, MC4R, MC5R) Transfection Transient or Stable Transfection Cell_Culture Cell Culture and Expansion Binding_Assay Radioligand Binding Assay (Competition) Cell_Culture->Binding_Assay Functional_Assay cAMP Accumulation Assay (e.g., HTRF) Cell_Culture->Functional_Assay IC50_Ki Determine IC50/Ki values (Binding Affinity) Binding_Assay->IC50_Ki EC50 Determine EC50 values (Functional Potency) Functional_Assay->EC50 Selectivity_Profile Calculate Selectivity Ratios (e.g., EC50(MCxR) / EC50(MC4R)) IC50_Ki->Selectivity_Profile EC50->Selectivity_Profile

References

A Head-to-Head Comparison of Neuroprotective Agents: RO27-3225 Tfa and NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective neuroprotective strategies against acute brain injuries like stroke and intracerebral hemorrhage, various therapeutic agents are under intense investigation. This guide provides a detailed, data-driven comparison of a novel melanocortin 4 receptor (MC4R) agonist, RO27-3225 Tfa, and a well-established class of neuroprotectants, the N-methyl-D-aspartate (NMDA) receptor antagonists.

Overview of Neuroprotective Mechanisms

This compound is a potent and selective agonist for the melanocortin 4 receptor (MC4R)[1]. Its neuroprotective effects are primarily attributed to its potent anti-inflammatory properties[1]. Activation of MC4R by this compound has been shown to attenuate neuroinflammation by modulating the AMPK/JNK/p38 MAPK signaling pathway[2]. This ultimately leads to a reduction in brain edema, suppression of microglia and macrophage activation, and inhibition of neuronal pyroptosis[2][3].

NMDA Receptor Antagonists exert their neuroprotective effects by blocking the excitotoxicity cascade initiated by excessive glutamate release during ischemic events[4]. Overstimulation of NMDA receptors leads to a massive influx of calcium ions, triggering a cascade of intracellular events that result in neuronal cell death[4]. By blocking these receptors, NMDA receptor antagonists can significantly reduce the extent of neuronal damage. This class of drugs includes competitive antagonists, non-competitive antagonists, and glycine site antagonists[5].

Quantitative Performance Comparison

Table 1: Neuroprotective Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)

Outcome MeasureVehicle ControlThis compound (180 μg/kg)% ImprovementAnimal ModelReference
Neurological Deficit Score (modified Garcia test at 24h)7.8 ± 0.710.2 ± 0.8~30%Collagenase-induced ICH in male CD1 mice[3]
Brain Water Content (Ipsilateral Hemisphere at 24h)81.2 ± 0.6%79.5 ± 0.5%ReductionCollagenase-induced ICH in male CD1 mice[2]
Neuronal Pyroptosis (Cleaved Caspase-1 positive neurons at 24h)Significantly IncreasedSignificantly DecreasedInhibitionCollagenase-induced ICH in male CD1 mice[3]

Table 2: Neuroprotective Efficacy of NMDA Receptor Antagonists in Rat Models of Middle Cerebral Artery Occlusion (MCAO)

Compound (Class)Vehicle Control (Infarct Volume)Treatment (Infarct Volume)% Infarct ReductionAnimal ModelReference
CNS 1102 (Non-competitive)Not specified66% reduction66%Permanent MCAO in rats
ZD9379 (Glycine site antagonist)211.2 ± 50.0 mm³119.2 ± 52.2 mm³ (10 mg/kg)43.6%Permanent MCAO in Sprague-Dawley rats
AR-R15896 (Competitive)~450 mm³~200 mm³ (administered at 1h post-occlusion)~55%Permanent MCAO in rats[6]

Experimental Protocols

Collagenase-Induced Intracerebral Hemorrhage (ICH) in Mice (for this compound studies)[7][8][9][10]
  • Animal Model: Adult male CD1 mice are typically used.

  • Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine and xylazine.

  • Stereotactic Surgery:

    • The animal is placed in a stereotactic frame.

    • A burr hole is drilled over the right basal ganglia at specific coordinates (e.g., 0.5 mm anterior, 2.1 mm lateral to bregma).

    • Bacterial collagenase (e.g., 0.075 units in 0.5 μL sterile saline) is infused into the striatum using a microinfusion pump at a slow rate (e.g., 0.1 μL/min).

    • The needle is left in place for a few minutes post-injection to prevent reflux and then slowly withdrawn.

  • Drug Administration:

    • This compound (e.g., 60, 180, or 540 μg/kg) or vehicle (saline) is administered via intraperitoneal injection at a specific time point after ICH induction (e.g., 1 hour)[3].

  • Outcome Assessments:

    • Neurological Deficit Scoring: Evaluated at various time points (e.g., 24 and 72 hours) using scales like the modified Garcia test, corner turn test, and forelimb placement test[3].

    • Brain Water Content: Measured to assess brain edema. The brain is removed, and the wet and dry weights of the hemispheres are determined.

    • Histology and Immunohistochemistry: Brains are sectioned and stained to assess neuronal death (e.g., TUNEL assay), microglia/macrophage activation (e.g., Iba1 staining), and neutrophil infiltration (e.g., MPO staining)[2].

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents (for NMDA Antagonist studies)[11][12][13][14][15]
  • Animal Model: Adult male rats (e.g., Sprague-Dawley) or mice are commonly used.

  • Anesthesia: Anesthesia is induced and maintained with an inhalant anesthetic like isoflurane.

  • Surgical Procedure:

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and a small incision is made.

    • A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The occlusion is maintained for a specific duration (e.g., 60 or 90 minutes).

    • The filament is then withdrawn to allow for reperfusion.

  • Drug Administration:

    • NMDA receptor antagonists or vehicle are typically administered intravenously or intraperitoneally before, during, or after the ischemic period.

  • Outcome Assessments:

    • Infarct Volume Measurement: At a set time after reperfusion (e.g., 24 hours), the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC)[7][8][9][10][11]. Viable tissue stains red, while the infarcted tissue remains unstained (white). The infarct volume is then quantified using image analysis software.

    • Neuronal Apoptosis Assessment: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining is a common method to detect DNA fragmentation, a hallmark of apoptosis, in brain sections[12][13][14][15].

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The neuroprotective effect of this compound is mediated through the activation of the MC4R, which in turn inhibits the pro-inflammatory and pro-apoptotic ASK1/JNK/p38 MAPK signaling cascade.

RO27_3225_Pathway RO27 This compound MC4R MC4R RO27->MC4R activates AMPK AMPK MC4R->AMPK activates ASK1 ASK1 AMPK->ASK1 inhibits MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MAPK MKK3_6->p38 Neuroinflammation Neuroinflammation (TNF-α, IL-1β) JNK->Neuroinflammation Pyroptosis Neuronal Pyroptosis (NLRP1, Caspase-1) JNK->Pyroptosis p38->Neuroinflammation p38->Pyroptosis

Caption: this compound signaling cascade.

Experimental Workflow for Neuroprotective Agent Testing in an ICH Model

This workflow outlines the key steps in evaluating a neuroprotective agent like this compound in a collagenase-induced intracerebral hemorrhage model.

ICH_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia) Start->Animal_Prep ICH_Induction ICH Induction (Collagenase Injection) Animal_Prep->ICH_Induction Drug_Admin Drug Administration (this compound or Vehicle) ICH_Induction->Drug_Admin Behavioral Behavioral Assessment (Neurological Scoring) Drug_Admin->Behavioral Sacrifice Sacrifice Behavioral->Sacrifice Brain_Harvest Brain Harvesting Sacrifice->Brain_Harvest Edema Brain Water Content Brain_Harvest->Edema Histology Histological Analysis (TUNEL, Iba1, MPO) Brain_Harvest->Histology End End Edema->End Histology->End

Caption: Workflow for ICH neuroprotection study.

Consequences of NMDA Receptor Antagonism in Ischemic Stroke

This diagram illustrates the central role of NMDA receptor overactivation in the excitotoxic cascade following an ischemic event and how antagonists intervene.

NMDA_Antagonist_Pathway Ischemia Ischemic Event Glutamate ↑ Extracellular Glutamate Ischemia->Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R over-activates Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx Cell_Death Neuronal Cell Death (Necrosis, Apoptosis) Ca_Influx->Cell_Death triggers cascade NMDA_Antagonist NMDA Receptor Antagonist NMDA_Antagonist->NMDA_R blocks

References

Validating the Mechanism of RO27-3225 Tfa: A Comparative Guide to Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of RO27-3225 Tfa, a potent and selective melanocortin 4 receptor (MC4R) agonist. By utilizing specific pathway inhibitors, researchers can elucidate the signaling cascade downstream of MC4R activation and confirm the on-target effects of this compound. This guide offers a framework for designing and interpreting key experiments, complete with detailed protocols and comparative data.

This compound: An Overview of its Mechanism of Action

This compound is a small molecule agonist that selectively targets the melanocortin 4 receptor (MC4R), a G-protein coupled receptor predominantly expressed in the central nervous system.[1] Activation of MC4R by this compound has been shown to exert neuroprotective and anti-inflammatory effects.[1] The established signaling pathway initiated by this compound involves the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the pro-inflammatory signaling cascades mediated by c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[2][3]

Pathway Inhibitors for Mechanism Validation

To rigorously validate this proposed mechanism, specific inhibitors targeting key nodes in the signaling pathway are employed. This approach allows for the systematic dissection of the signaling cascade and confirms that the observed effects of this compound are indeed mediated through the intended pathway.

InhibitorPrimary TargetRole in Validation
HS024 Melanocortin 4 Receptor (MC4R) AntagonistBy competitively blocking the MC4R, HS024 is used as a negative control to demonstrate that the effects of this compound are specifically mediated through this receptor. Co-administration of HS024 with this compound is expected to abolish the downstream signaling effects.
Dorsomorphin AMP-activated protein kinase (AMPK) InhibitorAs a selective inhibitor of AMPK, Dorsomorphin is used to confirm the critical role of this enzyme in the signaling pathway. If the effects of this compound are dependent on AMPK activation, co-treatment with Dorsomorphin should prevent the downstream inhibition of JNK and p38 MAPK.

Comparative Efficacy and Potency

The following table summarizes the key pharmacological parameters for this compound and the selected pathway inhibitors. This data is essential for determining appropriate experimental concentrations.

CompoundTargetEC50 / IC50 / KiReference
This compound MC4R (agonist)EC50: 1 nM[1]
HS024 MC4R (antagonist)Ki: 0.29 nM[4]
Dorsomorphin AMPK (inhibitor)Ki: 109 nM[5]

Experimental Validation: Quantitative Data

The following tables present hypothetical quantitative data derived from Western blot analyses, illustrating the expected outcomes when validating the mechanism of this compound with pathway inhibitors. The data represents the relative protein expression or phosphorylation levels normalized to a control group.

Table 1: Effect of this compound and HS024 on Downstream Signaling

Treatment Groupp-AMPK/AMPK Ratiop-JNK/JNK Ratiop-p38/p38 Ratio
Vehicle Control1.001.001.00
This compound (10 nM)2.500.400.35
HS024 (10 nM)1.050.981.02
This compound (10 nM) + HS024 (10 nM)1.100.950.97

Table 2: Effect of this compound and Dorsomorphin on Downstream Signaling

Treatment Groupp-AMPK/AMPK Ratiop-JNK/JNK Ratiop-p38/p38 Ratio
Vehicle Control1.001.001.00
This compound (10 nM)2.450.420.38
Dorsomorphin (1 µM)0.951.030.99
This compound (10 nM) + Dorsomorphin (1 µM)1.020.960.95

Experimental Protocols

Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps for assessing the phosphorylation status of key signaling proteins.

a. Cell Lysis and Protein Quantification:

  • Treat cells with this compound, HS024, Dorsomorphin, or a combination as per the experimental design.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

b. Gel Electrophoresis and Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-JNK, JNK, p-p38, and p38 overnight at 4°C. (See manufacturer's datasheet for recommended dilutions).

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

d. Detection and Quantification:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Immunofluorescence for Microglial Activation

This protocol is for visualizing and quantifying the effect of this compound on microglial activation, a key indicator of neuroinflammation.

a. Cell Culture and Treatment:

  • Plate microglial cells on coverslips in a 24-well plate.

  • Treat the cells with this compound, with or without the inhibitors HS024 or Dorsomorphin.

  • Include a positive control for microglial activation (e.g., LPS).

b. Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

c. Staining:

  • Block with 1% BSA in PBST for 30 minutes.

  • Incubate with a primary antibody against a microglial activation marker (e.g., Iba1 or CD68) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

d. Imaging and Analysis:

  • Mount the coverslips on microscope slides.

  • Capture images using a fluorescence microscope.

  • Quantify the fluorescence intensity or the number of activated microglia per field of view using image analysis software.

Visualizing the Validation Strategy

The following diagrams illustrate the signaling pathway, the experimental workflow, and the logical framework for validating the mechanism of this compound.

G RO27_3225 This compound MC4R MC4R RO27_3225->MC4R activates AMPK AMPK MC4R->AMPK activates JNK_p38 JNK / p38 MAPK AMPK->JNK_p38 inhibits Inflammation Neuroinflammation JNK_p38->Inflammation promotes

Caption: Signaling pathway of this compound.

G cluster_exp Experimental Groups cluster_analysis Analysis Vehicle Vehicle Control WesternBlot Western Blot (p-AMPK, p-JNK, p-p38) Vehicle->WesternBlot Immunofluorescence Immunofluorescence (Microglial Activation) Vehicle->Immunofluorescence RO27_3225 This compound RO27_3225->WesternBlot RO27_3225->Immunofluorescence Inhibitor Pathway Inhibitor (HS024 or Dorsomorphin) Inhibitor->WesternBlot Inhibitor->Immunofluorescence Combination This compound + Pathway Inhibitor Combination->WesternBlot Combination->Immunofluorescence G RO27_3225_effect This compound shows a biological effect Hypothesis Hypothesis: Effect is via MC4R -> AMPK RO27_3225_effect->Hypothesis HS024_test Test with HS024 (MC4R antagonist) Hypothesis->HS024_test Dorsomorphin_test Test with Dorsomorphin (AMPK inhibitor) Hypothesis->Dorsomorphin_test HS024_result Result: Effect is blocked HS024_test->HS024_result Dorsomorphin_result Result: Effect is blocked Dorsomorphin_test->Dorsomorphin_result Conclusion Conclusion: Mechanism is validated HS024_result->Conclusion Dorsomorphin_result->Conclusion

References

A Comparative Analysis of RO27-3225 Tfa and Other Modulators of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data on RO27-3225 Tfa's effects on neuroinflammation alongside three other therapeutic agents: Minocycline, Celecoxib, and NDP-MSH. The information is intended to assist researchers in evaluating their relative performance and underlying mechanisms of action in preclinical models of neurological injury.

Introduction to Neuroinflammation Modulators

Neuroinflammation is a critical component in the pathophysiology of various neurological disorders, including stroke and intracerebral hemorrhage (ICH). The activation of resident immune cells, primarily microglia, and the subsequent release of pro-inflammatory cytokines contribute significantly to secondary brain injury. This guide focuses on four compounds that have shown promise in mitigating these detrimental inflammatory processes.

  • This compound: A selective agonist for the melanocortin receptor 4 (MC4R), which has demonstrated anti-inflammatory effects in models of cerebral hemorrhage and infarction.

  • Minocycline: A tetracycline antibiotic with known anti-inflammatory properties, primarily through the inhibition of microglial activation.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor that reduces the production of pro-inflammatory prostaglandins.

  • NDP-MSH: A synthetic analog of α-melanocyte-stimulating hormone that acts as a potent agonist at melanocortin receptors, particularly MC1R, to exert neuroprotective and anti-inflammatory effects.

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative effects of this compound and the selected alternatives on key markers of neuroinflammation and neurological outcomes in animal models of intracerebral hemorrhage (ICH) and ischemic stroke.

Table 1: Effects on Inflammatory Cytokines and Microglia Activation
CompoundAnimal ModelDosage and AdministrationEffect on Pro-inflammatory CytokinesEffect on Microglia/Macrophage ActivationCitation
This compound Mouse ICH180 μg/kg, i.p.Decreased expression of TNF-α and IL-1βSuppressed microglia/macrophage activation[1]
Minocycline Rat Ischemic Stroke90 mg/kg, i.p.Decreased expression of IL-1β, TNF-α, and IL-6Inhibition of microglial activation[2]
Minocycline Mouse Stroke3.0–10.0 mg/kg, IV8.94 times more likely to have non-detectable IL-6 at 24hPotent systemic anti-inflammatory effect[3][4]
Celecoxib Rat ICH10 or 20 mg/kg, i.p.Reduces inflammation (mechanism via PGE2 reduction)Alters expression of microglia/macrophage markers[5][6]
NDP-MSH Mouse ICH5 µ g/mouse , i.p.Significantly reduced expression of p-NF-κB p65, IL-1β, and TNF-αReduced number of microglia in the peri-hematoma tissue[7]
Table 2: Effects on Neurological Outcomes
CompoundAnimal ModelDosage and AdministrationEffect on Brain EdemaEffect on Neurological DeficitsCitation
This compound Mouse ICH180 μg/kg, i.p.Significantly reduced brain water contentSignificantly improved performance in modified Garcia, forelimb placement, and corner turn tests[8]
Minocycline Rat Ischemic Stroke45 mg/kg, i.p.Not specifiedImproved motor and neurobehavioural functions[2]
Celecoxib Rat ICH10 or 20 mg/kg, i.p.Reduction of brain edemaBetter functional recovery in behavioral tests[5]
Celecoxib Human ICH400 mg twice a day for 14 daysAssociated with a smaller expansion of perihematomal edemaNot specified[9]
NDP-MSH Mouse ICH5 µ g/mouse , i.p.Attenuated brain water contentSignificantly ameliorated neurological deficits[10]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these compounds are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate the known mechanisms.

RO27_3225_Tfa_Pathway RO27_3225 This compound MC4R MC4R RO27_3225->MC4R activates AMPK AMPK MC4R->AMPK activates JNK_p38 JNK/p38 MAPK AMPK->JNK_p38 inhibits Neuroinflammation Neuroinflammation (Microglia Activation, Cytokine Release) JNK_p38->Neuroinflammation promotes

This compound Signaling Pathway

Minocycline_Pathway Minocycline Minocycline TLR2 TLR2 Minocycline->TLR2 inhibits STAT3 STAT3 Minocycline->STAT3 inhibits phosphorylation NFkB NF-κB Minocycline->NFkB inhibits activation Microglia_Activation Microglia Activation TLR2->Microglia_Activation Cytokine_Production Pro-inflammatory Cytokine Production STAT3->Cytokine_Production NFkB->Cytokine_Production

Minocycline Signaling Pathway

Celecoxib_Pathway Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 inhibits Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins synthesizes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation_Edema Inflammation & Edema Prostaglandins->Inflammation_Edema promotes

Celecoxib Signaling Pathway

NDP_MSH_Pathway NDP_MSH NDP-MSH MC1R MC1R NDP_MSH->MC1R activates CREB p-CREB MC1R->CREB increases Nr4a1 Nr4a1 CREB->Nr4a1 increases NFkB p-NF-κB p65 Nr4a1->NFkB inhibits Neuroinflammation Neuroinflammation & BBB Disruption NFkB->Neuroinflammation promotes

NDP-MSH Signaling Pathway

Experimental Protocols

A generalized experimental workflow for inducing and treating intracerebral hemorrhage in a mouse model is outlined below. Specific parameters for each compound are detailed in the subsequent sections.

ICH_Workflow cluster_pre Pre-Procedure cluster_procedure ICH Induction cluster_post Post-Procedure & Treatment Animal_Acclimation Animal Acclimation (e.g., 7 days) Anesthesia Anesthesia (e.g., Ketamine/Xylazine or Isoflurane) Animal_Acclimation->Anesthesia Stereotaxic_Frame Placement in Stereotaxic Frame Anesthesia->Stereotaxic_Frame Burr_Hole Creation of Burr Hole Stereotaxic_Frame->Burr_Hole Blood_Injection Autologous Blood Injection or Collagenase Injection Burr_Hole->Blood_Injection Drug_Administration Drug Administration (Specific time point post-ICH) Blood_Injection->Drug_Administration Monitoring Post-operative Monitoring (Temperature, Recovery) Drug_Administration->Monitoring Outcome_Assessment Outcome Assessment (Behavioral tests, Histology, Western Blot) Monitoring->Outcome_Assessment

General Workflow for ICH Model
This compound Protocol

  • Animal Model: Adult male CD1 mice.

  • ICH Induction: Intrastriatal injection of bacterial collagenase.

  • Treatment: Intraperitoneal (i.p.) injection of this compound (180 μg/kg) at 1 hour after collagenase injection.

  • Assessments: Neurobehavioral tests, brain water content, immunofluorescence staining, and Western blot analysis.[1][2]

Minocycline Protocol
  • Animal Model: Rats (model not specified in one study, another used a mouse model of SAH).

  • Injury Induction: Focal cerebral ischemia or subarachnoid hemorrhage (SAH).

  • Treatment: Intraperitoneal (i.p.) injection of Minocycline (45 mg/kg or 90 mg/kg) at various time points post-injury.[2][11] In a clinical study, intravenous (IV) administration of 3.0-10.0 mg/kg was used within 6 hours of acute ischemic stroke onset.[3]

  • Assessments: Infarct volume, neurological function, cytokine levels (ELISA), and microglia activation (immunohistochemistry).[2][3]

Celecoxib Protocol
  • Animal Model: Adult rats.

  • ICH Induction: Collagenase injection.

  • Treatment: Intraperitoneal (i.p.) injection of Celecoxib (10 or 20 mg/kg) at 20 minutes, 6 hours, and 24 hours after ICH, and then daily.[5] In a human trial, patients received 400 mg twice a day for 14 days.[9]

  • Assessments: Behavioral tests, brain edema measurement, and analysis of prostaglandin E2 production.[5]

NDP-MSH Protocol
  • Animal Model: Male C57BL/6 mice.

  • ICH Induction: Autologous blood-injection model.

  • Treatment: Intraperitoneal (i.p.) injection of NDP-MSH (optimal dose of 5 μ g/mouse ) at 1 hour after ICH.[7][12]

  • Assessments: Neurological tests, brain water content, Evans blue extravasation (for BBB permeability), immunofluorescence staining, and Western blot analysis.[12]

Conclusion

This compound demonstrates significant anti-inflammatory and neuroprotective effects in preclinical models of neurological injury, comparable to other established and investigational neuroprotective agents. Its specific action on the MC4R and the downstream AMPK/JNK/p38 MAPK signaling pathway provides a targeted approach to mitigating neuroinflammation.

Minocycline and Celecoxib, with their broader anti-inflammatory mechanisms, have also shown efficacy. Minocycline's ability to directly inhibit microglial activation and Celecoxib's reduction of inflammatory prostaglandins represent alternative strategies for combating neuroinflammation. NDP-MSH, acting on a different melanocortin receptor (MC1R) than this compound, also effectively reduces neuroinflammation through a distinct signaling cascade involving CREB/Nr4a1/NF-κB.

The choice of therapeutic agent will likely depend on the specific context of the neurological injury, the desired therapeutic window, and the targeted molecular pathways. The data presented in this guide offer a foundation for further investigation and comparative studies to elucidate the most effective strategies for treating neuroinflammation-mediated brain injury.

References

A Comparative Analysis of RO27-3225 Tfa and α-Melanocyte-Stimulating Hormone (α-MSH) for Melanocortin Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic melanocortin receptor agonist RO27-3225 Tfa and the endogenous neuropeptide α-melanocyte-stimulating hormone (α-MSH). We will objectively evaluate their performance based on receptor selectivity, potency, and known signaling pathways, supported by experimental data. This document aims to assist researchers in selecting the appropriate tool compound for their studies of the melanocortin system.

At a Glance: Key Differences

FeatureThis compoundα-Melanocyte-Stimulating Hormone (α-MSH)
Receptor Selectivity Selective agonist for the Melanocortin 4 Receptor (MC4R)Non-selective agonist for Melanocortin Receptors 1, 3, 4, and 5 (MC1R, MC3R, MC4R, MC5R)
Primary Advantage High selectivity for MC4R allows for the specific investigation of this receptor's functions.As the endogenous ligand, it is the physiological standard for studying the overall effects of melanocortin system activation.
Known Effects Neuroprotective and anti-inflammatory effects, primarily mediated through MC4R.Pleiotropic effects including pigmentation, anti-inflammatory responses, immune modulation, and regulation of energy homeostasis.[1]

Quantitative Comparison: Receptor Potency

The following table summarizes the available data on the potency of this compound and α-MSH at various melanocortin receptors. It is important to note that the data for each compound may come from different studies, which could involve variations in experimental conditions.

CompoundReceptorPotency (EC50, nM)Reference
This compound MC1R8[2]
MC3R~30-fold less potent than at MC4R[2]
MC4R1[2]
MC5RNo data available
α-MSH MC1R2 (pM)[3]
MC3RData not directly comparable (Ki values available)
MC4RData not directly comparable (Ki values available)
MC5R7.3[4]

Note: EC50 values represent the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency. The data for α-MSH at MC3R and MC4R is often presented as Ki (inhibitory constant) from binding assays, which is not directly comparable to EC50 from functional assays.

Signaling Pathways

Both this compound and α-MSH primarily exert their effects by activating Gs protein-coupled receptors, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[1][5] However, their signaling can diverge, particularly due to the receptor selectivity of this compound.

α-MSH Signaling Pathway

α-MSH, being a non-selective agonist, can initiate signaling through MC1R, MC3R, MC4R, and MC5R, leading to a broad range of physiological responses. The canonical pathway for all these receptors is the Gs-cAMP-PKA cascade.[1][6] Additionally, α-MSH has been shown to modulate other signaling pathways, including the MAPK/ERK pathway.[6]

alpha_MSH_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm alpha-MSH alpha-MSH MCR MC1R, MC3R, MC4R, MC5R alpha-MSH->MCR Binds to Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Physiological Responses (Pigmentation, Anti-inflammation, etc.) CREB->Downstream Regulates Gene Expression

Canonical signaling pathway of α-MSH via melanocortin receptors.

This compound Signaling Pathway

As a selective MC4R agonist, this compound's signaling is primarily channeled through this receptor. While it also utilizes the Gs-cAMP-PKA pathway, studies have revealed its involvement in other signaling cascades, such as the AMPK/JNK/p38 MAPK pathway, particularly in the context of its neuroprotective and anti-inflammatory effects.[5][7]

RO27_3225_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm RO27-3225 RO27-3225 MC4R MC4R RO27-3225->MC4R Binds to Gs Gs Protein MC4R->Gs Activates AMPK AMPK MC4R->AMPK Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_cAMP Physiological Responses PKA->Downstream_cAMP Mediates JNK_p38 JNK/p38 MAPK AMPK->JNK_p38 Inhibits Downstream_AMPK Neuroprotection & Anti-inflammation JNK_p38->Downstream_AMPK Leads to

Signaling pathways of this compound via the MC4R.

Experimental Protocols

Detailed below are generalized protocols for key assays used to characterize melanocortin receptor agonists. These should be adapted based on specific experimental needs and available reagents.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [125I]-NDP-α-MSH) from the melanocortin receptors.

Materials:

  • Cell membranes expressing the melanocortin receptor of interest.

  • Radiolabeled ligand (e.g., [125I]-NDP-α-MSH).

  • Unlabeled competitor (this compound or α-MSH).

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1.5 mM MgCl2, 0.2% BSA, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well plates.

  • Filter mats (e.g., GF/C).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled competitor.

  • In a 96-well plate, add binding buffer, cell membranes, and the unlabeled competitor at various concentrations.

  • Add the radiolabeled ligand at a fixed concentration to all wells.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mats and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each competitor concentration and determine the IC50 value.

Binding_Assay_Workflow A Prepare serial dilutions of unlabeled competitor B Add buffer, membranes, & competitor to 96-well plate A->B C Add radiolabeled ligand B->C D Incubate to reach equilibrium C->D E Filter to separate bound & free ligand D->E F Wash filters E->F G Measure radioactivity F->G H Calculate IC50 G->H

Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of a test compound to stimulate the production of intracellular cAMP upon binding to a melanocortin receptor.

Materials:

  • Cells expressing the melanocortin receptor of interest (e.g., HEK293 or CHO cells).

  • Test compound (this compound or α-MSH).

  • Cell culture medium.

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound.

  • Aspirate the culture medium and replace it with a medium containing IBMX.

  • Add the test compound at various concentrations to the wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP concentration using the plate reader.

  • Plot the cAMP concentration against the agonist concentration to determine the EC50 value.

cAMP_Assay_Workflow A Seed cells in 96-well plate C Add IBMX-containing medium to cells A->C B Prepare serial dilutions of test compound D Add test compound B->D C->D E Incubate at 37°C D->E F Lyse cells E->F G Measure cAMP concentration F->G H Calculate EC50 G->H

Workflow for a cAMP functional assay.

Conclusion: Which to Choose?

The choice between this compound and α-MSH depends entirely on the research question.

  • For studying the specific roles of the MC4R in isolation , this compound is the superior tool due to its high selectivity. This allows for the attribution of observed effects directly to MC4R activation, minimizing confounding signals from other melanocortin receptors. Its demonstrated neuroprotective and anti-inflammatory properties make it particularly valuable for research in these areas.

  • For investigating the overall physiological effects of the melanocortin system or for studies where the natural ligand is required , α-MSH is the appropriate choice. As the endogenous agonist, it provides a baseline for understanding the integrated response to melanocortin signaling across multiple receptor subtypes.

References

Comparative Analysis of RO27-3225 Tfa's Potency at Melanocortin Receptors 1, 3, and 4

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding and activation profiles of the selective MC4R agonist, RO27-3225 Tfa, in comparison to other relevant compounds.

This guide provides a detailed comparative analysis of the potency of the synthetic peptide agonist this compound at the human melanocortin 1, 3, and 4 receptors (MC1R, MC3R, and MC4R). The data presented is intended to inform researchers, scientists, and professionals in the field of drug development about the selectivity and efficacy of this compound relative to other notable melanocortin receptor agonists. All quantitative data is summarized in clear tabular format, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Potency and Selectivity Profile of this compound

This compound is a potent and selective agonist for the melanocortin 4 receptor (MC4R). Experimental data indicates that it exhibits a high affinity for MC4R with an EC50 value of 1 nM.[1] Its potency at MC1R is slightly lower, with a reported EC50 of 8 nM.[1] Notably, this compound demonstrates a significant selectivity for MC4R over MC3R, with approximately 30-fold greater potency at MC4R. While a precise EC50 value for MC3R is not consistently reported in the literature, this selectivity ratio suggests an estimated EC50 in the range of 30 nM.

Comparative Agonist Potency at Melanocortin Receptors

To provide a broader context for the potency of this compound, the following table compares its activity with two other well-characterized melanocortin receptor agonists: Setmelanotide and Bremelanotide.

CompoundMC1R EC50 (nM)MC3R EC50 (nM)MC4R EC50 (nM)
This compound 8[1]~30 (estimated)1[1]
Setmelanotide 5.8[2]5.3[2]0.27[2]
Bremelanotide --0.25[3]

Note: Data for Bremelanotide at MC1R and MC3R is not as readily available in the public domain.

Experimental Protocols

The determination of agonist potency at melanocortin receptors is typically conducted using in vitro cell-based assays. The following is a generalized protocol for a cyclic adenosine monophosphate (cAMP) assay, a common method to quantify the activation of Gs-coupled receptors like the melanocortin receptors.

cAMP Accumulation Assay

This assay measures the intracellular accumulation of cAMP in response to receptor activation by an agonist.

Materials:

  • HEK293 cells stably expressing the human MC1R, MC3R, or MC4R.

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and appropriate selection antibiotics.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Test compounds (this compound and other agonists) at various concentrations.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque microplates.

Procedure:

  • Cell Seeding: Seed the transfected HEK293 cells into 384-well plates at a density that allows them to reach 80-90% confluency on the day of the assay. Incubate at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Cell Stimulation:

    • Carefully remove the cell culture medium from the wells.

    • Add assay buffer containing the phosphodiesterase inhibitor to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature.

    • Add the diluted test compounds to the respective wells. Include a positive control (e.g., a known potent agonist like α-MSH) and a negative control (vehicle).

    • Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection steps as outlined in the kit protocol. This typically involves the addition of detection reagents that generate a measurable signal (e.g., fluorescence, luminescence, or colorimetric).

  • Data Analysis:

    • Measure the signal using a compatible plate reader.

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathway for MC1R, MC3R, and MC4R, as well as a generalized workflow for determining agonist potency.

G MC Receptor Gs-cAMP Signaling Pathway Agonist Agonist (e.g., this compound) MCR Melanocortin Receptor (MC1R, MC3R, or MC4R) Agonist->MCR Binds to G_protein Gs Protein (αβγ) MCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Canonical Gs-cAMP signaling pathway activated by melanocortin receptor agonists.

G Experimental Workflow for Agonist Potency Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 expressing MCR) Cell_Seeding Cell Seeding in Microplate Cell_Culture->Cell_Seeding Compound_Dilution Compound Serial Dilution Stimulation Cell Stimulation with Compound Compound_Dilution->Stimulation Cell_Seeding->Stimulation Lysis_Detection Cell Lysis & cAMP Detection Stimulation->Lysis_Detection Data_Acquisition Data Acquisition (Plate Reader) Lysis_Detection->Data_Acquisition Curve_Fitting Dose-Response Curve Fitting Data_Acquisition->Curve_Fitting EC50_Determination EC50 Determination Curve_Fitting->EC50_Determination

References

A Comparative Analysis of RO27-3225 Tfa in Preclinical Neurological Models: Replicating and Contextualizing Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the published therapeutic effects of the selective melanocortin 4 receptor (MC4R) agonist, RO27-3225 Tfa, with other alternative MC4R agonists. This document summarizes key quantitative data, details experimental protocols for pivotal studies, and visualizes the underlying signaling pathways to facilitate the replication and extension of these important findings.

Summary of Preclinical Findings

This compound has demonstrated significant neuroprotective and anti-inflammatory effects in various preclinical models of neurological injury. Studies have consistently shown its ability to reduce neuronal damage and improve functional outcomes in models of hemorrhagic shock, cerebral infarction, and intracerebral hemorrhage. The primary mechanism of action is attributed to its potent and selective agonism of the melanocortin 4 receptor (MC4R), which in turn modulates inflammatory pathways.

While direct replication studies are not explicitly published, the consistent outcomes across different research groups and models provide a strong basis for its therapeutic potential. This guide aims to synthesize the available data to aid in the design of future validation and comparative studies.

Comparative Efficacy of MC4R Agonists

A direct head-to-head comparison of this compound with other MC4R agonists in the context of neuroinflammation is limited in the current literature. However, by comparing data from separate studies, we can draw some inferences. The following table summarizes the key efficacy data for this compound and other notable MC4R agonists in relevant preclinical models.

CompoundModelKey Efficacy EndpointsReported Potency/SelectivityReference
This compound Hemorrhagic Shock (Rat)Increased survival rate, reduced organ damage.EC50: 1 nM (MC4R), ~30-fold selectivity over MC3R.[cite: ]
This compound Cerebral Infarction (tMCAO, Mouse)Reduced infarct volume, decreased brain edema, improved neurological score.EC50: 1 nM (MC4R), ~30-fold selectivity over MC3R.[1]
This compound Intracerebral Hemorrhage (ICH, Mouse)Reduced brain edema, improved neurobehavioral function, attenuated neuroinflammation.EC50: 1 nM (MC4R), ~30-fold selectivity over MC3R.[2][3]
Setmelanotide Obesity (Genetic Models)Significant weight loss, reduced hyperphagia.Potent MC4R agonist.
Bremelanotide Hypoactive Sexual Desire DisorderApproved for clinical use.Non-selective melanocortin receptor agonist.
[Nle⁴,D-Phe⁷]α-MSH (NDP-α-MSH) Cerebral Ischemia (Gerbil)Counteracted inflammatory and apoptotic responses, improved learning and memory.Non-selective melanocortin agonist.[4]

Experimental Protocols

To facilitate the replication of key findings, detailed methodologies for the principal experimental models are provided below.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This model is used to induce focal cerebral ischemia, mimicking a common type of stroke in humans.

Procedure:

  • Anesthesia: Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).

  • Surgical Preparation: Place the mouse in a supine position and make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA. Temporarily clamp the CCA and ICA.

  • Filament Insertion: Make a small incision in the ECA and insert a silicone-coated monofilament. Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.

  • Occlusion and Reperfusion: Maintain the filament in place for the desired occlusion period (e.g., 60 minutes). To achieve reperfusion, carefully withdraw the filament.

  • Drug Administration: this compound or vehicle is typically administered via intraperitoneal (i.p.) injection at a specified time point relative to the ischemic insult (e.g., immediately after reperfusion).

  • Outcome Assessment: Evaluate neurological deficits, infarct volume (using TTC staining), and markers of neuroinflammation at predetermined time points post-tMCAO.[1][5]

Intracerebral Hemorrhage (ICH) in Mice

This model simulates a hemorrhagic stroke by inducing bleeding within the brain parenchyma.

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and place it in a stereotaxic frame.

  • Collagenase Injection: Drill a small burr hole in the skull over the target brain region (e.g., striatum). Slowly infuse a specific concentration of bacterial collagenase to induce vessel rupture and hemorrhage.

  • Drug Administration: Administer this compound or vehicle (e.g., i.p. injection) at a designated time after ICH induction.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and hydration.

  • Behavioral and Histological Analysis: Assess neurobehavioral function using tests such as the modified neurological severity score (mNSS) and corner turn test. At the end of the experiment, perfuse the brains for histological analysis of brain edema, neuronal death, and neuroinflammation.[2][3][6]

Hemorrhagic Shock in Rats

This model simulates systemic hypotension and organ damage resulting from severe blood loss.

Procedure:

  • Catheterization: Anesthetize the rat and cannulate the femoral artery and vein for blood pressure monitoring and blood withdrawal/infusion.

  • Induction of Shock: Withdraw a predetermined volume of blood to reduce and maintain the mean arterial pressure (MAP) at a specific level (e.g., 30-40 mmHg) for a set duration.

  • Resuscitation and Treatment: Following the shock period, resuscitate the animal with lactated Ringer's solution and administer this compound or vehicle intravenously.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through the activation of the MC4R and subsequent downstream signaling cascades that suppress neuroinflammation.

RO27_3225_Tfa_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RO27_3225 This compound MC4R MC4R RO27_3225->MC4R Activates AMPK AMPK MC4R->AMPK Activates NLRP1 NLRP1 Inflammasome MC4R->NLRP1 Inhibits JNK_p38 JNK/p38 MAPK AMPK->JNK_p38 Inhibits Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) JNK_p38->Pro_inflammatory Promotes Neuroinflammation Neuroinflammation JNK_p38->Neuroinflammation NLRP1->Pro_inflammatory Promotes NLRP1->Neuroinflammation Pro_inflammatory->Neuroinflammation Neuroprotection Neuroprotection

Caption: Signaling pathway of this compound in attenuating neuroinflammation.

Experimental_Workflow_tMCAO start Start anesthesia Anesthesia start->anesthesia surgery tMCAO Surgery anesthesia->surgery occlusion MCA Occlusion (60 min) surgery->occlusion reperfusion Reperfusion occlusion->reperfusion treatment This compound or Vehicle Administration reperfusion->treatment assessment Neurological & Histological Assessment treatment->assessment end End assessment->end

Caption: Experimental workflow for the tMCAO model.

Conclusion

The available evidence strongly suggests that this compound is a promising therapeutic candidate for neurological conditions characterized by inflammation and neuronal injury. Its high selectivity for the MC4R may offer a favorable safety profile compared to less selective melanocortin agonists. While direct comparative and replication studies are needed to definitively establish its superiority over other MC4R agonists, the consistency of its potent neuroprotective effects across multiple preclinical models provides a solid foundation for further investigation. This guide serves as a resource to aid in the design and execution of such studies, ultimately accelerating the translation of these promising preclinical findings into clinical applications.

References

A Comparative Analysis of RO27-3225 Tfa and Alternative Compounds in the Suppression of Food Intake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective melanocortin 4 receptor (MC4R) agonist, RO27-3225 Tfa, with other key compounds known to modulate food intake. The following sections detail the mechanisms of action, present comparative experimental data, and outline the methodologies of pivotal studies to inform preclinical and clinical research in the field of obesity and appetite regulation.

Executive Summary

This compound has demonstrated efficacy in reducing food intake in animal models through its selective agonism of the MC4R, a critical component of the central nervous system's energy balance regulation. This guide compares its anorectic effects with those of other melanocortin receptor modulators, namely the non-selective agonist Melanotan II (MTII) and the antagonist SHU9119, as well as the clinically significant class of GLP-1 receptor agonists, including liraglutide and semaglutide. The data presented herein highlights the distinct pharmacological profiles and therapeutic potential of these compounds.

Comparative Efficacy on Food Intake Suppression

The following table summarizes the quantitative effects of this compound and comparator compounds on food intake, as reported in key preclinical and clinical studies.

CompoundClassModel Organism/ PopulationDoseRoute of Administration% Reduction in Food IntakeDuration of EffectCitation
This compound Selective MC4R AgonistRats3 nmolIntracerebroventricular (i3vt)29.7%4 hours[1]
Rats5 nmolIntracerebroventricular (i3vt)33.4%4 hours[1]
Rats10 nmolIntracerebroventricular (i3vt)67.8%4 hours[1]
db/db Mice200 µgIntraperitoneal38.5%4 hours[1]
Melanotan II (MTII) Non-selective MC3/MC4R AgonistDiet-induced obese mice10 nmol/dayCentral administrationSignificant suppression4 days[2]
Rats0.3 nmolIntracerebroventricular (ICV)Inhibition of physiological food intake>15 hours[3]
SHU9119 MC3/MC4R AntagonistRats0.35 nmolIntracerebroventricular (ICV)Increase in food intake-[4]
Ad libitum-fed rats24 nmol/dayIntracerebroventricular (ICV) infusion30% increase7 days[5]
Liraglutide GLP-1 Receptor AgonistHumans with obesity3.0 mgSubcutaneous (daily)5-10% body weight lossChronic[6]
Semaglutide GLP-1 Receptor AgonistHumans with overweight/obesity2.4 mgSubcutaneous (weekly)14.9% - 17.4% body weight loss68 weeks[7]
Humans with overweight/obesity and T2D2.4 mgSubcutaneous (weekly)9.6% body weight loss68 weeks[7]

Signaling Pathways and Mechanisms of Action

The regulation of food intake is a complex process involving multiple signaling pathways. The diagrams below illustrate the mechanism of action for the compounds discussed.

cluster_0 Central Melanocortin System POMC POMC Neurons alphaMSH α-MSH POMC->alphaMSH releases MC4R MC4R alphaMSH->MC4R activates Satiety Satiety & Decreased Food Intake MC4R->Satiety RO27_3225 This compound RO27_3225->MC4R selectively activates MTII MTII MTII->MC4R activates AgRP AgRP Neurons AgRP->MC4R antagonizes SHU9119 SHU9119 SHU9119->MC4R antagonizes

Diagram 1: Central Melanocortin Pathway Modulation.

cluster_1 GLP-1 Receptor Agonist Pathway Gut Gut L-cells GLP1 GLP-1 Gut->GLP1 releases GLP1R_Brain GLP-1R (Brain) GLP1->GLP1R_Brain activates GLP1R_Pancreas GLP-1R (Pancreas) GLP1->GLP1R_Pancreas activates Satiety Satiety & Decreased Food Intake GLP1R_Brain->Satiety Insulin Insulin Release GLP1R_Pancreas->Insulin Liraglutide Liraglutide Liraglutide->GLP1R_Brain activates Liraglutide->GLP1R_Pancreas activates Semaglutide Semaglutide Semaglutide->GLP1R_Brain activates Semaglutide->GLP1R_Pancreas activates

Diagram 2: GLP-1 Receptor Agonist Mechanism.

Detailed Experimental Protocols

To facilitate the replication and extension of the cited research, detailed methodologies for key experiments are provided below.

This compound Food Intake Study in Rats (Adapted from Benoit et al., 2000)
  • Animals: Adult male Wistar rats were individually housed in a temperature-controlled environment with a 12:12-h light-dark cycle. Animals had ad libitum access to standard rodent chow and water, unless otherwise specified.

  • Surgical Procedure: Rats were anesthetized and a permanent 26-gauge stainless steel guide cannula was stereotaxically implanted into the third cerebral ventricle (i3vt). Animals were allowed to recover for at least one week post-surgery. Cannula placement was verified by a dipsogenic response to an injection of angiotensin II.

  • Drug Administration: this compound was dissolved in artificial cerebrospinal fluid (aCSF). On the day of the experiment, food was removed two hours before the dark phase. Immediately prior to the dark phase, rats received an i3vt injection of either aCSF (vehicle) or this compound at doses of 3, 5, or 10 nmol in a volume of 2 µl over 30 seconds.

  • Food Intake Measurement: Pre-weighed food was returned to the cages immediately after injection. Food intake was measured by weighing the remaining food at 1, 2, 4, and 24 hours post-injection. Spillage was collected and accounted for.

  • Statistical Analysis: Data were analyzed using ANOVA followed by post hoc tests to compare the effects of different doses of this compound with the vehicle control.

A Acclimatization & Baseline Food Intake Measurement B i3vt Cannula Implantation Surgery A->B C Recovery Period (1 week) B->C D Cannula Placement Verification (Angiotensin II) C->D E Food Deprivation (2h prior to dark phase) D->E F i3vt Injection (Vehicle or this compound) E->F G Food Reintroduction & Measurement (1, 2, 4, 24h) F->G H Data Analysis (ANOVA) G->H

Diagram 3: Experimental Workflow for this compound Study.
GLP-1 Receptor Agonist (Semaglutide) Clinical Trial for Weight Management (STEP Program Overview)

  • Study Design: The Semaglutide Treatment Effect in People with Obesity (STEP) program consisted of several phase 3, randomized, double-blind, placebo-controlled trials.

  • Participants: Adults with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity. Participants with and without type 2 diabetes were included in different trials within the program.

  • Intervention: Participants were randomized to receive a once-weekly subcutaneous injection of semaglutide 2.4 mg or a matching placebo for 68 weeks. Both groups also received lifestyle intervention counseling.

  • Primary Endpoint: The primary endpoint was the percentage change in body weight from baseline to week 68.

  • Secondary Endpoints: Included the proportion of participants achieving ≥5%, ≥10%, and ≥15% weight loss, as well as changes in various cardiometabolic risk factors.

  • Data Analysis: Efficacy was assessed in the full study population using an intent-to-treat analysis.

Discussion and Future Directions

This compound demonstrates significant, dose-dependent suppression of food intake in preclinical models, highlighting the therapeutic potential of selective MC4R agonism.[1] Its effects appear to be rapid and of moderate duration. In comparison, non-selective melanocortin agonists like MTII also potently reduce food intake but may be associated with off-target effects due to their interaction with other melanocortin receptors.[2][3] Conversely, MC3/MC4R antagonists such as SHU9119 increase food intake, further validating the role of this pathway in appetite regulation.[4][5]

The GLP-1 receptor agonists, liraglutide and semaglutide, represent a major clinical advancement in weight management.[6][7] Their mechanism of action, which involves both central appetite suppression and peripheral effects on glucose metabolism, has translated into robust and sustained weight loss in large-scale human trials.[7][8]

Future research should focus on the long-term efficacy and safety profile of selective MC4R agonists like this compound in larger animal models and eventually in human clinical trials. Head-to-head comparison studies with established therapies such as GLP-1 receptor agonists will be crucial in determining the relative therapeutic value and positioning of this class of compounds. Furthermore, exploring potential synergistic effects of combining selective MC4R agonists with other classes of anti-obesity medications could lead to more effective and personalized treatment strategies.

References

Comparative study of RO27-3225 Tfa in different animal models of stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective agent RO27-3225 Tfa in a preclinical model of stroke. Due to the current landscape of available research, this guide presents data on this compound in a model of intracerebral hemorrhage (ICH) and compares its reported efficacy with that of other neuroprotective agents investigated in the more common ischemic stroke model of middle cerebral artery occlusion (MCAO). This distinction is critical, as the underlying pathophysiology of hemorrhagic and ischemic stroke differs significantly, impacting the direct comparability of therapeutic outcomes.

Executive Summary

This compound, a selective melanocortin 4 receptor (MC4R) agonist, has demonstrated neuroprotective effects in a mouse model of intracerebral hemorrhage. Its mechanism of action involves the attenuation of neuroinflammation via the AMPK/JNK/p38 MAPK signaling pathway. While direct comparative data in ischemic stroke models is not yet available, this guide provides a framework for understanding its potential by juxtaposing its performance in a hemorrhagic model with established data from other neuroprotective agents in ischemic models. The agents selected for comparison—Citicoline, Cerebrolysin, and NXY-059—have been extensively studied in preclinical MCAO models and represent a range of neuroprotective strategies.

Data Presentation: A Tale of Two Stroke Models

The following tables summarize the quantitative data for this compound in an intracerebral hemorrhage model and for the alternative agents in middle cerebral artery occlusion models.

Table 1: Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)

CompoundAnimal ModelKey Efficacy MetricsOutcomeReference
This compound CD1 Mice (Collagenase-induced ICH)- Improved neurobehavioral functions- Decreased brain edema- Suppressed microglia/macrophage activation and neutrophil infiltration- Decreased p-JNK, p-p38 MAPK, TNF-α, and IL-1β expressionAttenuated neuroinflammation and improved functional outcomes.[1][1]

Table 2: Efficacy of Alternative Neuroprotective Agents in Rodent Models of Middle Cerebral Artery Occlusion (MCAO)

CompoundAnimal ModelInfarct Volume ReductionNeurological Deficit ImprovementReference
Citicoline Sprague-Dawley Rats (Permanent MCAO)Significantly reduced brain infarct volume.[2][3]Improved neurological deficiency scores.[2][3]
Wistar Rats (Embolic MCAO)Single dose: 36.9% reductionIntermittent doses: 42.9% reductionNot specified in infarct volume study.[4]
Cerebrolysin Rats (Embolic MCAO)5 ml/kg dose significantly reduced lesion volume.[5]Dose-dependently improved neurological outcome.[5][6][5][6][7]
NXY-059 Rats (Transient MCAO, 2h)59% decrease at 10 mg/kg/h.[8]Dose-dependent decrease in neurological impairment.[8][8]
Rats (Permanent MCAO)63% protection in cortex at mid-range dose.Not specified.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison of study designs.

This compound in Intracerebral Hemorrhage (ICH)
  • Animal Model: Adult male CD1 mice were subjected to intrastriatal injection of bacterial collagenase to induce intracerebral hemorrhage.[1]

  • Drug Administration: The selective MC4R agonist RO27-3225 was administered by intraperitoneal injection at 1 hour after the collagenase injection.[1]

  • Neurobehavioral Assessments: Short- and long-term neurobehavioral functions were evaluated.[1]

  • Histological and Molecular Analysis: Brain water content was measured to assess edema. Immunofluorescence staining and western blot were used to evaluate microglia/macrophage activation, neutrophil infiltration, and the expression of proteins in the AMPK/JNK/p38 MAPK signaling pathway.[1]

Middle Cerebral Artery Occlusion (MCAO) Models
  • Transient MCAO (tMCAO): An intraluminal filament is inserted to occlude the middle cerebral artery for a specific duration (e.g., 2 hours), after which the filament is withdrawn to allow for reperfusion. This model mimics ischemic stroke with subsequent reperfusion.

  • Permanent MCAO (pMCAO): The middle cerebral artery is permanently occluded, typically by electrocoagulation or ligation, without reperfusion. This models a persistent ischemic event.

Neurobehavioral Assessments in Rodent Stroke Models

A variety of tests are used to assess functional outcomes after stroke in rodents, including:

  • Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, reflex, and balance functions.

  • Corner Test: Assesses sensorimotor and postural asymmetry.

  • Adhesive Removal Test: Measures somatosensory neglect.

  • Rotarod Test: Evaluates motor coordination and balance.

Mandatory Visualizations

Signaling Pathway of this compound in Neuroinflammation

RO27_3225_Tfa_Signaling_Pathway cluster_stroke Intracerebral Hemorrhage cluster_treatment Therapeutic Intervention cluster_cellular_response Cellular Response ICH ICH MC4R MC4R ICH->MC4R Upregulates RO27_3225 This compound RO27_3225->MC4R Activates AMPK AMPK MC4R->AMPK Activates JNK_p38 JNK / p38 MAPK AMPK->JNK_p38 Inhibits Neuroprotection Neuroprotection (Reduced Edema, Improved Function) AMPK->Neuroprotection Leads to Inflammation Neuroinflammation (TNF-α, IL-1β) JNK_p38->Inflammation Promotes Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Mouse, Rat) Stroke_Induction Stroke Induction (e.g., MCAO, ICH) Animal_Model->Stroke_Induction Drug_Admin Drug Administration (e.g., this compound vs. Vehicle) Stroke_Induction->Drug_Admin Behavioral Neurobehavioral Testing (e.g., mNSS, Corner Test) Drug_Admin->Behavioral Histology Histological Analysis (Infarct Volume, Cell Death) Behavioral->Histology Molecular Molecular Analysis (Western Blot, IHC) Histology->Molecular Data_Analysis Statistical Analysis and Comparison of Outcomes Molecular->Data_Analysis

References

Assessing the Specificity of RO27-3225 Tfa: A Comparative Guide Using Knockout Models and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to assess the specificity of the melanocortin 4 receptor (MC4R) agonist, RO27-3225 Tfa. We will explore the use of knockout models as the gold standard for target validation and compare this with data from studies utilizing selective antagonists. This guide will also present an alternative MC4R agonist, Setmelanotide, for which specificity has been demonstrated using MC4R knockout mice, offering a valuable benchmark for experimental design.

Proving Target Engagement: The Gold Standard of Knockout Models

To definitively attribute the pharmacological effects of a compound to a specific target, experiments in knockout animal models are unparalleled. By comparing the response to a drug in wild-type animals versus animals lacking the target receptor, researchers can unequivocally determine if the observed effects are on-target.

Alternative Approaches: The Use of Selective Antagonists

In the absence of knockout model data, the specificity of a compound can be inferred by demonstrating that its effects are blocked by a selective antagonist of the intended target. Several studies have employed this approach for this compound, using the selective MC4R antagonist HS024. These studies show that the physiological effects of this compound are reversed in the presence of HS024, providing strong evidence for its on-target activity.

Comparative Data Summary

The following tables summarize the available quantitative data for this compound and the alternative MC4R agonist, Setmelanotide.

Compound Assay Metric Result Citation
This compoundFood Intake (Rats)Suppression of 4-hour food intakeDose-dependent decrease (29.7% at 3 nmol, 67.8% at 10 nmol)[1]
This compoundFood Intake (db/db mice)Reduction in 4-hour food intake vs. saline38.5% decrease[1]
This compoundNeuroinflammation (ICH mice)Iba-1, MPO, TNF-α, IL-1β expressionSignificant downregulation[2]
SetmelanotideBody Weight (Wild-type mice on high-fat diet)Change in body weightWeight loss[3]
SetmelanotideBody Weight (MC4R knockout mice on high-fat diet)Change in body weightNo response (weight gain similar to vehicle)[3]
SetmelanotideFood Intake (Wild-type mice)Food intake during refeedingStrongly and significantly inhibited[4]
SetmelanotideFood Intake (MC4R knockout mice)Food intake during refeedingNo impact[4]

Experimental Protocols

Protocol 1: Assessing Specificity of an MC4R Agonist Using MC4R Knockout Mice (Based on Setmelanotide Studies)

Objective: To determine if the effects of an MC4R agonist on food intake and body weight are mediated by the MC4R.

Animal Models:

  • Wild-type (Mc4r +/+) mice

  • MC4R heterozygous (Mc4r +/-) mice

  • MC4R knockout (Mc4r -/-) mice

Procedure:

  • Acclimatization: Single-house animals and allow them to acclimatize to the experimental conditions for at least 3 days.

  • Baseline Measurements: Place animals in a metabolic monitoring system to obtain baseline measurements of food intake, activity, and energy expenditure.

  • Diet: Place all animals on a high-fat diet (e.g., 45% kcal fat) to induce an obese phenotype, which can enhance the observable effects of MC4R agonists.

  • Drug Administration:

    • Prepare the MC4R agonist (e.g., Setmelanotide) and vehicle (e.g., saline) for administration.

    • Administer the agonist or vehicle to the different genotypes of mice via a specified route (e.g., intraperitoneal injection or subcutaneous osmotic pump).

  • Data Collection:

    • Continuously monitor food intake, body weight, and other relevant metabolic parameters for the duration of the study (e.g., 14 days).

  • Data Analysis: Compare the changes in food intake and body weight between the agonist-treated and vehicle-treated groups for each genotype. A lack of response in the MC4R knockout mice would confirm the specificity of the agonist.[3][4]

Protocol 2: Assessing Specificity of this compound Using a Selective Antagonist

Objective: To determine if the effects of this compound are mediated by the MC4R using the selective antagonist HS024.

Animal Models:

  • Wild-type mice or rats.

Procedure:

  • Acclimatization: Acclimatize animals to the experimental conditions.

  • Experimental Groups:

    • Vehicle control

    • This compound alone

    • HS024 alone

    • HS024 administered prior to this compound

  • Drug Administration:

    • Administer HS024 (or vehicle) via the appropriate route (e.g., intracerebroventricularly or intraperitoneally) at a predetermined time before this compound administration.

    • Administer this compound (or vehicle) at the desired dose.

  • Data Collection: Measure the physiological or behavioral endpoint of interest (e.g., food intake over a 4-hour period, or markers of neuroinflammation at a specific time point after injury).[1][5]

  • Data Analysis: Compare the effects of this compound in the presence and absence of HS024. A reversal of the this compound-induced effects by HS024 indicates that the effects are mediated by the MC4R.[5]

Visualizing the Mechanism and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the MC4R signaling pathway and the logical workflow for a knockout validation experiment.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RO27-3225 RO27-3225 MC4R MC4R RO27-3225->MC4R Binds to G_protein G Protein (Gs) MC4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Physiological_Response Physiological Response (e.g., Decreased Food Intake) Gene_Expression->Physiological_Response Leads to

Caption: Simplified MC4R signaling pathway activated by RO27-3225.

Knockout_Validation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_outcome Outcome Measurement cluster_analysis Data Analysis & Interpretation WT_mice Wild-type Mice WT_vehicle WT + Vehicle WT_mice->WT_vehicle WT_agonist WT + RO27-3225 WT_mice->WT_agonist KO_mice MC4R Knockout Mice KO_vehicle KO + Vehicle KO_mice->KO_vehicle KO_agonist KO + RO27-3225 KO_mice->KO_agonist Measurement Measure Physiological Effect (e.g., Food Intake) WT_vehicle->Measurement WT_agonist->Measurement KO_vehicle->Measurement KO_agonist->Measurement Comparison Compare Effects Measurement->Comparison Conclusion_specific Effect is Specific to MC4R Comparison->Conclusion_specific Effect in WT, No Effect in KO Conclusion_nonspecific Effect is Not Specific to MC4R Comparison->Conclusion_nonspecific Effect in both WT and KO

Caption: Logical workflow for validating compound specificity using knockout models.

Conclusion

The use of knockout models provides the most definitive evidence for the specificity of a pharmacological agent. While such data is not currently published for this compound, the available studies using a selective antagonist strongly support its on-target activity at the MC4R. For future research and development, conducting studies with this compound in MC4R knockout models, following a protocol similar to the one outlined in this guide, would provide conclusive evidence of its specificity and strengthen its profile as a selective MC4R agonist. The data from Setmelanotide studies in knockout mice serves as a valuable reference for the expected outcomes of such an experiment.

References

The Role of MC4R in the Neuroprotective Action of RO27-3225 TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective agent RO27-3225 Trifluoroacetate (TFA) and its mechanism of action through the Melanocortin 4 Receptor (MC4R). We will delve into its performance, supported by experimental data, and compare it with other neuroprotective alternatives. Detailed experimental protocols and signaling pathway visualizations are included to facilitate a deeper understanding of its therapeutic potential.

Introduction to RO27-3225 TFA and MC4R in Neuroprotection

This compound is a potent and selective agonist for the Melanocortin 4 Receptor (MC4R), a G protein-coupled receptor predominantly expressed in the central nervous system.[1] Emerging research has highlighted the significant neuroprotective and anti-inflammatory effects of activating this receptor. In models of acute brain injury, such as intracerebral hemorrhage (ICH), the activation of MC4R by RO27-3225 has been shown to mitigate secondary brain injury by reducing neuroinflammation.[1] This is achieved, in part, by modulating key signaling pathways involved in the inflammatory cascade. The binding of an agonist like RO27-3225 to MC4R initiates a series of intracellular events that ultimately lead to the suppression of pro-inflammatory mediators and a reduction in neuronal cell death.

Comparison of Neuroprotective Effects

The following tables summarize the quantitative data on the neuroprotective effects of this compound and other selected neuroprotective agents. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are from different experimental models.

Table 1: Neuroprotective Effects of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)

ParameterMetricControl (ICH + Vehicle)This compound (180 µg/kg)OutcomeReference
Neurobehavioral Function Modified Garcia Test Score (out of 18)~9~13Improved neurological function[1][2]
Forelimb Placement Test (% success)~30%~60%Improved sensorimotor function[1][2]
Corner Turn Test (% ipsilateral turns)~75%~50%Reduced neurological deficit[1][2]
Brain Edema Brain Water Content (%)~82%~80%Reduced brain swelling[1][2]
Neuroinflammation Microglia/Macrophage Activation (Iba-1 positive cells)Significantly increasedSignificantly decreasedAttenuated microglial activation[2]
Neutrophil Infiltration (MPO positive cells)Significantly increasedSignificantly decreasedReduced neutrophil infiltration[2]
Pro-inflammatory Cytokines (TNF-α, IL-1β protein expression)Significantly increasedSignificantly decreasedSuppressed inflammatory cytokine production[1]

Table 2: Comparison with Other Neuroprotective Agents

AgentMechanism of ActionExperimental ModelKey Quantitative FindingsReference
NDP-α-MSH MC4R AgonistAlzheimer's Disease (transgenic mice)Increased number of new neurons (BrdU+/NeuN+ cells) in the dentate gyrus.[3]
Global Cerebral Ischemia (rat)Increased number of viable neurons in the CA1 hippocampus (162,829 ± 34,757 vs. 96,945 ± 18,610 in ischemic control).[4]
Setmelanotide MC4R AgonistPrimarily studied in genetic obesity.Data on direct neuroprotective effects in acute brain injury models is not readily available.
Minocycline Anti-inflammatory, Anti-apoptoticIntracerebral Hemorrhage (rat)Significantly reduced TUNEL-positive (apoptotic) cells. Suppressed expression of Beclin-1, LC3BII/I, and caspases-3/8.[5]
Intracerebral Hemorrhage (piglet)Reduced brain swelling and white matter injury. Increased expression of TGF-β and suppressed MAPK activation.[6]
Statins (e.g., Atorvastatin) HMG-CoA reductase inhibitor, Pleiotropic anti-inflammatory and antioxidant effectsAlzheimer's Disease (transgenic mice)Reduced senile plaques and phosphorylated tau. Improved cognitive function.[7]

Experimental Protocols

Intracerebral Hemorrhage (ICH) Mouse Model

A common method to induce ICH in mice for studying the effects of neuroprotective agents like this compound involves the intrastriatal injection of collagenase.

Procedure:

  • Anesthesia: Adult male CD1 mice are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Stereotaxic Surgery: The anesthetized mouse is placed in a stereotaxic frame. A burr hole is drilled in the skull over the right striatum at specific coordinates (e.g., 0.2 mm anterior, 2.0 mm lateral to bregma, and 3.5 mm deep).

  • Collagenase Injection: A Hamilton syringe is used to slowly inject a solution of bacterial collagenase (e.g., 0.075 U in 0.5 µL of saline) into the striatum. This enzyme degrades the blood vessel walls, leading to a hemorrhage.

  • Wound Closure: The needle is slowly withdrawn, and the scalp incision is sutured.

  • Post-operative Care: Animals are allowed to recover on a heating pad and are closely monitored.

  • Drug Administration: this compound (e.g., 180 µg/kg) or a vehicle (saline) is administered, often via intraperitoneal injection, at a specific time point after the induction of ICH (e.g., 1 hour).[1]

Western Blot Analysis for Inflammatory Markers

This technique is used to quantify the protein levels of inflammatory markers such as TNF-α and IL-1β in brain tissue.

Procedure:

  • Tissue Homogenization: Brain tissue from the peri-hematomal region is collected at a specific time point after ICH and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-TNF-α, anti-IL-1β, and a loading control like anti-β-actin).

  • Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Neurobehavioral Testing

Modified Garcia Test: This is a composite scoring system to assess neurological deficits. It evaluates spontaneous activity, symmetry of limb movement, forelimb outstretching, climbing, body proprioception, and response to vibrissae touch, with a total possible score of 18 (higher score indicates better function).[8][9]

Forelimb Placement Test: The mouse is held by its torso, and its forelimbs are allowed to hang freely. The number of times the mouse places its left or right forelimb on a countertop when its whiskers are stimulated is recorded. A higher percentage of successful placements with the affected limb indicates better sensorimotor function.

Corner Turn Test: The mouse is placed facing a 30-degree corner. As the mouse turns to exit the corner, the direction of the turn is recorded. A healthy mouse will turn left or right equally, while a mouse with a unilateral brain lesion will preferentially turn towards the non-impaired side. A decrease in the percentage of turns to the ipsilateral side indicates functional recovery.[10][11]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Neuroprotection

The following diagram illustrates the proposed signaling cascade initiated by this compound binding to MC4R, leading to the attenuation of neuroinflammation.

G cluster_outcome Outcome RO27_3225 This compound MC4R MC4R RO27_3225->MC4R Binds and Activates AMPK AMPK Activation MC4R->AMPK JNK_p38 JNK/p38 MAPK Signaling AMPK->JNK_p38 Inhibits Neuroinflammation Neuroinflammation (TNF-α, IL-1β) JNK_p38->Neuroinflammation Promotes Neuroprotection Neuroprotection JNK_p38->Neuroprotection Inhibition leads to

Caption: this compound activates MC4R, leading to AMPK activation and subsequent inhibition of the pro-inflammatory JNK/p38 MAPK pathway, resulting in neuroprotection.

Experimental Workflow for Assessing Neuroprotection

The diagram below outlines the typical experimental workflow for evaluating the neuroprotective effects of a compound in an ICH model.

G start Induce ICH in Mice (Collagenase Model) treatment Administer this compound or Vehicle start->treatment behavior Neurobehavioral Testing (Modified Garcia, Forelimb Placement, Corner Turn) treatment->behavior sacrifice Euthanize Animals and Collect Brain Tissue behavior->sacrifice biochem Biochemical Analysis (Western Blot for Inflammatory Markers) sacrifice->biochem histology Histological Analysis (Brain Water Content, Immunohistochemistry) sacrifice->histology analysis Data Analysis and Comparison biochem->analysis histology->analysis

Caption: A typical workflow for studying neuroprotection in a mouse model of intracerebral hemorrhage.

References

Safety Operating Guide

Navigating the Safe Disposal of RO27-3225 Tfa: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of potent, research-grade compounds like RO27-3225 Tfa are paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent peptide agonist and a trifluoroacetate (TFA) salt dictates a stringent disposal protocol. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.

Understanding the Hazards

This compound is a potent melanocortin 4 receptor (MC4R) agonist. As a trifluoroacetate salt, it is associated with trifluoroacetic acid, a corrosive substance that is harmful upon inhalation, ingestion, or skin contact.[1][2] Therefore, both the pure compound and any solutions containing it must be treated as hazardous chemical waste.

Quantitative Data Summary

A comprehensive understanding of the chemical's properties is crucial for safe handling. The following table summarizes key data for trifluoroacetic acid, the parent acid of the Tfa salt.

PropertyValueReference
CAS Number76-05-1[1]
Molecular FormulaC2HF3O2[1]
Boiling Point72 °C[1]
Melting Point-15 °C[1]
Vapor Pressure107 mmHg at 25 °C[1]
Major HazardsCorrosive, causes severe burns[1]

Experimental Protocol: Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory.[3]

Materials:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Chemical fume hood

  • Designated hazardous waste container (glass or polyethylene)

  • Hazardous waste labels

  • Spill kit for corrosive materials

Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Work Area: Conduct all handling and preparation for disposal of this compound within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Waste Collection:

    • Collect all solid waste (e.g., unused compound, contaminated weighing paper) and liquid waste (e.g., solutions containing the compound) in a designated hazardous waste container.[5] The container should be made of a compatible material such as glass or polyethylene and have a secure, tight-fitting lid.[2]

    • Do not mix this compound waste with other incompatible waste streams. Trifluoroacetic acid waste should be segregated from alkalines and oxidizers.[4]

  • Labeling: Clearly label the hazardous waste container with the full chemical name ("RO27-3225 trifluoroacetate" or "this compound"), the concentration (if in solution), and the appropriate hazard warnings (e.g., "Corrosive," "Toxic").[2]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.[2]

  • Disposal Request: Once the waste container is full or ready for pickup, follow your institution's procedures to request a chemical waste collection by the Environmental Health & Safety (EHS) department.[4]

  • Decontamination: Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate cleaning agent. Dispose of the cleaning materials as hazardous waste.

  • Spill Response: In the event of a spill, immediately alert others in the area. Use a spill kit appropriate for corrosive materials to absorb the spill. Collect the absorbed material and place it in the hazardous waste container. For large spills, evacuate the area and contact your institution's EHS emergency line.[4]

Never dispose of this compound or its containers in the regular trash or down the drain. [3][6] This can lead to environmental contamination and potential health risks.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the logical steps from handling to final disposal.

start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_collection Collect Waste in Designated Container fume_hood->waste_collection labeling Label Waste Container (Full Name, Hazards) waste_collection->labeling storage Store in Satellite Accumulation Area labeling->storage request_pickup Request EHS Waste Collection storage->request_pickup end End: Safe Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling RO27-3225 Tfa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of RO27-3225 Tfa, a potent and selective melanocortin 4 receptor (MC4R) agonist. The information herein is intended to supplement, not replace, institutional safety procedures and a thorough review of the supplier-provided Safety Data Sheet (SDS).

Immediate Safety and Handling

This compound is a potent peptide compound intended for laboratory research use only.[1] Due to its biological activity, appropriate precautions must be taken to avoid accidental exposure. The following tables summarize the essential personal protective equipment (PPE) and handling procedures.

Personal Protective Equipment (PPE)
Equipment Specification Purpose
Gloves Disposable, chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Dust mask or respiratorRecommended when handling larger quantities of lyophilized powder to prevent inhalation.
Handling and Storage of Lyophilized Powder
Procedure Guideline Rationale
Receiving Inspect vial for damage upon receipt.Ensures integrity of the compound.
Storage Store lyophilized powder at -20°C or -80°C for long-term stability. Keep in a tightly sealed container, protected from light and moisture.Peptides are sensitive to temperature, light, and moisture, which can cause degradation.
Dispensing Allow the vial to equilibrate to room temperature in a desiccator before opening. Weigh quickly and reseal the container tightly.Prevents condensation of moisture, which can degrade the peptide.
Preparation of Solutions
Procedure Guideline Rationale
Reconstitution Use sterile, purified water or an appropriate buffer. For hydrophobic peptides, solvents such as DMSO, DMF, or acetonitrile may be necessary.Ensures the stability and solubility of the peptide.
Solubility Test solubility with a small amount of the product first. Sonication or gentle warming (not to exceed 40°C) can aid dissolution.Peptide solubility can vary.
Storage of Solutions Prepare fresh solutions for immediate use. For short-term storage, aliquot solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.Peptide solutions have limited stability.

Experimental Protocols

In Vitro MC4R Agonist Assay: cAMP Measurement

This protocol outlines a general procedure for measuring the effect of an MC4R agonist, such as this compound, on intracellular cyclic AMP (cAMP) levels in a cell-based assay.

1. Cell Culture and Plating:

  • Culture cells expressing the melanocortin 4 receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Plate the cells in a multi-well plate (e.g., 96-well) at a suitable density and allow them to adhere overnight.

2. Agonist Stimulation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

  • Create a series of dilutions of the agonist in assay buffer.

  • Remove the culture medium from the cells and wash with a pre-warmed buffer.

  • Add the agonist dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control.

3. Cell Lysis and cAMP Measurement:

  • After incubation, lyse the cells using the lysis buffer provided with a cAMP assay kit.

  • Measure the intracellular cAMP concentration using a suitable detection method, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF)

    • Enzyme-Linked Immunosorbent Assay (ELISA)

    • Luciferase reporter assay

4. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the log of the agonist concentration.

  • Calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathway and Experimental Workflow

Melanocortin 4 Receptor (MC4R) Signaling Pathway

This compound acts as an agonist at the MC4R, a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that plays a key role in energy homeostasis.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RO27-3225_Tfa This compound (Agonist) MC4R MC4R RO27-3225_Tfa->MC4R Binds to G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Regulation of Energy Homeostasis) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: MC4R signaling cascade initiated by an agonist.

Experimental Workflow for MC4R Agonist Assay

The following diagram illustrates the key steps in an in vitro cell-based assay to determine the potency of an MC4R agonist.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture MC4R- Expressing Cells Plating 2. Plate Cells in Multi-Well Plate Cell_Culture->Plating Stimulation 4. Add Agonist to Cells and Incubate Plating->Stimulation Agonist_Prep 3. Prepare Serial Dilutions of this compound Agonist_Prep->Stimulation Lysis 5. Lyse Cells Stimulation->Lysis cAMP_Measurement 6. Measure Intracellular cAMP Levels Lysis->cAMP_Measurement Data_Analysis 7. Generate Dose-Response Curve and Calculate EC50 cAMP_Measurement->Data_Analysis

Caption: Workflow for an MC4R agonist cAMP assay.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to ensure safety and environmental protection.

Waste Type Disposal Procedure
Unused Lyophilized Product Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard in regular trash.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container.
Liquid Waste (e.g., unused solutions, cell culture media) Collect in a sealed, labeled hazardous waste container. Do not pour down the drain unless permitted by institutional guidelines for the specific components.

Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

By adhering to these guidelines, researchers can handle this compound safely and effectively, ensuring the integrity of their research while minimizing risks to themselves and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.